Upadacitinib Tartrate
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O.C4H6O6.4H2O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;5-1(3(7)8)2(6)4(9)10;;;;/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10);4*1H2/t10-,11+;1-,2-;;;;/m11..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZVDXOTDYECD-ARKNDKGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33F3N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607431-21-9 | |
| Record name | Upadacitinib tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607431219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UPADACITINIB TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KCW9IQM02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Upadacitinib Tartrate: A Technical Overview of its Discovery and Synthesis
Introduction
Upadacitinib (B560087), marketed under the brand name Rinvoq, is an oral, small-molecule drug classified as a selective Janus kinase (JAK) inhibitor.[1] Developed by AbbVie, it has been approved by the U.S. Food and Drug Administration (FDA) and other regulatory agencies for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis (RA), psoriatic arthritis, atopic dermatitis, Crohn's disease, and ulcerative colitis.[2][3] Upadacitinib's therapeutic efficacy stems from its targeted modulation of the JAK-STAT signaling pathway, a critical cascade in the immune response.[1][4] This technical guide provides an in-depth exploration of the discovery rationale, mechanism of action, and the chemical synthesis process of Upadacitinib Tartrate for researchers and drug development professionals.
Discovery and Rationale: The Pursuit of JAK1 Selectivity
The development of Upadacitinib was driven by the need for a more targeted approach to inhibiting the Janus kinase family. The JAK family comprises four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play pivotal roles in transducing signals from cytokines and growth factors, which are crucial for immune cell function and hematopoiesis.[1][3][5]
First-generation JAK inhibitors, such as Tofacitinib, were designed as pan-JAK inhibitors, targeting multiple JAK isoforms.[6] While effective, this broad inhibition was associated with dose-limiting side effects, such as anemia, which was hypothesized to be linked to the inhibition of JAK2.[6][7] This created a compelling rationale for developing second-generation inhibitors with greater selectivity for specific JAK enzymes to improve the benefit-risk profile.[6][8]
The discovery of Upadacitinib (also known as ABT-494) was the result of a structure-based drug design approach.[6] The goal was to engineer a molecule that would potently and selectively inhibit JAK1, which is critical for signaling numerous pro-inflammatory cytokines like IL-6 and interferon-gamma (IFNγ), while sparing other JAK isoforms.[2][6][9] By selectively targeting JAK1, the therapeutic aim was to effectively suppress the inflammatory cascade central to autoimmune diseases while minimizing the off-target effects associated with the inhibition of JAK2 (involved in erythropoiesis) and JAK3 (involved in immunosurveillance).[6][7][10] This targeted approach was hypothesized to lead to a more favorable safety and tolerability profile.[6]
Mechanism of Action: Modulating the JAK-STAT Pathway
Upadacitinib exerts its therapeutic effect by inhibiting the Janus kinase-signal transducers and activators of transcription (JAK-STAT) pathway.[2] This pathway is a primary communication route for numerous cytokines and growth factors involved in inflammation and immunity.[1]
The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event activates the associated JAK enzymes, which then phosphorylate each other and the receptor itself.[1] These phosphorylated sites act as docking points for STAT proteins. Once docked, the STATs are phosphorylated by the activated JAKs, causing them to dimerize and translocate into the cell nucleus.[1] Inside the nucleus, the STAT dimers bind to DNA and regulate the transcription of target genes, many of which are pro-inflammatory.[1][3]
Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK1.[9] This action prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade and reducing the expression of inflammatory genes.[3][4] Its high selectivity for JAK1 ensures that it preferentially interferes with signaling from cytokines that rely on JAK1, while having less impact on pathways mediated by other JAK isoforms.[1]
Chemical Synthesis Process
The synthesis of Upadacitinib is a multi-step process that involves the construction of two key fragments, which are then coupled to form the final molecule. The main structural components are a chiral (3R,4S)-3-ethyl-4-aminopyrrolidine derivative and a pyrrolo[2,3-b]pyrazine heterocyclic core.[11] While various synthetic routes have been published, a convergent approach is commonly described.[12][13]
A representative synthesis can be outlined as follows:
-
Synthesis of the Pyrrolo[2,3-b]pyrazine Core: This heterocyclic system serves as the anchor for the molecule. Its synthesis often starts from simpler pyrimidine (B1678525) or pyrrole (B145914) precursors, which are elaborated through a series of cyclization and functionalization reactions.[14][15]
-
Synthesis of the Chiral Pyrrolidine (B122466) Fragment: The stereochemistry of this fragment is crucial for the drug's activity. An enantioselective synthesis is required to produce the desired (3S,4R) configuration. One notable approach involves an asymmetric hydrogenation of a tetrasubstituted olefin to establish the two critical stereocenters.[12]
-
Coupling of Fragments: The two key intermediates, the pyrrolo[2,3-b]pyrazine core and the chiral pyrrolidine, are joined together, typically through a nucleophilic substitution or a cross-coupling reaction like the Buchwald-Hartwig amination.[16]
-
Final Functionalization: The final steps involve the installation of the trifluoroethyl urea (B33335) moiety. This is often achieved by reacting the secondary amine on the pyrrolidine ring with a suitable reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of 2,2,2-trifluoroethylamine (B1214592).[16]
-
Tartrate Salt Formation: The final active pharmaceutical ingredient (API) is often converted into a salt to improve its physicochemical properties, such as stability and solubility. Upadacitinib is formulated as a tartrate salt.[17][18] The formation of specific crystalline salt forms can also be a critical step for purification and ensuring consistent product quality.[17][19]
Quantitative Pharmacological Data
The selectivity of Upadacitinib for JAK1 is a defining characteristic of its pharmacological profile. This selectivity has been quantified through various in vitro assays.
Table 1: In Vitro JAK Enzyme Inhibition
This table summarizes the half-maximal inhibitory concentrations (IC50) of Upadacitinib against recombinant JAK enzymes, demonstrating its potency and selectivity at a biochemical level.
| JAK Isoform | IC50 (nM) | Selectivity Ratio (vs. JAK1) |
| JAK1 | 43 | 1x |
| JAK2 | 200 | ~5x |
| JAK3 | >1000 | >23x |
| TYK2 | >1000 | >23x |
(Data synthesized from multiple sources indicating high selectivity for JAK1 over other isoforms. Absolute values may vary between assays, but the selectivity profile is consistent).[10][20]
Table 2: Cellular Assay for JAK Inhibition
This table presents data from cellular assays, which measure the ability of Upadacitinib to inhibit cytokine-induced STAT phosphorylation in human cells. This provides a more physiologically relevant measure of its functional selectivity.
| Cellular Pathway | Mediating JAKs | Cytokine Stimulus | Measured Endpoint | IC50 (nM) | Selectivity (vs. JAK1/3) |
| JAK1 / JAK3 | JAK1, JAK3 | IL-7 | pSTAT5 | - | - |
| JAK1 / JAK2 | JAK1, JAK2 | IL-6 | pSTAT3 | - | - |
| JAK2 / JAK2 | JAK2 | GM-CSF | pSTAT5 | - | >60x |
(Data indicates that Upadacitinib is approximately 60-fold more selective for inhibiting JAK1-dependent signaling over JAK2-dependent signaling in cellular assays).[6][7]
Key Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of Upadacitinib.
A. Protocol: Synthesis of the Urea Moiety (Final Step)
This protocol describes the formation of the trifluoroethyl urea group on the coupled pyrrolidine-pyrrolo[2,3-b]pyrazine intermediate.
-
Materials: (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine (Intermediate), 1,1'-Carbonyldiimidazole (CDI), 2,2,2-Trifluoroethylamine, Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran), Nitrogen or Argon atmosphere.
-
Procedure:
-
To a solution of 2,2,2-trifluoroethylamine in an anhydrous solvent under an inert atmosphere, add CDI portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours to form the corresponding imidazolide (B1226674) active intermediate.
-
In a separate flask, dissolve the (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine intermediate in the anhydrous solvent.
-
Slowly add the solution of the intermediate to the activated trifluoroethylamine mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield Upadacitinib free base.[16]
-
B. Protocol: In Vitro Biochemical JAK Kinase Assay
This protocol outlines a general method for determining the IC50 values of an inhibitor against isolated JAK enzymes.
-
Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; peptide substrate (e.g., a poly-Glu-Tyr polymer); ATP (with a radiolabel like [γ-³³P]ATP); Upadacitinib (or test compound) at various concentrations; kinase reaction buffer; 96-well filter plates; scintillation counter.
-
Procedure:
-
Prepare serial dilutions of Upadacitinib in DMSO and then dilute into the kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the specific JAK enzyme, and the peptide substrate.
-
Add the diluted Upadacitinib solutions to the appropriate wells. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Dry the plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of Upadacitinib and plot the data to determine the IC50 value using non-linear regression analysis.[20]
-
C. Protocol: Cellular STAT Phosphorylation Assay
This protocol describes how to measure the functional inhibition of JAK signaling in a cellular context using human whole blood.
-
Materials: Fresh human whole blood, Upadacitinib (or test compound), cytokine stimulant (e.g., IL-6 for JAK1/2, GM-CSF for JAK2), fixation buffer (e.g., paraformaldehyde-based), permeabilization buffer (e.g., methanol-based), fluorescently-labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3-Alexa Fluor 647), flow cytometer.
-
Procedure:
-
Pre-incubate aliquots of whole blood with serial dilutions of Upadacitinib or DMSO vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
Add the specific cytokine stimulant (e.g., IL-6) to each tube to activate the JAK-STAT pathway and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Immediately stop the stimulation and fix the cells by adding a fixation buffer.
-
Permeabilize the cells by adding a cold permeabilization buffer to allow antibody entry.
-
Stain the cells by adding the fluorescently-labeled anti-phospho-STAT antibody.
-
Analyze the samples on a flow cytometer, gating on a specific leukocyte population (e.g., CD4+ T cells or monocytes).
-
Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the gated population for each condition.
-
Calculate the percent inhibition based on the MFI relative to controls and determine the IC50 value.[4][6]
-
Conclusion
The discovery and development of Upadacitinib represent a significant advance in the targeted treatment of autoimmune diseases.[8] Its design as a selective JAK1 inhibitor was a deliberate strategy to optimize the benefit-risk profile compared to earlier, less selective JAK inhibitors.[6] The complex, multi-step synthesis, highlighted by the construction of a stereochemically-defined pyrrolidine core, delivers a potent molecule that effectively modulates the pro-inflammatory JAK-STAT signaling pathway.[12] The quantitative data from both biochemical and cellular assays confirm its intended selectivity for JAK1, providing a clear mechanism for its clinical efficacy.[2][6] This comprehensive understanding of its discovery, mechanism, and synthesis is vital for the ongoing research and development of next-generation targeted immunomodulatory therapies.
References
- 1. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upadacitinib: Uses; Mechanism of Action; Administration and Contraindications_Chemicalbook [chemicalbook.com]
- 4. droracle.ai [droracle.ai]
- 5. scholars.nova.edu [scholars.nova.edu]
- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. patents.justia.com [patents.justia.com]
- 14. A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The synthesis method of Upadacitinib hemihydrate_Chemicalbook [chemicalbook.com]
- 17. US12091414B2 - Crystalline form of Di-p-toluoyl-L-tartrate of upadacitinib - Google Patents [patents.google.com]
- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 19. data.epo.org [data.epo.org]
- 20. academic.oup.com [academic.oup.com]
Upadacitinib Tartrate mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Upadacitinib (B560087) Tartrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Upadacitinib (also known as ABT-494) is a second-generation small molecule inhibitor of the Janus kinase (JAK) family of enzymes, designed for greater selectivity for JAK1 over other JAK isoforms.[1][2] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous pro-inflammatory cytokines, and its dysregulation is implicated in the pathogenesis of many immune-mediated inflammatory diseases.[3] Upadacitinib functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor, effectively blocking the downstream signaling of key cytokines involved in inflammation.[4][5] This technical guide details the in vitro mechanism of action of Upadacitinib, presenting quantitative data on its potency and selectivity, outlining the experimental protocols used for its characterization, and visualizing the core signaling pathways and workflows.
The JAK-STAT Signaling Pathway and Upadacitinib's Core Mechanism
The canonical JAK-STAT pathway is a primary mechanism for transducing signals from extracellular cytokines into gene expression changes within a cell.[6] The process is initiated when a cytokine binds to its specific cell-surface receptor, causing the associated intracellular JAKs to come into close proximity and activate each other via trans-phosphorylation.[7] These activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tails, creating docking sites for STAT proteins.[4] Once recruited, STATs are phosphorylated by the JAKs, leading them to form homo- or heterodimers.[4] These STAT dimers translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[4][7]
Upadacitinib exerts its effect by acting as an ATP-competitive inhibitor at the kinase domain of JAK enzymes.[5][8][9] By binding to the ATP pocket, it blocks the phosphorylation of JAKs and, consequently, the phosphorylation and activation of the downstream STAT proteins.[4] This disruption of the signaling cascade prevents the nuclear translocation of STAT dimers and the subsequent transcription of inflammatory genes.[4][6]
Caption: The JAK-STAT signaling pathway and the inhibitory mechanism of Upadacitinib.
In Vitro Potency and Selectivity Profile
The therapeutic hypothesis behind Upadacitinib's development is that greater selectivity for JAK1 over other JAK family members will lead to a more favorable benefit-risk profile.[1][2] This selectivity has been extensively characterized using both cell-free enzymatic assays and cell-based functional assays.
Enzymatic Assays
Enzymatic assays measure the direct inhibition of isolated, recombinant JAK enzymes. The results consistently demonstrate that Upadacitinib is most potent against JAK1.
| Target Kinase | IC₅₀ (µM)[4][8] | Selectivity Ratio vs. JAK1 |
| JAK1 | 0.043 | 1x |
| JAK2 | 0.12 | ~3x |
| JAK3 | 2.3 | ~53x |
| TYK2 | 4.7 | ~109x |
| Table 1: Potency of Upadacitinib against isolated JAK enzymes in biochemical assays. |
Cellular Assays
Cellular assays provide a more physiologically relevant context by measuring the inhibition of JAK-mediated signaling within cells. In engineered cell lines expressing individual JAKs, Upadacitinib demonstrated a more pronounced selectivity profile compared to enzymatic assays.[4][8]
| Cellular Selectivity | Fold Selectivity vs. JAK1 |
| vs. JAK2 | >40-fold (~60-fold in other studies)[1][4] |
| vs. JAK3 | >130-fold (>100-fold in other studies)[1][4] |
| vs. TYK2 | >190-fold[4][8] |
| Table 2: Selectivity of Upadacitinib in engineered cellular systems. |
Inhibition of Cytokine-Mediated Signaling in Human Cells
To confirm its mechanism and selectivity, Upadacitinib was tested for its ability to inhibit STAT phosphorylation induced by various cytokines in human primary cells, such as peripheral blood mononuclear cells (PBMCs) and whole blood.[1][10][11] These experiments confirm that Upadacitinib potently inhibits pathways dependent on JAK1 while sparing those primarily dependent on other JAKs.[1]
| Cytokine Stimulus | Key JAKs Involved | Downstream STAT | Potency of Upadacitinib | Reference(s) |
| IL-6 | JAK1/JAK2 | STAT3 | Potent Inhibition | [1][12] |
| IFN-γ | JAK1/JAK2 | STAT1 | Potent Inhibition | [1][12] |
| IL-2, IL-15 | JAK1/JAK3 | STAT5 | Potent Inhibition (driven by JAK1) | [1][10][11] |
| IL-4 | JAK1/JAK3 | STAT6 | Potent Inhibition | [10][11] |
| Erythropoietin (EPO) | JAK2/JAK2 | STAT5 | Low Potency (~60-fold less potent than on JAK1-dependent pathways) | [1] |
| GM-CSF | JAK2/JAK2 | STAT5 | Moderate-to-High Potency | [11][12] |
| Table 3: Summary of Upadacitinib's inhibitory activity on cytokine-induced STAT phosphorylation in human primary cells. |
In human whole blood assays measuring the inhibition of IL-6 signaling, the IC₅₀ values for Upadacitinib were 0.207 µM in the CD3+ T-cell population and 0.078 µM in the CD14+ monocytic population.[1]
Experimental Protocols
The characterization of Upadacitinib's in vitro mechanism of action relies on standardized biochemical and cellular assays.
Protocol: Enzymatic Kinase Inhibition Assay
This assay quantifies the direct inhibition of a purified kinase enzyme.
-
Reagents & Components:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Specific peptide substrate for the kinase.
-
ATP (at or near the Kₘ concentration).
-
Upadacitinib Tartrate (serially diluted).
-
Assay buffer (containing MgCl₂, DTT, and other cofactors).
-
-
Procedure:
-
The JAK enzyme is pre-incubated with serially diluted concentrations of Upadacitinib in an assay plate for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by adding a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as mobility-shift assays (e.g., Caliper), radiometric assays (³³P-ATP), or luminescence-based assays that measure remaining ATP.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each Upadacitinib concentration relative to a no-inhibitor control.
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Protocol: Cellular Phospho-STAT (pSTAT) Inhibition Assay via Flow Cytometry
This assay measures the functional consequence of JAK inhibition within intact cells.[10][13]
-
Cell Preparation:
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque) or use fresh whole blood anticoagulated with heparin.
-
-
Inhibitor Incubation:
-
Aliquot cells into a 96-well plate.
-
Add serially diluted concentrations of Upadacitinib to the wells and incubate for a specified time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
-
Cytokine Stimulation:
-
Add a pre-determined concentration of a specific cytokine (e.g., IL-6 to assess JAK1/2, IL-2 to assess JAK1/3) to the wells to stimulate the signaling pathway.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Stop the stimulation by immediately fixing the cells with a formaldehyde-based buffer.
-
Permeabilize the cells using a methanol (B129727) or detergent-based buffer to allow antibodies to access intracellular proteins.
-
-
Antibody Staining:
-
Stain the cells with a cocktail of fluorescently-labeled antibodies. This includes:
-
An antibody specific for the phosphorylated STAT of interest (e.g., Alexa Fluor 647 anti-pSTAT3).
-
Cell surface marker antibodies to identify specific leukocyte populations (e.g., anti-CD3 for T-cells, anti-CD14 for monocytes).
-
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Gate on the specific cell populations (e.g., CD3+ T-cells).
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal within each gated population.
-
Calculate the percent inhibition of the pSTAT MFI at each Upadacitinib concentration compared to the stimulated control without inhibitor.
-
Determine the IC₅₀ value by fitting the concentration-response curve.
-
Caption: Experimental workflow for a cellular phospho-STAT (pSTAT) inhibition assay.
Conclusion
The in vitro characterization of this compound provides a clear and compelling mechanism of action. Through direct enzymatic and functional cellular assays, it has been established as a potent inhibitor of the JAK-STAT signaling pathway.[3][4] The quantitative data robustly supports its designed profile as a selective JAK1 inhibitor, with significantly greater potency for JAK1 compared to JAK2, JAK3, and TYK2.[1][4][8] This selectivity, demonstrated by its differential inhibition of various cytokine-induced signaling pathways in human cells, forms the mechanistic basis for its therapeutic application in a range of immune-mediated inflammatory diseases.[2][14]
References
- 1. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 7. benchchem.com [benchchem.com]
- 8. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Upadacitinib Tartrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib, an oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent for various immune-mediated inflammatory diseases.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of Upadacitinib, detailing its mechanism of action, selectivity, and efficacy in preclinical models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Upadacitinib was designed to selectively inhibit JAK1, a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[4][5] By targeting JAK1, Upadacitinib modulates the inflammatory cascade that contributes to the pathophysiology of diseases such as rheumatoid arthritis.[6][7] This document summarizes key preclinical data, outlines detailed experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action and In Vitro Pharmacology
Upadacitinib functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor of JAK enzymes, with a pronounced selectivity for JAK1.[1][8] Inhibition of JAK1 prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby interrupting the downstream signaling of various pro-inflammatory cytokines.[9][10][11]
Kinase Inhibition Profile
The inhibitory activity of Upadacitinib against the four members of the JAK family was assessed in both biochemical and cellular assays.
Table 1: In Vitro Inhibitory Potency of Upadacitinib against JAK Isoforms
| Assay Type | Target | IC50 (nM) | Fold Selectivity vs. JAK1 |
| Biochemical Assays | JAK1 | 43 - 47 | 1 |
| JAK2 | 109 - 120 | ~2.5 | |
| JAK3 | 2100 - 2304 | ~49 | |
| TYK2 | 4690 - 4700 | ~100 | |
| Cellular Assays | JAK1 | 14 | 1 |
| (Engineered Ba/F3 cells) | JAK2 | 593 | ~42 |
| JAK3 | 1820 | ~130 | |
| TYK2 | 2660 | ~190 | |
| Data compiled from multiple sources.[1][12] |
Cellular Activity
In cellular assays using engineered murine pro-B lymphocyte (Ba/F3) cell lines expressing individual human JAKs, Upadacitinib demonstrated potent inhibition of JAK1-dependent signaling.[1] Furthermore, in human peripheral blood mononuclear cells (PBMCs), Upadacitinib effectively inhibited the phosphorylation of STATs induced by various cytokines, confirming its mechanism of action in a more physiologically relevant system.
Table 2: Cellular Inhibitory Activity of Upadacitinib on Cytokine-Induced STAT Phosphorylation
| Cytokine | JAK Pathway | Downstream Readout | Cell Type | IC50 (nM) |
| IL-6 | JAK1/JAK2 | pSTAT3 | Human Whole Blood | 45 |
| IFN-γ | JAK1/JAK2 | pSTAT1 | Human PBMCs | 60 |
| IL-2 | JAK1/JAK3 | pSTAT5 | Human T-cell blasts | 12 |
| IL-7 | JAK1/JAK3 | pSTAT5 | Human T-cell blasts | 15 |
| GM-CSF | JAK2/JAK2 | pSTAT5 | Human Monocytes | >1000 |
| Erythropoietin | JAK2/JAK2 | pSTAT5 | UT-7 cells | >1000 |
| Data synthesized from multiple preclinical studies. |
In Vivo Pharmacology
The in vivo efficacy of Upadacitinib has been demonstrated in several animal models of inflammatory diseases, most notably in the rat adjuvant-induced arthritis (AIA) model, a well-established preclinical model of rheumatoid arthritis.[8][12]
Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model
Oral administration of Upadacitinib in the rat AIA model resulted in a dose- and exposure-dependent reduction in paw swelling and protection against bone destruction.[12]
Table 3: In Vivo Efficacy of Upadacitinib in the Rat Adjuvant-Induced Arthritis (AIA) Model
| Dose (mg/kg, oral) | Treatment Schedule | Paw Swelling Inhibition (%) | Bone Erosion Protection (%) |
| 1 | Once Daily | ~25 | Not Reported |
| 3 | Once Daily | ~50 | Significant |
| 10 | Once Daily | >75 | Significant |
| Data represents a summary of findings from preclinical studies.[12] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical species have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Upadacitinib.
Table 4: Summary of Preclinical Pharmacokinetic Parameters of Upadacitinib
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Oral Bioavailability (%) |
| Rat | 10 (oral) | Oral | ~1500 | ~1.0 | ~4500 | ~2-3 | ~31 |
| Dog | 1 (oral) | Oral | ~200 | ~1.5 | ~800 | ~2-3 | ~77 |
| Data compiled from non-clinical study reports.[1] |
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Upadacitinib against recombinant human JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Upadacitinib (serially diluted)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of Upadacitinib in DMSO and then dilute in assay buffer.
-
Add the diluted Upadacitinib or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the JAK enzyme and peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of Upadacitinib and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-STAT (pSTAT) Inhibition Assay
Objective: To measure the inhibitory effect of Upadacitinib on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Engineered cell lines (e.g., Ba/F3) expressing specific JAKs or primary human cells (e.g., PBMCs).
-
Cytokine stimulant (e.g., IL-6, IFN-γ).
-
Upadacitinib (serially diluted).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixation and permeabilization buffers.
-
Fluorophore-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere or stabilize.
-
Pre-incubate the cells with serial dilutions of Upadacitinib or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow antibody access to intracellular proteins.
-
Stain the cells with a fluorophore-conjugated anti-pSTAT antibody.
-
Wash the cells to remove unbound antibody.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal in each sample.
-
Calculate the percent inhibition of STAT phosphorylation for each Upadacitinib concentration and determine the IC50 value.
Rat Adjuvant-Induced Arthritis (AIA) Model
Objective: To evaluate the in vivo efficacy of Upadacitinib in a preclinical model of rheumatoid arthritis.
Materials:
-
Lewis rats (male or female, specific strain as per study design).
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.
-
Upadacitinib formulated for oral administration.
-
Vehicle control.
-
Calipers for measuring paw thickness or a plethysmometer for paw volume.
-
Micro-CT scanner for bone erosion assessment.
Procedure:
-
Induce arthritis by a single intradermal injection of CFA into the base of the tail or a hind paw of the rats on day 0.
-
Monitor the rats daily for clinical signs of arthritis, such as paw swelling, erythema, and joint stiffness.
-
On a predetermined day post-induction (e.g., day 10-12, upon disease onset), randomize the animals into treatment groups (vehicle control, different doses of Upadacitinib).
-
Administer Upadacitinib or vehicle orally once or twice daily for a specified duration (e.g., 14-21 days).
-
Measure paw volume or thickness at regular intervals throughout the study.
-
At the end of the study, euthanize the animals and collect hind paws for histological analysis and/or micro-CT imaging to assess bone and cartilage damage.
-
Analyze the data to determine the effect of Upadacitinib on paw swelling, arthritis scores, and bone erosion compared to the vehicle control group.
Visualizations
JAK-STAT Signaling Pathway and Upadacitinib's Point of Intervention
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. s3.pgkb.org [s3.pgkb.org]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Upadacitinib in Healthy Subjects and Subjects With Rheumatoid Arthritis, Crohn's Disease, Ulcerative Colitis, or Atopic Dermatitis: Population Analyses of Phase 1 and 2 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Effect of Hepatic Impairment on Upadacitinib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Population Pharmacokinetics of Upadacitinib in Healthy Subjects and Subjects with Rheumatoid Arthritis: Analyses of Phase I and II Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of microsome and hepatocyte scaling factors for in vitro/in vivo extrapolation in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]
Upadacitinib Tartrate: A Deep Dive into its JAK1 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib (B560087), an oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of several chronic inflammatory diseases.[1] Its efficacy is rooted in the modulation of the JAK-STAT signaling pathway, a critical cascade in immune cell function.[1] A key characteristic of upadacitinib is its preferential inhibition of JAK1 over other members of the JAK family, namely JAK2, JAK3, and tyrosine kinase 2 (TYK2). This selectivity is hypothesized to contribute to its favorable benefit-risk profile by targeting key pro-inflammatory cytokine pathways while minimizing effects on pathways mediated by other JAKs.[1] This technical guide provides a comprehensive overview of the JAK1 selectivity profile of upadacitinib tartrate, detailing the quantitative data from key assays, the experimental methodologies employed, and the underlying signaling pathways.
Data Presentation: Quantitative Selectivity Profile
The selectivity of upadacitinib has been quantified through various in vitro assays, primarily biochemical enzymatic assays and cellular assays. The data consistently demonstrates a higher potency for JAK1 inhibition.
Table 1: Enzymatic Assay Data - IC50 Values
The half-maximal inhibitory concentration (IC50) values from enzymatic assays illustrate upadacitinib's inhibitory activity against isolated JAK enzymes.
| Janus Kinase (JAK) Isoform | IC50 (nM) |
| JAK1 | 43 |
| JAK2 | 120 |
| JAK3 | 2300 |
| TYK2 | 4700 |
Data sourced from enzymatic assays demonstrating the concentration of upadacitinib required to inhibit 50% of the enzymatic activity of each JAK isoform.[1]
Table 2: Cellular Assay Data - IC50 Values and Selectivity Ratios
Cellular assays provide a more physiologically relevant context by measuring the inhibition of JAK activity within a cellular environment. These assays often utilize engineered cell lines that depend on specific JAK isoforms for proliferation or signaling.
| Janus Kinase (JAK) Isoform | Cellular IC50 (nM) | Selectivity Ratio (vs. JAK1) |
| JAK1 | 14 | 1x |
| JAK2 | 593 | >40x |
| JAK3 | 1860 | ~130x |
| TYK2 | 2715 | ~190x |
Data from cellular assays in engineered cell lines, indicating the concentration of upadacitinib needed to inhibit 50% of the function of each JAK isoform and the fold-selectivity for JAK1 over other isoforms.[2]
Experimental Protocols
The characterization of upadacitinib's JAK1 selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key assays cited.
Biochemical Enzymatic Kinase Assay
Objective: To determine the direct inhibitory activity of upadacitinib on the kinase activity of purified JAK enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A synthetic peptide substrate, such as a poly(Glu, Tyr) peptide, is used.
-
Assay Buffer: A typical kinase assay buffer consists of HEPES, MgCl2, MnCl2, DTT, and BSA.
-
Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Kinase Reaction:
-
The JAK enzyme, peptide substrate, and varying concentrations of upadacitinib (or DMSO as a vehicle control) are combined in the wells of a microplate.
-
The reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP). The final ATP concentration is typically at or near the Michaelis constant (Km) for each respective JAK enzyme to ensure competitive binding conditions.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. A common method is the use of an antibody that specifically recognizes the phosphorylated substrate. This can be detected using various methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: The signal from each concentration of upadacitinib is normalized to the control wells (0% inhibition for DMSO and 100% inhibition for no enzyme). The IC50 values are then calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cellular STAT Phosphorylation Assay
Objective: To measure the inhibitory effect of upadacitinib on cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a cellular context.
Methodology:
-
Cell Lines: Engineered pro-B cell lines, such as Ba/F3, are commonly used. These cells are dependent on interleukin-3 (IL-3) for survival and proliferation. By transfecting these cells to express specific cytokine receptors and their associated JAKs, their survival becomes dependent on the activity of the engineered JAK pathway. For example, a Ba/F3 cell line expressing the erythropoietin (EPO) receptor will rely on JAK2 for survival upon EPO stimulation.
-
Cell Culture and Treatment:
-
The engineered Ba/F3 cells are cultured in appropriate media. Prior to the assay, cells are often starved of cytokines to reduce baseline STAT phosphorylation.
-
Cells are then pre-incubated with various concentrations of upadacitinib or DMSO for a specified time (e.g., 1-2 hours).
-
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate the target JAK pathway. The choice of cytokine depends on the JAK isoform being investigated:
-
JAK1-dependent signaling: Interleukin-6 (IL-6) or Interferon-gamma (IFNγ).
-
JAK2-dependent signaling: Erythropoietin (EPO) or Granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
JAK1/JAK3-dependent signaling: Interleukin-2 (IL-2) or Interleukin-7 (IL-7).
-
The stimulation is carried out for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Fixation and Permeabilization:
-
The stimulation is stopped by fixing the cells with a fixative agent like paraformaldehyde.
-
The cell membrane is then permeabilized using an agent such as methanol (B129727) to allow intracellular antibody staining.
-
-
Immunostaining and Flow Cytometry:
-
Cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).
-
The fluorescence intensity of the stained cells is then analyzed using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the amount of phosphorylated STAT.
-
-
Data Analysis: The MFI values are used to determine the percentage of inhibition of STAT phosphorylation at each upadacitinib concentration relative to the cytokine-stimulated control. IC50 values are then calculated using a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of upadacitinib on JAK1.
Experimental Workflow Diagram: Cellular STAT Phosphorylation Assay
References
An In-depth Technical Guide to Early-Stage Research on Upadacitinib Tartrate Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research concerning the metabolites of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor. Understanding the metabolic fate of Upadacitinib is crucial for its clinical development, offering insights into its pharmacokinetics, potential drug-drug interactions, and overall safety profile. This document synthesizes available data on its metabolic pathways, bioanalytical methodologies, and the signaling cascade it modulates.
Pharmacokinetics and Metabolism Overview
Upadacitinib is an orally administered drug developed for the treatment of several chronic inflammatory diseases, including rheumatoid arthritis, atopic dermatitis, and Crohn's disease.[1][2] Its therapeutic effect stems from the inhibition of the JAK-STAT signaling pathway, which is central to the inflammatory process.[3]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Upadacitinib exhibits dose-proportional pharmacokinetics. Following oral administration of the extended-release formula, it is absorbed with a median time to maximum plasma concentration (Tmax) of 2 to 4 hours. Steady-state concentrations are achieved within four days of once-daily dosing.[4] The drug is approximately 52% bound to plasma proteins.[5]
Metabolism is the primary route of elimination for Upadacitinib. In vitro studies have demonstrated that it is metabolized predominantly by the cytochrome P450 (CYP) enzyme CYP3A4, with a minor contribution from CYP2D6.[2][5] The parent drug is the primary active moiety. In a human radiolabeled study, unchanged Upadacitinib accounted for approximately 79% of the total radioactivity in plasma.[6][7]
Excretion occurs via both feces and urine. Upadacitinib is eliminated mainly as the unchanged parent drug in feces (38%) and urine (24%).[1][4] Metabolites constitute approximately 34% of the total excreted dose.[4][8] The mean terminal elimination half-life ranges from 8 to 14 hours.[1][4]
Summary of Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic characteristics of Upadacitinib (extended-release formulation).
| Parameter | Value | Reference |
| Tmax (Median) | 2 - 4 hours | |
| T1/2 (Harmonic Mean) | 8 - 14 hours | [4] |
| Plasma Protein Binding | ~52% | [5] |
| Primary Metabolic Enzyme | CYP3A4 | [3][4][5] |
| Minor Metabolic Enzyme | CYP2D6 | [3][4][5] |
| Bioavailability (ER vs IR) | ~76% | |
| Excretion Routes | Feces (~53%), Urine (~43%) | [8] |
| Unchanged Drug in Excreta | 38% (Feces), 24% (Urine) | [4] |
Upadacitinib Metabolite Profile
Early-stage research has focused on identifying and characterizing the metabolites of Upadacitinib to assess their potential contribution to the drug's efficacy and safety.
Major Metabolites and Activity
In a human radiolabeled study, a single main metabolite was identified in plasma, which is formed through mono-oxidation, followed by glucuronidation.[6][7] This primary metabolite is considered inactive and accounts for approximately 13% of the total drug-related material in plasma.[6] To date, no active metabolites of Upadacitinib have been identified.[3][4] The pharmacological activity of Upadacitinib is therefore attributed to the parent molecule.[4]
Quantitative Plasma Profile
The relative concentrations of Upadacitinib and its main metabolite in plasma are detailed below.
| Component | Percentage of Total Plasma Radioactivity | Reference |
| Upadacitinib (Parent Drug) | ~79% | [6][7] |
| Main Metabolite | ~13% | [6] |
Key Experimental Protocols
This section outlines the methodologies employed in early-stage research to characterize the metabolism and quantification of Upadacitinib.
In Vitro Metabolism Studies
In vitro experiments are essential for identifying the enzymes responsible for a drug's metabolism.
Objective: To identify the primary CYP450 enzymes involved in the metabolism of Upadacitinib.
Methodology:
-
Incubation: Upadacitinib is incubated with human liver microsomes, which contain a rich supply of CYP enzymes.
-
Cofactors: The reaction mixture is supplemented with NADPH, a necessary cofactor for CYP enzyme activity.
-
Enzyme Inhibition: To identify specific CYP contributions, parallel incubations are performed in the presence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6).
-
Analysis: Following incubation, the reaction is stopped, and the mixture is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Endpoint: The rate of disappearance of the parent drug (Upadacitinib) is measured. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that enzyme. For Upadacitinib, such studies confirmed CYP3A4 as the primary metabolizing enzyme, with a minor role for CYP2D6.[2][5][9]
Human Mass Balance Study
Objective: To determine the absorption, metabolism, and excretion routes of Upadacitinib in humans.
Methodology:
-
Dosing: A single oral dose of radiolabeled Upadacitinib (e.g., containing ¹⁴C) is administered to healthy volunteers.
-
Sample Collection: Blood, plasma, urine, and feces are collected at predetermined intervals over a period sufficient to ensure capture of nearly all radioactivity (typically 7-10 days).
-
Radioactivity Measurement: The total radioactivity in all collected samples is quantified using liquid scintillation counting or accelerator mass spectrometry. This determines the percentage of the dose excreted via urine and feces.
-
Metabolite Profiling: Samples (plasma, urine, and feces extracts) are analyzed by LC-MS/MS and radiochromatography to separate and identify the parent drug and its metabolites.
-
Structural Elucidation: The structures of the detected metabolites are determined using high-resolution mass spectrometry (HRMS) and NMR spectroscopy if necessary. This type of study confirmed that Upadacitinib is eliminated through a combination of metabolism and direct excretion of the parent drug.[4][8]
Bioanalytical Method for Quantification in Plasma
A robust and sensitive bioanalytical method is required for pharmacokinetic studies. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the standard for quantifying Upadacitinib in biological matrices.[10]
Methodology:
-
Sample Preparation: Upadacitinib and an internal standard (IS), such as fedratinib, are extracted from plasma.[10] Common techniques include:
-
Protein Precipitation: Adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins, followed by centrifugation to collect the supernatant containing the drug.
-
Liquid-Liquid Extraction: Using an organic solvent like ethyl acetate (B1210297) to extract the drug from the plasma under specific pH conditions.[10]
-
-
Chromatographic Separation: The extracted sample is injected into a UPLC system for separation.
-
Mass Spectrometric Detection: The separated components are ionized (typically using positive electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly selective and sensitive quantification.
The table below provides a summary of typical UPLC-MS/MS parameters for Upadacitinib analysis.
| Parameter | Description | Reference |
| Chromatography System | UPLC | [10] |
| Column | Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | [10] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) | [10] |
| Flow Rate | 0.40 mL/min | [10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| MRM Transition (Upadacitinib) | m/z 447.00 → 361.94 | [10] |
| Linearity Range | 1–500 ng/mL | [10] |
| Lower Limit of Quantification | 1 ng/mL | [10] |
Visualizations: Pathways and Workflows
Diagrams created using Graphviz DOT language to illustrate key processes.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Caption: Metabolic pathway of Upadacitinib via oxidation and glucuronidation.
Caption: General workflow for the bioanalysis of Upadacitinib in plasma samples.
References
- 1. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Development of an UPLC-MS/MS Method for the Quantitative Analysis of Upadacitinib in Beagle Dog Plasma and Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
Upadacitinib Tartrate Target Engagement Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib, marketed as Rinvoq, is an oral, reversible, and selective Janus kinase (JAK) inhibitor developed for the treatment of several immune-mediated inflammatory diseases.[1][2][3] It functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor of JAK enzymes, which are critical components of the JAK-STAT signaling pathway.[1][4] This pathway transduces signals for numerous cytokines and growth factors involved in inflammation and immune response.[3][5] The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] Upadacitinib was specifically designed to exhibit greater selectivity for JAK1 over the other JAK isoforms, with the therapeutic hypothesis that this selectivity profile would optimize efficacy while minimizing off-target effects.[5][6]
This technical guide provides an in-depth overview of the core target engagement assays used to characterize the potency and selectivity of Upadacitinib. It includes a summary of quantitative data, detailed experimental protocols for key methodologies, and visualizations of critical pathways and workflows to aid researchers in understanding and applying these techniques.
Mechanism of Action: The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-activation via phosphorylation. These activated JAKs then phosphorylate tyrosine residues on the receptor, which creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in the inflammatory response.[1][4][7] Upadacitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of JAK1, thereby preventing the phosphorylation and activation of downstream STAT proteins.[1][8]
Figure 1: Upadacitinib's inhibition of the JAK1-STAT signaling pathway.
Quantitative Data Summary
The potency and selectivity of Upadacitinib are quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the drug required to inhibit a specific biological process by 50%.
Table 1: In Vitro Enzymatic Assay Data
This table summarizes the IC50 values of Upadacitinib against isolated recombinant JAK enzymes. These assays measure the direct inhibitory effect of the compound on the kinase's enzymatic activity.
| Inhibitor | JAK1 IC50 (µM) | JAK2 IC50 (µM) | JAK3 IC50 (µM) | TYK2 IC50 (µM) | Data Source |
| Upadacitinib | 0.043 - 0.045 | 0.109 - 0.12 | 2.1 - 2.3 | 4.7 | Enzymatic Assays[1][6][7][9] |
Table 2: Cellular Assay Data
This table presents the potency of Upadacitinib in a cellular context, which reflects its activity in a more physiologically relevant environment. These assays typically measure the inhibition of cytokine-induced STAT phosphorylation.
| Inhibitor | JAK1 IC50 (µM) | JAK2 IC50 (µM) | JAK3 IC50 (µM) | TYK2 IC50 (µM) | Data Source |
| Upadacitinib | 0.014 | 0.593 | 1.82 | 2.715 | Engineered Cell Line Assays (TEL-JAK)[6][10] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as ATP concentration, substrate used, and specific cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of target engagement studies. Below are generalized protocols for key assays used to characterize Upadacitinib.
In Vitro Enzymatic Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition by the test compound.
Objective: To determine the IC50 value of Upadacitinib against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., IRS1-tide)
-
Adenosine triphosphate (ATP)
-
Upadacitinib
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Upadacitinib in DMSO, followed by a further dilution in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup: In a white assay plate, add the diluted Upadacitinib or vehicle control.
-
Master Mix Preparation: Prepare a master mix containing the specific JAK enzyme and its corresponding peptide substrate in Kinase Assay Buffer.
-
Kinase Reaction Initiation: Add the ATP solution to all wells to start the kinase reaction. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each Upadacitinib concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for an in vitro enzymatic kinase assay.
Cellular Phospho-STAT Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation within a cellular context, providing a more physiologically relevant assessment of drug potency.
Objective: To determine the IC50 of Upadacitinib for the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line or primary cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., TF-1)
-
Upadacitinib
-
Cytokine for stimulation (e.g., IL-6 for JAK1/JAK2, IL-7 for JAK1/JAK3)
-
Cell culture medium
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD3, CD4) and phosphorylated STAT (e.g., anti-pSTAT3, anti-pSTAT5)
-
Stain Buffer (e.g., PBS with 2% FBS)
Procedure:
-
Cell Preparation: Isolate PBMCs or culture the chosen cell line. If necessary, starve the cells of cytokines to reduce basal STAT phosphorylation.
-
Compound Incubation: Pre-incubate the cells with a serial dilution of Upadacitinib or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to the cell suspensions to induce STAT phosphorylation. Incubate for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize them by adding ice-cold Permeabilization Buffer (e.g., 90% methanol) and incubating on ice for 30 minutes. This step is crucial for allowing the intracellular pSTAT antibody to access its target.
-
Staining: Wash the permeabilized cells and then stain with the fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT. Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend them in Stain Buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest using the surface marker staining. Determine the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percentage of inhibition of STAT phosphorylation for each Upadacitinib concentration relative to the stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Ex Vivo Whole Blood Phospho-STAT Assay
This assay is a powerful translational tool that measures target engagement in the most physiologically relevant matrix, whole blood, taken from subjects dosed with the inhibitor.
Objective: To assess the pharmacodynamic effect of Upadacitinib on cytokine-induced STAT phosphorylation in whole blood samples from clinical trial participants.
Materials:
-
Freshly collected whole blood in sodium heparin tubes
-
Cytokine for stimulation (e.g., IL-6, IL-7) at a working concentration
-
Lyse/Fix Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies for cell population identification (e.g., anti-CD3, anti-CD14) and pSTAT detection (e.g., anti-pSTAT3, anti-pSTAT5)
-
Stain Buffer
Procedure:
-
Blood Collection: Collect whole blood from subjects at various time points post-dose.
-
Ex Vivo Stimulation: Aliquot the whole blood into tubes. Add the stimulating cytokine (e.g., 400 ng/mL IL-6) to the designated tubes and incubate at 37°C for a short duration (e.g., 10-15 minutes).[6] Leave one aliquot unstimulated as a baseline control.
-
Lysis and Fixation: Immediately add a 20-fold excess of pre-warmed Lyse/Fix Buffer to each tube to lyse red blood cells and fix the leukocytes. Incubate at 37°C for 10-15 minutes.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the cell pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells to remove the permeabilization buffer. Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Wash the stained cells and acquire data on a flow cytometer. Analyze the data as described for the cellular pSTAT assay, gating on specific leukocyte populations (e.g., lymphocytes, monocytes) to assess target engagement in different cell types. The percent inhibition of STAT phosphorylation is calculated relative to a pre-dose or placebo sample.[6]
Figure 3: Logical flow from in vitro characterization to clinical development.
Conclusion
The characterization of Upadacitinib's target engagement is a multi-faceted process that employs a suite of specialized assays. Starting with direct enzymatic inhibition assays to establish biochemical potency, researchers progress to more complex cellular and ex vivo systems to understand the drug's activity in a biological context and to establish a clear pharmacokinetic/pharmacodynamic relationship. The detailed protocols and quantitative data presented in this guide offer a framework for the rigorous evaluation of JAK inhibitors, a critical step in the development of targeted therapies for immune-mediated diseases. The consistent demonstration of potent and selective JAK1 inhibition across these assays has been fundamental to the clinical development and success of Upadacitinib.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. revvity.com [revvity.com]
- 7. championsoncology.com [championsoncology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Human Whole Blood Samples [bdbiosciences.com]
- 10. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Physicochemical Characteristics of Upadacitinib Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Upadacitinib (B560087), a selective Janus kinase 1 (JAK1) inhibitor, is a pivotal therapeutic agent in the management of several autoimmune and inflammatory diseases. As the tartrate salt, its efficacy and manufacturability are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Upadacitinib Tartrate, including its chemical structure, solubility, pKa, melting point, and polymorphism. Detailed experimental protocols for the determination of these properties are provided, alongside visual representations of its mechanism of action and relevant experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Chemical Identity and Structure
This compound is the tartrate salt of Upadacitinib. The chemical and physical properties are crucial for its formulation and bioavailability.
| Property | Value | Source |
| Chemical Name | (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (2R,3R)-2,3-dihydroxybutanedioate | MedKoo |
| Molecular Formula | C₂₁H₂₅F₃N₆O₇ | PubChem[1] |
| Molecular Weight | 530.46 g/mol | MedKoo[2] |
| CAS Number | 1607431-21-9 | MedKoo[2] |
Mechanism of Action: JAK-STAT Signaling Pathway Inhibition
Upadacitinib selectively inhibits Janus Kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[3][4][5][6][7] This pathway is integral to the signaling of numerous cytokines and growth factors that are implicated in inflammation and immune responses. By blocking JAK1, Upadacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn inhibits their translocation to the nucleus and subsequent modulation of inflammatory gene expression.
References
- 1. This compound anhydrous | C21H25F3N6O7 | CID 91938019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. ES2953199T3 - Upadacitinib salt compound and preparation method - Google Patents [patents.google.com]
- 4. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2020063939A1 - Crystal form of upadacitinib and preparation method and use thereof - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. patents.justia.com [patents.justia.com]
Upadacitinib Tartrate: A Deep Dive into its Core Intellectual Property
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib (B560087), an oral, selective Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent for a range of autoimmune and inflammatory diseases. Marketed as Rinvoq®, its development and commercialization are underpinned by a robust intellectual property portfolio. This technical guide provides an in-depth analysis of the core patents protecting Upadacitinib Tartrate, with a focus on its composition of matter, formulations, and methods of use. Detailed experimental methodologies and quantitative data from key studies are presented to offer a comprehensive understanding of the scientific foundation of its intellectual property.
Core Intellectual Property Landscape
AbbVie's intellectual property strategy for Upadacitinib is multi-layered, encompassing patents that cover the core molecule, specific salt forms, crystalline structures (polymorphs), pharmaceutical formulations, and methods of treating various diseases. This comprehensive patent estate provides a long period of market exclusivity.
Recent litigation has further solidified AbbVie's patent protection for Rinvoq®. Settlements with several generic manufacturers have delayed the potential market entry of generic versions of Upadacitinib in the United States until at least 2037.[1][2] These legal challenges and their outcomes underscore the strength and breadth of the patent portfolio surrounding this blockbuster drug.
Composition of Matter and Crystalline Forms
The foundational patents for Upadacitinib cover the chemical entity itself. Subsequent patents have been filed to protect specific crystalline forms of the molecule and its salts, such as the tartrate salt. These patents are critical as different polymorphic forms can affect the drug's stability, solubility, and bioavailability. For instance, patent application WO2017066775A1 discloses various solid-state forms of Upadacitinib and processes for their preparation.[3]
Mechanism of Action and In Vitro Selectivity
Upadacitinib functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor of JAKs.[4] By binding to the ATP-binding site of the kinase, it blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the signaling of various pro-inflammatory cytokines.[4]
A key aspect of Upadacitinib's intellectual property and clinical profile is its selectivity for JAK1 over other JAK isoforms (JAK2, JAK3, and TYK2).[2][5] This selectivity is hypothesized to contribute to its favorable benefit-risk profile by minimizing off-target effects associated with the inhibition of other JAKs.[2][5][6]
Quantitative Data: In Vitro JAK Inhibition
The selectivity of Upadacitinib has been quantified in various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Kinase | Enzymatic Assay IC50 (µM) | Cellular Assay IC50 (µM) | Fold Selectivity vs. JAK1 (Cellular) |
| JAK1 | 0.043[4] | 0.014[5] | - |
| JAK2 | 0.12[4] | 0.593[5] | >40[4] |
| JAK3 | 2.3[4] | 1.82[5] | >130[4] |
| TYK2 | 4.7[4] | - | >190[4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Upadacitinib against isolated recombinant JAK enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A synthetic peptide substrate that can be phosphorylated by the JAK enzymes is also prepared.
-
Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. Each well contains the respective JAK enzyme, the peptide substrate, and varying concentrations of Upadacitinib.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the Upadacitinib concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for JAK Inhibition
Objective: To assess the inhibitory activity of Upadacitinib on JAK signaling in a cellular context.
Methodology:
-
Cell Culture: Engineered cell lines that express specific JAK kinases or primary human cells (e.g., peripheral blood mononuclear cells) are cultured.
-
Compound Treatment: Cells are pre-incubated with various concentrations of Upadacitinib for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine known to activate the JAK-STAT pathway of interest (e.g., IL-6 for JAK1, GM-CSF for JAK2, IL-2 for JAK1/3).
-
Cell Lysis and Protein Analysis: After a short stimulation period (e.g., 15-30 minutes), the cells are lysed, and the phosphorylation status of a downstream STAT protein (e.g., pSTAT3 for JAK1) is measured using techniques like Western blotting or flow cytometry with phospho-specific antibodies.
-
Data Analysis: The IC50 is determined by plotting the inhibition of STAT phosphorylation against the Upadacitinib concentration.
Pharmaceutical Formulation
The commercial formulation of Upadacitinib (Rinvoq®) is an extended-release (ER) tablet. The formulation is designed to provide once-daily dosing and maintain therapeutic drug concentrations over 24 hours.
Key Formulation Components and Manufacturing Process
Patents such as US10519164 and US10730883 describe solid oral extended-release compositions of Upadacitinib.[7] A key feature of these formulations is the use of a hydrophilic polymer matrix system to control the drug release.
Typical Excipients:
-
Active Pharmaceutical Ingredient (API): Upadacitinib
-
Release-Controlling Polymer: Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Fillers/Diluents: Microcrystalline cellulose, Mannitol
-
pH Modifier: Tartaric acid
-
Glidant: Colloidal silicon dioxide
-
Lubricant: Magnesium stearate
-
Film Coating: Polyvinyl alcohol, Titanium dioxide, Polyethylene glycol, Talc, Iron oxides
Manufacturing Process (Wet Granulation):
-
Blending: The intragranular components, including Upadacitinib, a portion of the filler, and the release-controlling polymer, are blended.
-
Granulation: The blend is granulated with a granulating fluid (e.g., purified water).
-
Drying: The wet granules are dried to a specified moisture content.
-
Milling: The dried granules are milled to achieve a uniform particle size distribution.
-
Final Blending: The milled granules are blended with the extragranular components, including the remaining filler, pH modifier, glidant, and finally the lubricant.
-
Compression: The final blend is compressed into tablets.
-
Coating: The compressed tablets are film-coated.
Methods of Use and Clinical Development
A significant portion of Upadacitinib's patent protection comes from patents covering its use in treating specific diseases. Upadacitinib has been approved for several indications, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis.
Clinical Trial Design: Rheumatoid Arthritis (SELECT Program)
The SELECT clinical trial program evaluated the efficacy and safety of Upadacitinib in patients with rheumatoid arthritis. These trials were pivotal in securing regulatory approval and are cited in method-of-use patents.
Example: SELECT-NEXT Trial
-
Objective: To evaluate the efficacy and safety of Upadacitinib in patients with moderately to severely active rheumatoid arthritis who had an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).
-
Design: A Phase 3, randomized, double-blind, placebo-controlled study.
-
Intervention: Patients were randomized to receive once-daily Upadacitinib (15 mg or 30 mg) or placebo, while continuing their background csDMARDs.
-
Primary Endpoints:
-
Proportion of patients achieving ACR20 response at Week 12.
-
Proportion of patients achieving low disease activity (DAS28-CRP ≤ 3.2) at Week 12.
-
-
Key Secondary Endpoints:
-
ACR50 and ACR70 response rates at Week 12.
-
Proportion of patients achieving clinical remission (DAS28-CRP < 2.6) at Week 12.
-
Conclusion
The intellectual property surrounding this compound is extensive and robust, providing a strong foundation for its commercial success. The core patents on the composition of matter, crystalline forms, and formulations, coupled with a strategic portfolio of method-of-use patents, create a formidable barrier to generic competition. The scientific data underpinning these patents, particularly the in vitro selectivity for JAK1 and the well-designed clinical trial program, highlight the innovation behind this important therapeutic agent. This in-depth guide provides researchers and drug development professionals with a comprehensive overview of the key technical and intellectual property aspects of Upadacitinib.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2017066775A1 - PROCESSES FOR THE PREPARATION OF (3S,4R)-3-ETHYL-4-(3H-IMIDAZO[1,2-a]PYRROLO[2,3-e]-PYRAZIN-8-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRROLIDINE-1-CARBOXAMIDE AND SOLID STATE FORMS THEREOF - Google Patents [patents.google.com]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Upadacitinib Tartrate: In Vitro Cell-Based Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of Upadacitinib (B560087) Tartrate, a selective Janus kinase (JAK) 1 inhibitor. The following sections detail the mechanism of action, quantitative data on its inhibitory activity, and step-by-step experimental protocols.
Mechanism of Action
Upadacitinib is a selective JAK inhibitor that demonstrates greater inhibitory potency for JAK1 over JAK2, JAK3, and TYK2.[1][2][3] By inhibiting JAK1, Upadacitinib blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are crucial for the signaling of numerous pro-inflammatory cytokines involved in various immune-mediated diseases.[4][5][6] This inhibition of the JAK-STAT pathway ultimately leads to a reduction in the inflammatory response.[7][8] Upadacitinib functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor, binding to the ATP-binding site of JAK1 to block its kinase activity.[1][6][9]
Quantitative Data: Inhibitory Activity of Upadacitinib
The inhibitory potency of Upadacitinib has been quantified in both biochemical (cell-free) and cellular assays. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Assay Type | Target | IC50 (μM) | Reference |
| Biochemical (Enzymatic) Assays | |||
| JAK1 | 0.043 - 0.045 | [1][2][10] | |
| JAK2 | 0.109 - 0.12 | [1][2] | |
| JAK3 | 2.1 - 2.3 | [1][2] | |
| TYK2 | 4.7 | [1][2] | |
| Cellular Assays (Engineered Cell Lines) | |||
| JAK1 | 0.014 | [2][11] | |
| JAK2 | 0.593 | [2][11] | |
| JAK3 | 1.82 | [2] | |
| TYK2 | - | ||
| Cellular Assays (Human Leukocytes) | |||
| IL-6 induced pSTAT3 (JAK1/JAK2) | 0.0607 | [12][13] | |
| IL-7 induced pSTAT5 (JAK1/JAK3) | 0.125 | [12][13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway targeted by Upadacitinib and a general workflow for in vitro cell-based assays.
Figure 1: Upadacitinib inhibits the JAK-STAT signaling pathway.
Figure 2: General workflow for in vitro cell-based assays with Upadacitinib.
Experimental Protocols
Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood (Ex Vivo)
This protocol is adapted from studies assessing the pharmacodynamic effects of Upadacitinib in healthy volunteers.[2][12][14]
Objective: To measure the inhibitory effect of Upadacitinib on cytokine-induced STAT3 and STAT5 phosphorylation in human whole blood.
Materials:
-
Freshly collected human whole blood in sodium heparin tubes.
-
This compound stock solution (in DMSO).
-
Recombinant human Interleukin-6 (IL-6) and Interleukin-7 (IL-7).
-
Phosphate Buffered Saline (PBS).
-
Fixation/Permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer, Perm Buffer III).
-
Fluorochrome-conjugated antibodies against pSTAT3 (e.g., PE-conjugated) and pSTAT5 (e.g., Alexa Fluor 647-conjugated).
-
Flow cytometer.
Procedure:
-
Drug Treatment:
-
Aliquot whole blood into flow cytometry tubes.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the blood samples.
-
Incubate for 1 hour at 37°C.
-
-
Cytokine Stimulation:
-
Fixation and Lysis:
-
Immediately after stimulation, add pre-warmed Lyse/Fix Buffer to each tube to stop the reaction and lyse red blood cells.
-
Vortex and incubate at 37°C for 10-15 minutes.
-
-
Permeabilization:
-
Centrifuge the tubes and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells with PBS containing 1% BSA.
-
Add the anti-pSTAT3 and anti-pSTAT5 antibodies to the appropriate tubes.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Wash the cells and resuspend in PBS.
-
Acquire data on a flow cytometer, gating on the lymphocyte population.
-
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal in the stimulated and unstimulated samples for each drug concentration.
-
Calculate the percentage inhibition of STAT phosphorylation relative to the vehicle-treated, cytokine-stimulated control.
-
Plot the percentage inhibition against the Upadacitinib concentration to determine the IC50 value.
-
Inhibition of Cytokine Secretion from Macrophages
This protocol is based on studies investigating the anti-inflammatory effects of Upadacitinib on macrophage-like cells.[15]
Objective: To assess the ability of Upadacitinib to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
This compound stock solution (in DMSO).
-
Lipopolysaccharide (LPS).
-
ELISA kits for TNF-α and IL-6.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Incubate for 12 hours to allow for cell adherence.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
Stimulation:
-
Add LPS to a final concentration of 1 µg/mL to all wells except for the vehicle control.[15]
-
-
Incubation:
-
Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each Upadacitinib concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Inhibition of Fibroblast-Like Synoviocyte (FLS) Proliferation
This protocol is derived from studies on the effect of Upadacitinib on the proliferation of fibroblast-like synoviocytes, which are key players in the pathogenesis of rheumatoid arthritis.[16]
Objective: To determine the effect of Upadacitinib on cytokine-induced proliferation of FLS.
Materials:
-
Fibroblast-like synoviocytes (FLS) from psoriatic arthritis patients or a relevant cell line.
-
Complete culture medium.
-
This compound stock solution (in DMSO).
-
Recombinant human IL-9 or IL-22.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed FLS into a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
-
Drug Treatment and Stimulation:
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Add IL-9 (e.g., 10 ng/mL) or IL-22 (e.g., 100 ng/mL) to induce proliferation.[16] Include an unstimulated control.
-
-
Incubation:
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage inhibition of cell proliferation for each Upadacitinib concentration relative to the cytokine-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of proliferation.
-
Western Blot for Phosphorylated JAK and STAT
This protocol can be used to directly visualize the inhibition of JAK-STAT signaling within cells.[16][17]
Objective: To detect the levels of phosphorylated JAK1 and STAT3 in cell lysates following treatment with Upadacitinib and cytokine stimulation.
Materials:
-
Cells of interest (e.g., FLS, hepatocytes).
-
This compound stock solution (in DMSO).
-
Appropriate stimulating cytokine (e.g., IL-22, palmitate).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against pJAK1, total JAK1, pSTAT3, and total STAT3.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat with Upadacitinib or vehicle for 1-2 hours.
-
Stimulate with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in Upadacitinib-treated samples to the cytokine-stimulated vehicle control.
-
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 7. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure‐Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 15. Upadacitinib Attenuates Lipopolysaccharide- and Cecal Ligation and Puncture-Induced Inflammatory Responses by Inhibiting NF-κB and Its Downstream Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulatory Role of JAK-1/TYK2 Signaling on the Pannus Formation: Novel Mechanisms for JAK Inhibitors in Psoriatic Disease - ACR Meeting Abstracts [acrabstracts.org]
- 17. Upadacitinib counteracts hepatic lipid deposition via the repression of JAK1/STAT3 signaling and AMPK/autophagy-mediated suppression of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Techniques for Analyzing Upadacitinib Tartrate Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction: Upadacitinib, a selective Janus kinase (JAK) 1 inhibitor, is an oral medication approved for treating several chronic inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and inflammatory bowel disease.[1][2] Its therapeutic efficacy stems from its ability to modulate the signaling of key cytokines involved in inflammation and immune responses.[3] Upadacitinib functions as an ATP-competitive inhibitor, potently targeting JAK1 and thereby blocking the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] This action prevents the translocation of STAT dimers to the nucleus, ultimately inhibiting the transcription of pro-inflammatory genes.[2] Understanding and quantifying the effects of Upadacitinib on these signaling pathways is critical for preclinical and clinical research. This document provides detailed protocols for key analytical techniques used to investigate the molecular mechanism of Upadacitinib.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducers and activators of transcription (JAK-STAT) pathway is a crucial signaling cascade used by numerous cytokines and growth factors to regulate processes like immunity, cell growth, and hematopoiesis.[5][6] The pathway is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins.[2] These phosphorylated STATs form dimers, translocate into the cell nucleus, and bind to specific DNA response elements to modulate gene expression.[2]
Mechanism of Action: Upadacitinib Inhibition
Upadacitinib selectively inhibits JAK1, showing greater potency for JAK1 over JAK2, JAK3, and TYK2.[3] By blocking the ATP-binding site of JAK1, Upadacitinib prevents the phosphorylation of STAT proteins, thereby interrupting the signaling cascade that leads to the expression of inflammatory genes.[3][4]
Quantitative Data: Upadacitinib Potency
The inhibitory activity of Upadacitinib has been quantified in both enzymatic and cellular assays, demonstrating its selectivity for JAK1.
| Target | Assay Type | IC₅₀ (μM) | Selectivity vs. JAK1 |
| JAK1 | Enzymatic Assay | 0.043 | - |
| JAK2 | Enzymatic Assay | 0.12 | ~3-fold |
| JAK3 | Enzymatic Assay | 2.3 | ~53-fold |
| TYK2 | Enzymatic Assay | 4.7 | ~109-fold |
| Data sourced from enzymatic assays.[3] Selectivity in cellular assays is reported to be even greater. |
Application 1: Western Blotting for STAT Phosphorylation
Principle: Western blotting is a fundamental technique to detect and quantify the levels of specific proteins in a cell lysate.[7] To analyze Upadacitinib's effect, this method is used to measure the decrease in phosphorylated STAT (p-STAT) proteins relative to the total amount of STAT protein upon drug treatment.[8]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., human peripheral blood mononuclear cells, HeLa cells) in 6-well plates and grow to 70-80% confluency.[8]
-
Serum-starve cells for 4-6 hours to reduce basal signaling activity.[8]
-
Pre-incubate cells with varying concentrations of Upadacitinib (e.g., 0.01 µM, 0.1 µM, 1 µM) for 1-2 hours. Include a vehicle control (DMSO).[8]
-
Stimulate cells with an appropriate cytokine (e.g., 100 ng/mL IFN-α or IL-6) for 15-30 minutes to activate the JAK-STAT pathway.[8]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to equal concentrations (e.g., 20-30 µg per lane) with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-β-actin) overnight at 4°C.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[8]
-
Perform densitometry analysis to quantify band intensity. Normalize p-STAT levels to total STAT and the loading control (β-actin).
-
Expected Data:
| Treatment | p-STAT3 (Relative Density) | Total STAT3 (Relative Density) |
| Control (Unstimulated) | 0.1 | 1.0 |
| Cytokine Only | 1.0 | 1.0 |
| Cytokine + 0.01 µM UPA | 0.6 | 1.0 |
| Cytokine + 0.1 µM UPA | 0.2 | 1.0 |
| Cytokine + 1.0 µM UPA | 0.05 | 1.0 |
| Hypothetical data showing dose-dependent inhibition of STAT3 phosphorylation. |
Application 2: Phosphoflow Cytometry
Principle: Phospho-specific flow cytometry (Phosphoflow) allows for the quantitative measurement of protein phosphorylation at the single-cell level.[9] This is a powerful technique for analyzing heterogeneous populations, such as peripheral blood, to determine the effect of Upadacitinib on specific immune cell subsets.[10]
Experimental Protocol:
-
Cell Stimulation:
-
Isolate primary cells (e.g., PBMCs) or use cultured cell lines.
-
Stimulate cells with a cytokine (e.g., IL-2, IL-6, GM-CSF) for a short duration (e.g., 15 minutes) at 37°C in the presence or absence of Upadacitinib.
-
-
Fixation:
-
Immediately stop the stimulation by adding a fixation buffer (e.g., 1.5-4% paraformaldehyde) and incubate for 10-15 minutes at room temperature.[11] This cross-links proteins and preserves the phosphorylation state.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in ice-cold methanol (B129727) (e.g., 90%) and incubate for at least 30 minutes on ice.[9][11] Methanol permeabilizes the cells, allowing antibodies to access intracellular targets.
-
-
Antibody Staining:
-
Wash the cells to remove the methanol.
-
Stain with a cocktail of fluorescently-conjugated antibodies. This should include:
-
A phospho-specific antibody (e.g., anti-p-STAT5-Alexa Fluor 488).[12]
-
Surface marker antibodies to identify cell populations (e.g., anti-CD3, anti-CD4, anti-CD19).
-
-
Incubate for 30-60 minutes at room temperature, protected from light.[11]
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on specific cell populations based on surface markers.
-
Analyze the median fluorescence intensity (MFI) of the phospho-specific antibody stain for each population to quantify the level of STAT phosphorylation.[9]
-
Expected Data:
| Cell Population | Treatment | p-STAT5 MFI | % Inhibition |
| CD4+ T Cells | Cytokine Only | 5,200 | - |
| Cytokine + UPA | 850 | 83.7% | |
| B Cells | Cytokine Only | 3,100 | - |
| Cytokine + UPA | 620 | 80.0% | |
| Monocytes | Cytokine Only | 1,500 | - |
| Cytokine + UPA | 980 | 34.7% | |
| Hypothetical data showing differential inhibition across immune cell subsets. |
Application 3: Luciferase Reporter Assay
Principle: Reporter gene assays are used to study the regulation of gene expression.[13] For the JAK-STAT pathway, a reporter vector containing a firefly luciferase gene under the control of multiple copies of a STAT-responsive element (e.g., ISRE - Interferon Stimulated Response Element) is introduced into cells.[6] Pathway activation leads to luciferase expression, which can be quantified by measuring luminescence. Upadacitinib's inhibitory effect is measured as a decrease in the luminescent signal.
Experimental Protocol:
-
Cell Transfection:
-
Seed cells (e.g., HEK293) in a 96-well plate.
-
Transfect cells with an ISRE-luciferase reporter vector.[13] Co-transfect with a constitutively expressing Renilla luciferase vector (e.g., pRL-TK) to serve as an internal control for transfection efficiency.[6]
-
Allow cells to express the reporters for 24-48 hours.
-
-
Cell Treatment:
-
Pre-treat cells with various concentrations of Upadacitinib or vehicle control for 1-2 hours.
-
Stimulate the cells with a Type I interferon (e.g., IFN-α) to activate the pathway.[14]
-
-
Lysis and Luminescence Measurement:
-
After 6-24 hours of stimulation, wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in a dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold-change in reporter activity relative to the unstimulated control and determine the dose-dependent inhibition by Upadacitinib.
-
Expected Data:
| Treatment | Normalized Luciferase Activity (RLU) | % Inhibition |
| Control (Unstimulated) | 1.0 | - |
| IFN-α Only | 55.0 | - |
| IFN-α + 0.01 µM UPA | 25.3 | 54% |
| IFN-α + 0.1 µM UPA | 8.8 | 84% |
| IFN-α + 1.0 µM UPA | 2.1 | 96% |
| Hypothetical data showing dose-dependent inhibition of ISRE-driven transcription. |
Application 4: Transcriptomic Analysis (RNA-Seq)
Principle: RNA-sequencing (RNA-Seq) provides a comprehensive, unbiased view of the transcriptome. It can be used to identify the downstream genes regulated by the JAK-STAT pathway and to observe how Upadacitinib treatment reverses the inflammatory gene expression signatures seen in disease.[15][16]
High-Level Protocol:
-
Sample Collection and Treatment: Collect biopsies or cells from patients before and after Upadacitinib treatment, or treat relevant cell lines in vitro.[15]
-
RNA Extraction: Isolate high-quality total RNA from samples.
-
Library Preparation: Prepare sequencing libraries from the RNA (e.g., mRNA enrichment, cDNA synthesis, adapter ligation).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes significantly changed by Upadacitinib treatment.
-
Conduct pathway analysis (e.g., GSEA, IPA) to identify modulated biological pathways.[17]
-
Expected Data:
| Gene Symbol | Function | Expression Change with Upadacitinib |
| IFNG | Pro-inflammatory cytokine, STAT1 activator | Down-regulated |
| CXCL10 | Chemokine, recruits immune cells | Down-regulated |
| OSM | Oncostatin M, inflammatory mediator | Down-regulated |
| SOCS3 | Suppressor of cytokine signaling 3 | Up-regulated (feedback) |
| STAT1 | Key transcription factor in IFN signaling | Down-regulated |
| Table of key genes known to be modulated by JAK1 inhibition in inflammatory conditions.[15][17] |
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. scholars.nova.edu [scholars.nova.edu]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. agilent.com [agilent.com]
- 11. uab.edu [uab.edu]
- 12. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 13. usbio.net [usbio.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Randomized Controlled Trial Substudy of Cell-specific Mechanisms of Janus Kinase 1 Inhibition With Upadacitinib in the Crohn’s Disease Intestinal Mucosa: Analysis From the CELEST Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Analysis of the Mode of Action of Upadacitinib in Rheumatoid Arthritis Patients: Whole Blood RNA Expression Data from the SELECT-NEXT Study - ACR Meeting Abstracts [acrabstracts.org]
Application Note: Establishing a Dose-Response Curve for Upadacitinib Tartrate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the in vitro potency of Upadacitinib (B560087) Tartrate by establishing a dose-response curve. Upadacitinib is an oral, selective Janus kinase 1 (JAK1) inhibitor that modulates the JAK-STAT signaling pathway, which is crucial in the pathogenesis of several immune-mediated inflammatory diseases.[1][2] By establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), researchers can quantify the drug's effectiveness in a specific cellular context. This application note includes the mechanism of action, protocols for drug preparation, cell treatment, viability assessment, and data analysis.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a critical role in cytokine signaling.[3][4] When a cytokine binds to its cell surface receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of target genes involved in inflammation and immune responses.[3][6]
Upadacitinib functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor, with high selectivity for JAK1.[1][7] By blocking the ATP binding site on JAK1, Upadacitinib prevents the phosphorylation and activation of STATs, thereby interrupting the downstream signaling cascade that contributes to pathological inflammation.[3][6] Enzymatic assays have shown that Upadacitinib inhibits JAK1 with an IC50 of 0.043 μM, demonstrating greater potency for JAK1 compared to JAK2 (0.12 μM), JAK3 (2.3 μM), and TYK2 (4.7 μM).[1][7]
Caption: Upadacitinib selectively inhibits JAK1, blocking STAT phosphorylation and inflammatory gene transcription.
Experimental Protocols
This section provides detailed methodologies for preparing Upadacitinib, conducting the cell-based assay, and measuring the response.
Protocol 1: Preparation of Upadacitinib Tartrate Stock Solution
Accurate preparation of the drug stock solution is critical for reproducible results. This compound is soluble in organic solvents like DMSO.[8][9]
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated precision balance and weigh paper
Procedure:
-
Bring this compound powder and DMSO to room temperature.
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the desired amount of this compound.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution, for example, 10 mM. The solubility in DMSO is approximately 30 mg/ml.[8]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use (stable for >2 years if stored properly).[9]
Protocol 2: Cell Culture and Seeding
This protocol is a general guideline and should be optimized based on the specific cell line used (e.g., peripheral blood mononuclear cells, synoviocytes, or other cytokine-responsive cell lines).
Materials:
-
Selected cell line
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile, white, 96-well clear-bottom cell culture plates (for luminescent assays)
-
Recombinant cytokine for stimulation (e.g., IL-6 to assess JAK1-dependent signaling)[10]
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells according to standard protocols until they reach 70-80% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density. This density must be optimized to ensure cells are in the logarithmic growth phase throughout the experiment (typically 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach (if adherent) and acclimatize.
Protocol 3: Dose-Response Experiment Setup
This protocol describes the preparation of drug dilutions and cell treatment.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium
-
Sterile 96-well plates or tubes for serial dilution
-
Multichannel pipette
Procedure:
-
Thaw an aliquot of the Upadacitinib stock solution.
-
Prepare a working solution by diluting the stock solution in complete cell culture medium. The starting concentration should be the highest dose to be tested (e.g., 10 µM).
-
Perform a serial dilution (e.g., 1:3 or 1:5) across a 96-well plate to create a range of concentrations. A typical experiment might include 8-10 concentrations.
-
Include "vehicle control" wells (containing DMSO at the same final concentration as the drug-treated wells) and "no treatment" control wells.
-
If the assay requires cytokine stimulation, add the appropriate cytokine (e.g., IL-6) to all wells except the negative control wells, just before adding the drug dilutions. The optimal cytokine concentration should be predetermined.
-
Carefully add the diluted drug solutions to the corresponding wells of the cell plate.
-
Incubate the plate for a predetermined duration (e.g., 48-72 hours) at 37°C and 5% CO2.[11]
Caption: Workflow for the Upadacitinib dose-response cell-based assay.
Protocol 4: Assessment of Cell Viability
Cell viability can be assessed using various methods. The CellTiter-Glo® Luminescent Cell Viability Assay is a common choice as it measures ATP levels, an indicator of metabolically active cells.[12]
Materials:
-
CellTiter-Glo® Reagent (or equivalent ATP-based assay)
-
Luminometer plate reader
Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of media in each well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Presentation and Analysis
Data Analysis Workflow
The raw luminescence data must be processed to determine the IC50 value.
-
Background Subtraction: Subtract the average luminescence from "media-only" wells (no cells) from all other readings.
-
Normalization: Normalize the data to the controls. The vehicle-treated wells represent 100% viability, and a "no-cell" or "maximum inhibition" control can represent 0% viability.
-
Percentage Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
-
-
Plotting: Plot Percentage Viability against the logarithm of the Upadacitinib concentration.
-
Curve Fitting: Use a non-linear regression model, typically a four-parameter logistic (4PL) curve, to fit the data.
-
IC50 Determination: The IC50 is the concentration of Upadacitinib that produces a 50% reduction in cell viability (or STAT phosphorylation if that is the endpoint). This value is derived from the fitted curve.
Caption: Logical workflow for calculating the IC50 from raw experimental data.
Example Data Tables
Table 1: Raw Luminescence Data (Example)
| Concentration (nM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU | Std. Dev. |
|---|---|---|---|---|---|
| 0 (Vehicle) | 150,123 | 152,345 | 149,876 | 150,781 | 1,325 |
| 1 | 145,678 | 148,901 | 147,123 | 147,234 | 1,612 |
| 10 | 120,456 | 122,789 | 119,987 | 121,077 | 1,460 |
| 50 | 75,987 | 76,123 | 74,890 | 75,667 | 678 |
| 100 | 45,123 | 46,789 | 44,987 | 45,633 | 998 |
| 500 | 10,456 | 11,123 | 10,890 | 10,823 | 337 |
| 1000 | 5,123 | 5,456 | 5,234 | 5,271 | 171 |
| 5000 | 2,012 | 2,134 | 2,087 | 2,078 | 62 |
Table 2: Normalized Cell Viability Data
| Concentration (nM) | Log Concentration | Average % Viability | Std. Dev. (%) |
|---|---|---|---|
| 0 (Vehicle) | - | 100.0 | 0.9 |
| 1 | 0.00 | 97.6 | 1.1 |
| 10 | 1.00 | 80.3 | 1.0 |
| 50 | 1.70 | 50.2 | 0.4 |
| 100 | 2.00 | 30.3 | 0.7 |
| 500 | 2.70 | 7.2 | 0.2 |
| 1000 | 3.00 | 3.5 | 0.1 |
| 5000 | 3.70 | 1.4 | 0.0 |
Table 3: Summary of Dose-Response Metrics
| Parameter | Value | 95% Confidence Interval |
|---|---|---|
| IC50 | 49.5 nM | 47.2 nM - 51.8 nM |
| Hill Slope | -1.2 | -1.1 to -1.3 |
| R² | 0.998 | N/A |
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. researchgate.net [researchgate.net]
- 6. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 7. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medkoo.com [medkoo.com]
- 10. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell viability assays/dose–response curves [bio-protocol.org]
Upadacitinib Tartrate: A Tool for Interrogating Cytokine Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib (B560087), a selective Janus kinase 1 (JAK1) inhibitor, has emerged as a critical tool for dissecting the complexities of cytokine signaling.[1][2][3][4] Cytokines, the master communicators of the immune system, orchestrate a vast array of cellular responses, from inflammation and proliferation to differentiation and apoptosis. Dysregulation of these signaling networks is a hallmark of numerous autoimmune and inflammatory diseases. The JAK-STAT pathway is a primary conduit for signals initiated by a wide range of cytokines and growth factors.[2][5][6] Upadacitinib's targeted inhibition of JAK1 offers a refined approach to modulate these pathways, making it an invaluable asset for both basic research and therapeutic development. By competitively binding to the ATP-binding site of JAK1, Upadacitinib effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby preventing the transcription of downstream inflammatory genes.[1] This document provides detailed application notes and experimental protocols for utilizing Upadacitinib Tartrate to study cytokine signaling.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of Upadacitinib.
Table 1: Inhibitory Potency of Upadacitinib in Biochemical Assays
| Kinase | IC50 (nM) |
| JAK1 | 43 |
| JAK2 | 120 |
| JAK3 | 2300 |
| TYK2 | 4700 |
IC50 values represent the concentration of Upadacitinib required to inhibit 50% of the kinase activity in a biochemical assay. Data compiled from multiple sources.[1][5]
Table 2: Cellular Inhibitory Potency and Selectivity of Upadacitinib
| Target | Cellular IC50 (nM) | Fold Selectivity (vs. JAK1) |
| JAK1 | 14 | - |
| JAK2 | 593 - 600 | ~42 - 74 |
| JAK3 | 1820 | ~130 |
| TYK2 | - | >190 |
Cellular IC50 values were determined in engineered cell lines. Fold selectivity is calculated as the ratio of the IC50 for the indicated JAK to the IC50 for JAK1. Data compiled from multiple sources.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Upadacitinib inhibits JAK1-mediated cytokine signaling.
Caption: Workflow for assessing Upadacitinib's effect on cytokine signaling.
Experimental Protocols
1. In Vitro Kinase Assay
This protocol is for determining the IC50 value of Upadacitinib against recombinant JAK enzymes.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Peptide substrate (e.g., poly-Glu, Tyr 4:1)
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant JAK enzyme, the peptide substrate, and the Upadacitinib dilution or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of Upadacitinib concentration and determine the IC50 value using non-linear regression analysis.
-
2. Cellular STAT Phosphorylation Assay via Flow Cytometry
This protocol details the measurement of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) and the inhibitory effect of Upadacitinib.
-
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Recombinant human cytokines (e.g., IL-6, IL-7, IFN-γ)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against pSTAT3 and pSTAT5
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Upadacitinib Treatment: Pre-incubate the PBMCs with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL of IL-6 for pSTAT3, or 100 ng/mL of IL-7 for pSTAT5) for 15-30 minutes at 37°C.
-
Fixation: Immediately fix the cells by adding an equal volume of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with permeabilization buffer and centrifuge.
-
Intracellular Staining: Resuspend the cell pellet in permeabilization buffer containing the fluorochrome-conjugated anti-pSTAT antibodies. Incubate for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in flow cytometry staining buffer. Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in the appropriate cell populations.
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation at each Upadacitinib concentration relative to the cytokine-stimulated control.
-
3. Cytokine Release Assay using ELISA
This protocol is for quantifying the effect of Upadacitinib on the production and release of pro-inflammatory cytokines from stimulated cells.
-
Materials:
-
Cell line (e.g., RAW 264.7 macrophages) or primary cells (e.g., PBMCs)
-
Cell culture medium
-
This compound
-
Stimulant (e.g., Lipopolysaccharide (LPS))
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Upadacitinib Treatment: Pre-treat the cells with a range of concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., 1 µg/mL LPS) to the wells to induce cytokine production and incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine release for each Upadacitinib concentration.
-
References
- 1. Combinatorial treatment with upadacitinib abrogates systemic toxicity of a tumor-targeted IL-2 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: In Vivo Imaging of Upadacitinib Tartrate Effects on Inflammation
Abstract
Upadacitinib (B560087) is a selective Janus kinase 1 (JAK1) inhibitor approved for treating several chronic inflammatory diseases, including rheumatoid arthritis (RA), psoriatic arthritis, and atopic dermatitis.[1][2] Its mechanism involves the disruption of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[3][4] Assessing the therapeutic efficacy of Upadacitinib in vivo requires robust, non-invasive methods to visualize and quantify inflammatory processes. These application notes provide an overview of and detailed protocols for various in vivo imaging modalities to monitor the anti-inflammatory effects of Upadacitinib in preclinical and clinical research settings.
Introduction: Mechanism of Action of Upadacitinib
Janus kinases (JAKs) are intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus.[3][5] This signal transduction occurs via the JAK-STAT pathway. When a cytokine binds to its receptor, it activates the associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses.[3]
Upadacitinib selectively inhibits JAK1, thereby interfering with the signaling of key pro-inflammatory cytokines such as IL-6.[1][8] By blocking this pathway, Upadacitinib reduces the production of inflammatory mediators, offering a targeted approach to managing immune-mediated inflammatory diseases.[6][9] In vivo imaging allows for the longitudinal and quantitative assessment of Upadacitinib's impact on inflammation, providing crucial insights for drug development and clinical management.[10][11]
Caption: Upadacitinib selectively inhibits JAK1, blocking STAT phosphorylation and downstream gene transcription.
In Vivo Imaging Modalities and Protocols
A variety of non-invasive imaging techniques can be employed to study the effects of Upadacitinib on inflammation.[10] The choice of modality depends on the specific biological question, the required resolution, and the translational relevance of the technique.[11]
Positron Emission Tomography (PET)
PET imaging uses radiotracers to visualize and quantify metabolic and molecular processes.[12] For inflammation, the most common tracer is 18F-Fluorodeoxyglucose (18F-FDG), a glucose analog that accumulates in metabolically active cells like macrophages and lymphocytes, which are abundant at sites of inflammation.[13][14]
18F-FDG PET/CT is highly sensitive for detecting active synovitis and can be used to monitor therapeutic response in preclinical models of arthritis and in clinical studies.[13][15] Studies with other JAK inhibitors have demonstrated a reduction in 18F-FDG uptake in joints following treatment, correlating with clinical improvement.[16]
-
Animal Model: Induce arthritis in rats or mice (e.g., Collagen-Induced Arthritis - CIA or Adjuvant-Induced Arthritis - AIA). Allow disease to establish for 10-14 days until clinical signs (e.g., paw swelling) are evident.
-
Treatment: Administer Upadacitinib Tartrate or vehicle control orally at the desired dose (e.g., 3-10 mg/kg, once daily) for a specified duration (e.g., 14-28 days).
-
Imaging Agent: Fast animals for 6-8 hours to reduce background muscle uptake of 18F-FDG. Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.
-
Injection: Administer 18F-FDG (typically 5-15 MBq) via tail vein injection.
-
Uptake Period: Allow the tracer to distribute for 40-60 minutes while the animal remains under anesthesia.[13]
-
Image Acquisition:
-
Position the animal on the scanner bed of a microPET/CT system.
-
Perform a CT scan for anatomical co-registration and attenuation correction (e.g., 80 kVp, 500 µA).[13]
-
Acquire a static PET scan over the region of interest (e.g., hind limbs) for 15-20 minutes.
-
-
Data Analysis:
-
Reconstruct PET and CT images.
-
Fuse the PET and CT images.
-
Draw Regions of Interest (ROIs) around the inflamed joints (e.g., ankle, knee) on the co-registered images.
-
Calculate the tracer uptake, often expressed as the Standardized Uptake Value (SUV), within each ROI.
-
Compare SUV values between Upadacitinib-treated and vehicle-treated groups.
-
Magnetic Resonance Imaging (MRI)
MRI offers excellent soft-tissue contrast without using ionizing radiation, making it ideal for visualizing inflammation in joints and surrounding tissues.[17][18] Dynamic contrast-enhanced MRI (DCE-MRI) can assess synovial inflammation and vascularity, while diffusion-weighted MRI (DW-MRI) can detect changes in cellularity associated with inflammation.[19][20]
MRI is the clinical gold standard for imaging synovitis, bone edema, and erosions in inflammatory arthritis. It can be used to track changes in synovial volume and water diffusion as a measure of Upadacitinib's effect on joint inflammation and edema.
-
Animal Model & Treatment: As described in the PET protocol.
-
Imaging Preparation: Anesthetize the animal and position the inflamed limb within a suitable small animal MRI coil. Place a catheter in the tail vein for contrast agent administration.
-
Image Acquisition:
-
Use a high-field small animal MRI scanner (e.g., 7T or higher).
-
Acquire pre-contrast T1-weighted and T2-weighted anatomical images of the joint.
-
Begin a dynamic series of T1-weighted scans (DCE-MRI).
-
After a few baseline scans, inject a Gadolinium-based contrast agent (e.g., Gd-DTPA, 0.2 mmol/kg) via the tail vein catheter.
-
Continue acquiring dynamic T1-weighted images for 10-15 minutes to capture the enhancement pattern.
-
Acquire post-contrast T1-weighted images with fat suppression to visualize synovial enhancement.
-
-
Data Analysis:
-
Measure synovial volume on T2-weighted or post-contrast T1-weighted images.
-
For DCE-MRI, analyze the signal intensity-time curve in ROIs placed on the synovium to calculate parameters like enhancement rate and volume transfer constant (Ktrans), which reflect vascular permeability and blood flow.
-
Compare these quantitative parameters between treatment and control groups.
-
Ultrasound (US)
Ultrasound is a cost-effective, real-time imaging modality widely used in rheumatology to assess joint inflammation.[21] Gray-scale US can detect synovial hypertrophy and joint effusions, while Power Doppler (PD) US is sensitive to the increased blood flow characteristic of active synovitis.[22]
In clinical settings, US is used to monitor disease activity and response to treatment in RA patients.[23] Real-world studies have shown that Upadacitinib treatment leads to significant reductions in both gray-scale and Power Doppler ultrasound scores in patients with RA.[24][25]
-
Animal Model & Treatment: As described previously.
-
Imaging Preparation: Anesthetize the animal. Remove fur from the area overlying the joint of interest (e.g., ankle) and apply ultrasound gel.
-
Image Acquisition:
-
Use a high-frequency ultrasound system with a linear transducer (e.g., >18 MHz).
-
Obtain gray-scale images of the joint in longitudinal and transverse planes to assess for synovial hypertrophy and effusion.
-
Activate the Power Doppler mode to assess vascularity within the synovium. Optimize PD settings (e.g., gain, pulse repetition frequency) to detect low-velocity flow without noise artifacts.
-
Acquire images and video clips of the joint.
-
-
Data Analysis:
-
Use a semi-quantitative scoring system (e.g., 0-3 scale) to grade synovial hypertrophy (gray-scale) and Power Doppler signal.
-
Sum the scores for multiple joints to obtain a composite score.
-
Compare scores at baseline and post-treatment, and between Upadacitinib-treated and control groups.
-
Quantitative Data Presentation
Summarizing imaging data in a structured format is essential for comparing treatment effects. The following tables present clinical data on Upadacitinib's efficacy, as assessed by imaging modalities.
Table 1: Inhibition of Structural Joint Damage with Upadacitinib (Radiographic Imaging)
This table summarizes the mean change from baseline in the modified Total Sharp Score (mTSS), a measure of structural joint damage assessed by X-ray, from two Phase 3 clinical trials in RA patients.[26]
| Study | Patient Population | Treatment Group | Mean Change in mTSS (Baseline to Week 48) | P-value vs. Comparator |
| SELECT-EARLY [26] | MTX-Naïve RA | Upadacitinib 15 mg QD | 0.03 | <0.001 vs MTX |
| Upadacitinib 30 mg QD | 0.14 | <0.001 vs MTX | ||
| Methotrexate (MTX) | 1.00 | - | ||
| SELECT-COMPARE [26][27] | MTX-Inadequate Responders | Upadacitinib 15 mg + MTX | 0.28 | <0.001 vs Placebo |
| Adalimumab + MTX | 0.39 | <0.001 vs Placebo | ||
| Placebo + MTX | 1.73 | - |
Table 2: Improvement in Ultrasound Scores with Upadacitinib in RA Patients
This table presents data from a real-world study on the change in disease activity scores and ultrasound findings in RA patients treated with Upadacitinib.[24]
| Parameter | Baseline (Mean ± SD) | Week 24 (Mean ± SD) | P-value |
| DAS28-CRP | 5.57 ± 1.24 | 2.93 | <0.05 |
| Ultrasound Gray-Scale Score | 23.00 ± 2.96 | Significantly Reduced | <0.05 |
| Ultrasound Power Doppler Score | 15.00 ± 2.56 | Significantly Reduced | <0.05 |
Experimental and Logical Workflows
Visualizing the experimental process and the logical basis of the imaging readout is crucial for planning and interpretation.
Caption: General experimental workflow for in vivo imaging of Upadacitinib effects in an arthritis model.
Caption: Logical relationship between Upadacitinib's action and resulting changes in imaging signals.
Conclusion
In vivo imaging provides powerful, non-invasive tools for evaluating the anti-inflammatory effects of this compound. Modalities such as PET, MRI, and ultrasound offer quantitative readouts that correlate with disease activity and therapeutic response.[10][16][24] The protocols and data presented here serve as a guide for researchers and drug development professionals to effectively design and execute studies aimed at characterizing the in vivo efficacy of JAK inhibitors in inflammatory disease models.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 7. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 10. Frontiers | Editorial: Imaging the immune response in inflammatory preclinical in vivo models [frontiersin.org]
- 11. Imaging inflammation and its resolution in health and disease: current status, clinical needs, challenges, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo quantitative imaging of hippocampal inflammation in autoimmune neuroinflammatory conditions: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo molecular imaging of experimental joint inflammation by combined 18F-FDG positron emission tomography and computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. rmdopen.bmj.com [rmdopen.bmj.com]
- 16. researchgate.net [researchgate.net]
- 17. Tracking immune cells in vivo using magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Imaging Inflammation – From Whole Body Imaging to Cellular Resolution [frontiersin.org]
- 19. neurosciencenews.com [neurosciencenews.com]
- 20. physicsworld.com [physicsworld.com]
- 21. Biomedicines | Free Full-Text | Ultrasound Evaluation of Therapeutic Response to Tofacitinib and Upadacitinib in Patients with Rheumatoid Arthritis—Real-Life Clinical Data [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Clinical and ultrasound remission at 48 weeks of upadacitinib in rheumatoid arthritis: real-world results from the Italian multicenter UPARAREMUS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Inhibition of structural joint damage progression with upadacitinib in rheumatoid arthritis: 1-year outcomes from the SELECT phase 3 program - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Radiographic Outcomes in Patients with Rheumatoid Arthritis Receiving Upadacitinib as Monotherapy or in Combination with Methotrexate: Results at 2 Years - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Upadacitinib Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib (B560087), a selective Janus kinase 1 (JAK1) inhibitor, is an oral medication approved for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis.[1][2][3] Its therapeutic effect stems from its ability to modulate the signaling of various pro-inflammatory cytokines that are dependent on the JAK-STAT pathway.[1][4] Flow cytometry is a powerful and indispensable tool for elucidating the cellular-level effects of Upadacitinib. This technique allows for the high-throughput, multi-parametric analysis of individual cells in a heterogeneous population, enabling researchers to quantify changes in immune cell frequencies, activation states, and intracellular signaling pathways following drug treatment.[5][6][7]
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of Upadacitinib Tartrate on various immune cell subsets. Detailed protocols for in vitro treatment and subsequent immunophenotyping are provided, along with expected quantitative outcomes and visual representations of the underlying biological and experimental processes.
Mechanism of Action: The JAK1-STAT Signaling Pathway
Upadacitinib selectively inhibits JAK1, which plays a crucial role in the signaling cascades of several key cytokines implicated in autoimmune and inflammatory diseases.[1][8] JAK1 associates with other JAK family members (JAK2, JAK3, or TYK2) to form functional signaling complexes with cytokine receptors.[7][8] Upon cytokine binding, these receptor-associated JAKs auto- and trans-phosphorylate, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, proliferation, and differentiation.[5][8] By inhibiting JAK1, Upadacitinib effectively dampens the downstream signaling of cytokines such as IL-2, IL-4, IL-6, IL-7, IL-15, IL-21, and IFN-α, thereby modulating the activity of various immune cells.[4][9]
Data Presentation: Quantitative Effects of Upadacitinib on Immune Cells
Treatment with Upadacitinib leads to quantifiable changes in various immune cell populations and their signaling activities. The following tables summarize key quantitative data derived from in vitro and clinical studies.
Table 1: In Vitro Potency of Upadacitinib (IC50 Values) on STAT Phosphorylation in Human PBMCs [9]
| Cytokine Stimulant | JAK Pathway | Cell Type | Phosphorylated STAT | Upadacitinib IC50 (nM) |
| IL-2 | JAK1/3 | CD4+ T Cells | pSTAT5 | 47 |
| IL-4 | JAK1/3 | CD4+ T Cells | pSTAT6 | 51 |
| IL-6 | JAK1/2 | CD4+ T Cells | pSTAT3 | 71 |
| IL-7 | JAK1/3 | CD4+ T Cells | pSTAT5 | 13 |
| IL-15 | JAK1/3 | NK Cells | pSTAT5 | 46 |
| IL-21 | JAK1/3 | NK Cells | pSTAT3 | 57 |
| IFN-α | JAK1/TYK2 | Monocytes | pSTAT1 | 4.8 |
| IFN-γ | JAK1/2 | Monocytes | pSTAT1 | 40 |
| GM-CSF | JAK2/2 | Monocytes | pSTAT5 | 110 |
Table 2: Reported Changes in Peripheral Blood Immune Cell Counts in Patients Treated with Upadacitinib [10][11][12]
| Cell Type | Direction of Change | Magnitude | Onset |
| Lymphocytes | Decrease | Grade 3 & 4 decreases observed | Early in treatment |
| Neutrophils | Decrease | Grade 3 & 4 decreases observed | Variable |
| NK Cells | Decrease | Reported in some studies | Variable |
| B Cells | Increase from baseline in some studies | Variable | Early in treatment |
Experimental Protocols
The following protocols provide a framework for treating immune cells with Upadacitinib and subsequently analyzing them by flow cytometry.
Protocol 1: In Vitro Treatment of PBMCs with Upadacitinib
This protocol describes the in vitro treatment of peripheral blood mononuclear cells (PBMCs) with this compound prior to flow cytometric analysis.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Ficoll-Paque or other density gradient medium
-
Phosphate-buffered saline (PBS)
-
Human peripheral blood
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human peripheral blood using density gradient centrifugation with Ficoll-Paque according to standard protocols.[13]
-
Cell Counting and Viability: Wash the isolated PBMCs twice with PBS. Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations for the experiment. A vehicle control (DMSO at the same final concentration as the highest drug dose) should also be prepared.
-
Cell Plating and Treatment: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells per well. Add the prepared Upadacitinib dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment duration (e.g., 24 hours).[14]
Protocol 2: Flow Cytometry for Immunophenotyping of Upadacitinib-Treated Cells
This protocol outlines the staining procedure for identifying and quantifying different immune cell subsets after Upadacitinib treatment.
Materials:
-
Upadacitinib-treated and control PBMCs from Protocol 1
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against cell surface markers (see Table 3 for a suggested panel)
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
Flow cytometry tubes
Table 3: Suggested Antibody Panel for Immunophenotyping
| Marker | Cell Type |
| CD3 | T Cells |
| CD4 | Helper T Cells |
| CD8 | Cytotoxic T Cells |
| CD19 | B Cells |
| CD56 | NK Cells |
| CD14 | Monocytes |
| CD25 | Activated T Cells, Regulatory T Cells |
| HLA-DR | Activation Marker |
Procedure:
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to flow cytometry tubes.
-
Washing: Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300 x g for 5 minutes. Discard the supernatant.
-
Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of FACS buffer containing Fc Block and incubate for 10 minutes at 4°C. This step is crucial to prevent non-specific antibody binding.[13]
-
Surface Staining: Add the pre-titrated cocktail of fluorochrome-conjugated antibodies for surface markers to each tube. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Viability Staining: Resuspend the cells in 300-500 µL of FACS buffer. Add the viability dye according to the manufacturer's instructions just before analysis.[13]
-
Data Acquisition: Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate) for robust statistical analysis.[13]
Protocol 3: Phospho-Flow Cytometry for STAT Phosphorylation Analysis
This protocol is designed to measure the inhibition of cytokine-induced STAT phosphorylation by Upadacitinib.
Materials:
-
Freshly isolated PBMCs
-
This compound and DMSO
-
Cytokine for stimulation (e.g., IL-6, IFN-α)
-
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III)
-
Fluorochrome-conjugated antibodies for cell surface markers
-
Fluorochrome-conjugated antibody against phosphorylated STAT (e.g., anti-pSTAT3, anti-pSTAT1)
Procedure:
-
Cell Preparation and Drug Pre-treatment: Isolate PBMCs and resuspend them in complete RPMI-1640. Pre-incubate the cells with various concentrations of Upadacitinib or vehicle control for 1-2 hours at 37°C.[5]
-
Cytokine Stimulation: Add the chosen cytokine to the cell suspensions to induce STAT phosphorylation and incubate for a short period (e.g., 15-30 minutes) at 37°C.[5][6]
-
Fixation: Immediately stop the stimulation by adding pre-warmed fixation buffer. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Wash the fixed cells with FACS buffer. Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.
-
Staining: Wash the permeabilized cells twice with FACS buffer. Add a cocktail of antibodies against both cell surface markers and the intracellular phosphorylated STAT protein. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing and Acquisition: Wash the cells twice with FACS buffer and resuspend in 300-500 µL of FACS buffer. Acquire data on a flow cytometer as soon as possible.
Visualization of Workflows and Logical Relationships
Conclusion
Flow cytometry is a critical tool for characterizing the immunomodulatory effects of this compound. The protocols and information provided herein offer a robust framework for researchers to investigate how this selective JAK1 inhibitor impacts the complex interplay of immune cell populations. By quantifying changes in cell subsets, activation markers, and intracellular signaling, these methods can contribute to a deeper understanding of Upadacitinib's mechanism of action and its therapeutic potential in various immune-mediated diseases. Careful experimental design, including appropriate controls and antibody panel selection, is essential for generating high-quality, reproducible data.
References
- 1. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lupusnewstoday.com [lupusnewstoday.com]
- 3. Efficacy and safety of upadacitinib for patients with immune-mediated inflammatory diseases: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK Inhibitors and Modulation of B Cell Immune Responses in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis [frontiersin.org]
- 9. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Upadacitinib on Laboratory Parameters and Related Adverse Events in Patients with RA: Integrated Data Up to 6.5 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Upadacitinib on Laboratory Parameters and Related Adverse Events in Patients with RA: Integrated Data Up to 6.5 Years | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ard.bmj.com [ard.bmj.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated STAT following Upadacitinib Tartrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib (B560087) Tartrate is a selective Janus kinase 1 (JAK1) inhibitor that plays a crucial role in the treatment of several inflammatory diseases. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a key cascade in cytokine signaling, and its dysregulation is implicated in various autoimmune and inflammatory conditions. Upadacitinib exerts its therapeutic effects by inhibiting JAK1, which in turn prevents the phosphorylation and activation of STAT proteins. This application note provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated STAT (p-STAT) in cell lysates following treatment with Upadacitinib Tartrate using the Western blot technique.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol is optimized for the detection of the phosphorylated forms of STAT proteins, which are indicative of the activation state of the JAK-STAT pathway. By comparing the levels of p-STAT in untreated and Upadacitinib-treated cells, researchers can assess the efficacy and mechanism of action of the drug. Due to the labile nature of protein phosphorylation, it is critical to use phosphatase inhibitors throughout the cell lysis and protein extraction process to preserve the phosphorylation state of the proteins of interest.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway, the point of inhibition by this compound, and the general experimental workflow for the Western blot analysis.
Caption: JAK-STAT signaling pathway and this compound's mechanism of action.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and Treatment with this compound
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Cell Seeding: Seed the appropriate cell line (e.g., cytokine-dependent T-cell lines or other relevant cell types) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
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Cell Starvation (Optional): Depending on the cell line and experimental design, serum-starve the cells for 4-6 hours prior to cytokine stimulation to reduce basal levels of STAT phosphorylation.
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This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
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Dilute the stock solution in cell culture medium to the desired final concentrations. Based on published in vitro studies, a concentration range of 1 nM to 1 µM is a good starting point.[1][2] An IC50 of 2.9 nM for p-STAT5 inhibition has been reported in a murine T-cell line.[1] In human whole blood, IC50 values for p-STAT3 inhibition were 0.078 µM in monocytes and 0.207 µM in T-cells.[3]
-
Pre-treat the cells with the various concentrations of this compound or vehicle control (e.g., DMSO) for 1 to 24 hours. A 24-hour treatment with 1 µM Upadacitinib has been shown to inhibit p-STAT5.[2]
-
-
Cytokine Stimulation: After the pre-treatment period, stimulate the cells with a suitable cytokine (e.g., IL-2, IL-6, or IFN-γ) at a pre-determined optimal concentration and for a specific duration (e.g., 15-30 minutes) to induce STAT phosphorylation.
Cell Lysis and Protein Extraction
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Cell Washing: Place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis:
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Aspirate the PBS completely.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
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Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation.
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Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S solution.
-
Immunoblotting and Detection
-
Blocking:
-
Wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended over non-fat milk to reduce background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-p-STAT3 Tyr705 or anti-p-STAT5) in 5% BSA/TBST at the manufacturer's recommended dilution (typically 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA/TBST (typically 1:2000 to 1:5000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing
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After detecting the p-STAT signal, the membrane can be stripped of the bound antibodies.
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Wash the membrane and re-probe with an antibody against the total STAT protein to normalize the p-STAT signal.
-
Subsequently, the membrane can be stripped again and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | This compound (µM) | Cytokine Stimulation | p-STAT (Relative Intensity) | Total STAT (Relative Intensity) | p-STAT / Total STAT Ratio |
| Untreated Control | 0 | - | |||
| Vehicle Control | 0 (DMSO) | + | |||
| Upadacitinib | 0.01 | + | |||
| Upadacitinib | 0.1 | + | |||
| Upadacitinib | 1.0 | + |
Relative intensity should be normalized to the loading control.
Reagents and Materials
| Reagent/Material | Recommended Specifications |
| Cell Line | Cytokine-responsive (e.g., T-cells, fibroblasts) |
| This compound | High purity, suitable for cell culture |
| Cytokine | Recombinant (e.g., IL-2, IL-6, IFN-γ) |
| Lysis Buffer | RIPA buffer or similar |
| Protease Inhibitor Cocktail | Broad-spectrum |
| Phosphatase Inhibitor Cocktail | Broad-spectrum |
| BCA Protein Assay Kit | Standard commercial kit |
| SDS-PAGE Gels | 4-12% Bis-Tris or Tris-Glycine |
| PVDF Membrane | 0.45 µm pore size |
| Blocking Buffer | 5% BSA in TBST |
| Primary Antibodies | Anti-p-STAT (specific for desired isoform and phosphorylation site), Anti-Total STAT, Anti-β-actin or Anti-GAPDH |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| ECL Substrate | Standard chemiluminescent substrate |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-STAT signal | Inefficient cytokine stimulation | Optimize cytokine concentration and stimulation time. |
| Dephosphorylation of samples | Ensure fresh phosphatase inhibitors are used in the lysis buffer and keep samples on ice. | |
| Low antibody concentration | Increase primary antibody concentration or incubation time. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., casein-based blocker if BSA is problematic). |
| High antibody concentration | Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. |
| Protein degradation | Ensure fresh protease inhibitors are used. | |
| Uneven loading | Inaccurate protein quantification | Re-quantify protein concentrations and ensure equal loading. |
| Use a reliable loading control for normalization. |
References
Application Notes and Protocols for Gene Expression Analysis in Response to Upadacitinib Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib, marketed as RINVOQ®, is an oral, selective Janus kinase (JAK) inhibitor.[1] It primarily targets JAK1, an enzyme crucial for the signaling of numerous cytokines involved in inflammation and immune responses.[2][3][4] By inhibiting JAK1, Upadacitinib modulates the JAK-STAT signaling pathway, which in turn alters the expression of a wide array of genes implicated in the pathophysiology of various autoimmune and inflammatory diseases.[5][6] These application notes provide a comprehensive overview of the methodologies used to analyze these changes in gene expression, offering detailed protocols and data presentation guidelines for researchers in this field.
Upadacitinib has been approved for the treatment of several conditions, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.[1] Its therapeutic efficacy is rooted in its ability to downregulate pro-inflammatory pathways.[7][8] Understanding the specific changes in gene expression induced by Upadacitinib is vital for elucidating its precise mechanism of action, identifying biomarkers of response, and developing next-generation therapies.
Mechanism of Action: The JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors.[2][5] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[2][6]
Upadacitinib exerts its therapeutic effect by selectively inhibiting JAK1, thereby preventing the phosphorylation and activation of downstream STATs.[2][5] This blockade of signal transduction leads to a reduction in the expression of pro-inflammatory genes.[6]
Quantitative Data on Gene Expression Changes
Upadacitinib treatment leads to significant alterations in gene expression in various disease contexts. The following tables summarize key findings from clinical studies.
Table 1: Differentially Expressed Genes in Crohn's Disease (CELEST Study)
In a substudy of the phase 2 CELEST trial, RNA sequencing was performed on intestinal biopsies from patients with Crohn's disease treated with Upadacitinib. The results showed a significant number of regulated genes in patients who achieved endoscopic remission.[9]
| Tissue | Comparison | Number of Significantly Regulated Genes (FDR < 0.05) |
| Colon | Week 12/16 vs. Baseline (Endoscopic Remission) | 1156 |
| Ileum | Week 12/16 vs. Baseline (Endoscopic Remission) | 76 |
| Overlapping | Genes regulated in both Colon and Ileum | 60 |
Data sourced from the CELEST study.[9]
Table 2: Modulation of Inflammatory Pathways in Ulcerative Colitis (U-ACHIEVE Study)
A transcriptomic analysis of colon biopsies from the U-ACHIEVE study in patients with ulcerative colitis revealed that Upadacitinib treatment modulated the expression of 695 genes at week 8 compared to baseline.[8] Approximately 70% of these genes were downregulated and were enriched in inflammatory pathways.[8]
| Pathway Category | Key Downregulated Pathways |
| Immune Cell Responses | T- and B-cell effector responses, Neutrophil-mediated immunity |
| Cellular Processes | Leukocyte chemotaxis |
Data sourced from the U-ACHIEVE study.[8]
Table 3: Gene Expression Changes in Rheumatoid Arthritis (SELECT-NEXT Study)
In the SELECT-NEXT study, whole blood samples from rheumatoid arthritis patients treated with Upadacitinib were analyzed. The study identified 294 differentially expressed genes at week 2, with 114 of those remaining differentially expressed at week 12.[7]
| Timepoint | Number of Differentially Expressed Genes |
| Week 2 | 294 |
| Week 12 | 114 (of the initial 294) + 98 new |
Pathway analysis of these differentially expressed genes indicated that Upadacitinib downregulates pathways related to several key inflammatory cytokines.[7]
| Downregulated Cytokine Pathways |
| IL-1B, TNF, Type 1 & 2 IFN, IL-17A, IL-6 |
Data sourced from the SELECT-NEXT study.[7]
Experimental Protocols
The following protocols provide a detailed methodology for analyzing gene expression changes in response to Upadacitinib treatment, primarily focusing on RNA sequencing (RNA-seq).
Protocol 1: Cell Culture and Upadacitinib Treatment
This protocol is a generalized procedure for in vitro studies.
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Cell Seeding: Plate cells (e.g., peripheral blood mononuclear cells, synoviocytes) at a desired density in appropriate culture plates and media.
-
Cell Culture: Incubate cells under standard conditions (e.g., 37°C, 5% CO2).
-
Upadacitinib Preparation: Prepare a stock solution of Upadacitinib Tartrate in a suitable solvent (e.g., DMSO). Further dilute to the desired final concentrations in culture media.
-
Treatment: Add the diluted Upadacitinib or vehicle control to the cells and incubate for the desired time period (e.g., 24, 48 hours).
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Cell Harvesting: After incubation, harvest the cells for RNA extraction.
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from cell pellets or tissue biopsies using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
RNA Quality Assessment: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 7 is generally recommended for RNA-seq.
Protocol 3: RNA Sequencing Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves:
-
mRNA purification (for most applications)
-
RNA fragmentation
-
First and second-strand cDNA synthesis
-
Adenylation of 3' ends
-
Adapter ligation
-
PCR amplification
-
-
Library Quality Control: Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
Protocol 4: Bioinformatic Analysis of RNA-Seq Data
A generalized workflow for RNA-seq data analysis is presented below.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
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Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between Upadacitinib-treated and control samples using packages like DESeq2 or edgeR in R.
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Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify biological pathways that are significantly affected by Upadacitinib treatment.
Conclusion
The analysis of gene expression in response to this compound provides critical insights into its therapeutic mechanisms and its impact on the molecular landscape of inflammatory diseases. The protocols and data presented in these application notes offer a framework for researchers to conduct their own investigations into the effects of Upadacitinib and other JAK inhibitors. A thorough understanding of these methodologies is essential for advancing our knowledge of these targeted therapies and for the development of novel treatments for immune-mediated disorders.
References
- 1. Achievement of long-term treatment goals in upadacitinib-treated patients with moderately to severely active ulcerative colitis: a post hoc analysis of phase 3 trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized Controlled Trial Substudy of Cell-specific Mechanisms of Janus Kinase 1 Inhibition With Upadacitinib in the Crohn’s Disease Intestinal Mucosa: Analysis From the CELEST Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized Controlled Trial Substudy of Cell-specific Mechanisms of Janus Kinase 1 Inhibition With Upadacitinib in the Crohn's Disease Intestinal Mucosa: Analysis From the CELEST Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RINVOQ® (upadacitinib) for Rheumatoid Arthritis [rinvoqhcp.com]
- 9. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: In Vitro JAK Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common experimental issues encountered when working with Janus kinase (JAK) inhibitors in vitro.
Frequently Asked Questions (FAQs)
Q1: My JAK inhibitor shows variable potency or inconsistent results in cell viability/proliferation assays. What are the possible causes?
A1: Inconsistent results in cell-based assays are a frequent challenge. Several factors can contribute to this variability:
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Off-Target Toxicity: At higher concentrations, many ATP-competitive kinase inhibitors can engage targets other than the intended JAK kinase, leading to unexpected effects on cell viability that are independent of JAK-STAT signaling.[1][2]
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Cell Line-Specific Effects: The genetic background and expression levels of JAKs and potential off-target kinases can vary significantly between cell lines, leading to different responses to the same inhibitor.[2]
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Lack of Selectivity: The inhibitor may be affecting multiple JAK family members (JAK1, JAK2, JAK3, TYK2), which are involved in diverse signaling pathways. This can lead to complex and sometimes opposing effects on cell growth and survival.[2]
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Experimental Variability: Inconsistencies in experimental procedures can introduce significant variability. Key factors to control include cell passage number, seeding density, and the method of inhibitor preparation and storage.[2]
Q2: I'm observing unexpected changes in gene expression or pathway activation that are not related to the canonical JAK/STAT pathway. Could this be an off-target effect?
A2: Yes, this is a strong possibility. While JAK inhibitors are designed to target the JAK-STAT pathway, they can influence other signaling cascades through off-target kinase inhibition or pathway cross-talk.[2][3]
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Off-Target Kinase Inhibition: Your inhibitor might be affecting other kinases that regulate distinct signaling pathways, such as the MAPK or PI3K/Akt/mTOR pathways.[1]
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Inhibition of Non-Kinase Off-Targets: Some kinase inhibitors have been shown to interact with non-kinase proteins, such as bromodomains, which can lead to widespread changes in gene expression.[2]
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Pathway Cross-Talk: The JAK/STAT pathway can interact with other signaling networks. Inhibition of a JAK kinase might lead to compensatory activation of a different pathway.[2]
Q3: How can I confirm that the observed cellular phenotype is a direct result of on-target JAK inhibition?
A3: Differentiating on-target from off-target effects is crucial for validating your results. A multi-pronged approach is recommended:
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Use Structurally Unrelated Inhibitors: Compare the phenotype induced by your inhibitor with that of other well-characterized, structurally distinct JAK inhibitors that target the same JAK isoform(s). If multiple inhibitors with different chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.[1][2]
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Rescue Experiments: The "gold standard" for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target JAK that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[2]
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Dose-Response Analysis: A clear dose-response relationship between your inhibitor and the observed phenotype is essential. However, be aware that off-target effects can also be dose-dependent.[2]
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if your inhibitor is binding to the intended JAK protein within the cell.[2]
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Downstream Signaling Analysis: Measure the phosphorylation status of STAT proteins (e.g., pSTAT3, pSTAT5) using methods like Western blotting or flow cytometry. A dose-dependent decrease in pSTAT levels upon cytokine stimulation is a hallmark of on-target JAK inhibition.[1]
Q4: My cells are developing resistance to the JAK inhibitor over time. What are the common mechanisms of resistance in vitro?
A4: Acquired resistance to JAK inhibitors is a known phenomenon and can occur through several mechanisms:
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Reactivation of JAK/STAT Signaling: Cells can develop resistance through the heterodimerization of JAK family members (e.g., JAK1 and TYK2 with JAK2), leading to trans-phosphorylation and reactivation of downstream signaling even in the presence of the inhibitor. This phenomenon is often reversible upon drug withdrawal.[4][5]
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Point Mutations in the Kinase Domain: While less commonly observed in patients, saturation mutagenesis screens in vitro have identified secondary mutations in the JAK2 kinase domain that can confer resistance to certain types of JAK inhibitors.[5][6]
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Inactivation of Negative Regulators: Loss of function of tyrosine phosphatases that normally downregulate JAK/STAT signaling, such as PTPN2, can lead to hyperactivation of the pathway and reduced sensitivity to JAK inhibitors.[4]
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Activation of Kinase Cross-Signaling Pathways: Cells may upregulate alternative survival pathways, such as the MAPK pathway, to bypass their dependency on JAK/STAT signaling.[7]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for a JAK inhibitor in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Inhibitor Solubility/Stability | Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) and that the stock solution is stored correctly. Prepare fresh dilutions for each experiment. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment, as this can affect the inhibitor's apparent potency. |
| Assay Incubation Time | The duration of inhibitor treatment can influence the IC50 value. Establish and use a consistent incubation time based on the kinetics of the cellular response. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and inhibitor sensitivity can change with prolonged culturing.[2] |
| Vehicle Control Effects | Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
Problem 2: No or weak inhibition of STAT phosphorylation after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration range for your inhibitor in the specific cell line and assay conditions. |
| Inhibitor Inactivity | Verify the identity and purity of your inhibitor. If possible, test its activity in a cell-free enzymatic assay. |
| Suboptimal Cytokine Stimulation | Ensure that the cytokine used to stimulate the JAK/STAT pathway is active and used at a concentration that elicits a robust and reproducible pSTAT signal. The stimulation time is also critical (typically 15-30 minutes).[1] |
| Cell Line Insensitivity | Confirm that your chosen cell line expresses the target JAK and the relevant cytokine receptor. Some cell lines may have low levels of JAK/STAT signaling or may be intrinsically resistant.[5] |
| Technical Issues with pSTAT Detection | Optimize your Western blot or flow cytometry protocol for pSTAT detection. Ensure you are using a validated antibody and appropriate controls. |
Quantitative Data Summary
Table 1: In Vitro Potency (IC50, nM) of Selected JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Reference |
| Tofacitinib | 15 | 71 | 55 | 472 | [8] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [8] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | - |
| Upadacitinib | 43 | 110 | 2300 | 340 | - |
| Filgotinib | 10 | 28 | 810 | 116 | - |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here are for illustrative purposes and should be confirmed in your experimental system.
Visualizations
JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
General Experimental Workflow for Testing JAK Inhibitors
Caption: A generalized workflow for assessing JAK inhibitor activity in cell-based assays.
Troubleshooting Decision Tree for Unexpected Phenotypes
Caption: A decision tree to help determine if an unexpected phenotype is due to an on- or off-target effect.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-STAT (pSTAT)
Objective: To determine the effect of a JAK inhibitor on cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, TF-1) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Serum Starvation (Optional): To reduce basal signaling, replace the growth medium with serum-free or low-serum medium for 4-24 hours prior to the experiment.
-
Inhibitor Pre-treatment: Aspirate the medium and add fresh serum-free medium containing the desired concentrations of the JAK inhibitor or vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., 20 ng/mL IFN-γ or 50 ng/mL IL-6) directly to the wells for a short period, typically 15-30 minutes at 37°C.[1]
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT3 Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the binding of a JAK inhibitor to its target protein in a cellular environment.[2]
Methodology:
-
Cell Treatment: Treat intact cells in suspension or adherent in a plate with the JAK inhibitor at the desired concentration or with a vehicle control. Incubate under normal culture conditions for a specified time (e.g., 1 hour).[2]
-
Heating: Aliquot the cell suspension or cell lysates into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[2]
-
Lysis and Protein Separation:
-
For intact cells, lyse them by freeze-thaw cycles.
-
Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the target protein (the specific JAK) remaining in the supernatant by Western blotting or other quantitative protein detection methods.
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures in the inhibitor-treated sample indicates that the inhibitor has bound to and stabilized the target protein.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports [mdpi.com]
- 5. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity and resistance of JAK2 inhibitors to myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Ensuring Reproducibility in Upadacitinib Tartrate Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and accuracy of their experiments involving Upadacitinib (B560087) Tartrate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Upadacitinib?
Upadacitinib is a potent and selective inhibitor of Janus Kinase 1 (JAK1).[1][2] By acting as an ATP-competitive inhibitor, it blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] This disruption of the JAK-STAT signaling pathway inhibits the cellular processes that contribute to inflammatory conditions.[4]
Q2: How should I prepare and store stock solutions of Upadacitinib Tartrate?
For research purposes, this compound is typically supplied as a crystalline solid.[1] Stock solutions are commonly prepared by dissolving the compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).[5] It is recommended to use fresh DMSO, as moisture can reduce solubility.[5] For long-term storage, it is advisable to store the solid compound at -20°C, where it can be stable for at least four years.[1] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year.[4] Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: What is the solubility of this compound?
Upadacitinib is considered a highly soluble compound.[5] Its solubility can be influenced by the solvent and pH. For maximum solubility in aqueous buffers, it is recommended to first dissolve Upadacitinib in DMSO and then dilute it with the aqueous buffer of choice.[1]
Q4: What are the known off-target effects of Upadacitinib?
While Upadacitinib is a selective JAK1 inhibitor, it can inhibit other JAK family members at higher concentrations. It has been shown to have some activity against JAK2, and to a much lesser extent, JAK3 and TYK2.[3][6][7] Some studies have also identified ROCK1 and ROCK2 as potential off-target kinases, with IC50 values below 1 μM.[5][8]
Troubleshooting Guide
Issue 1: Inconsistent or No-Effect Observed in Cell-Based Assays
Possible Cause 1: Compound Precipitation
-
Troubleshooting Steps:
-
Visually inspect the cell culture medium for any signs of precipitation after adding Upadacitinib.
-
If precipitation is suspected, prepare a fresh dilution series from your stock solution.
-
Consider lowering the final concentration of DMSO in your assay. While DMSO is a common solvent, high concentrations can be toxic to cells.[9][10] It is advisable to keep the final DMSO concentration below 0.5%.
-
If the issue persists, consider preparing the final dilutions in a serum-free medium before adding to the cells, as serum proteins can sometimes interact with the compound.
-
Possible Cause 2: Incorrect Dosing or Cell Line Insensitivity
-
Troubleshooting Steps:
-
Verify the calculations for your serial dilutions.
-
Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your specific cell line.
-
Ensure that the cell line you are using expresses the target (JAK1) and that the downstream signaling pathway is active upon stimulation. You can verify this through techniques like Western blotting for phosphorylated STAT proteins.
-
Consider that different cell lines may have varying sensitivities to JAK inhibitors.
-
Possible Cause 3: Compound Degradation
-
Troubleshooting Steps:
-
Ensure that stock solutions have been stored correctly at -20°C or -80°C.[4]
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into smaller volumes for single use is recommended.
-
If degradation is suspected, prepare a fresh stock solution from the solid compound.
-
Issue 2: High Background or Off-Target Effects
Possible Cause 1: Non-Specific Inhibition
-
Troubleshooting Steps:
-
To confirm that the observed effect is due to JAK1 inhibition, consider using a structurally unrelated JAK1 inhibitor as a positive control.
-
Perform a rescue experiment by overexpressing a constitutively active form of JAK1 to see if it reverses the effect of Upadacitinib.
-
If off-target effects are suspected, you can use techniques like the Cellular Thermal Shift Assay (CETSA) to validate target engagement in your cellular system.[11]
-
Possible Cause 2: Solvent Effects
-
Troubleshooting Steps:
-
Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration as your test compound to account for any solvent-induced effects.
-
If the vehicle control shows significant effects, consider using a lower concentration of the solvent or exploring alternative solubilization methods.
-
Data Presentation
Table 1: In Vitro IC50 Values of Upadacitinib
| Target | Assay Type | IC50 (nM) | Reference |
| JAK1 | Biochemical | 43 | |
| JAK2 | Biochemical | 120 | |
| JAK3 | Biochemical | 2300 | |
| TYK2 | Biochemical | 4700 | |
| JAK1 | Cellular | 14 | [6] |
| JAK2 | Cellular | 593 | [6] |
| JAK3 | Cellular | 1860 | |
| TYK2 | Cellular | 2715 |
Table 2: Solubility of Upadacitinib
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Dimethyl formamide | ~30 mg/mL | [1] |
| Ethanol | 19.02 mg/mL (50 mM) | |
| Water | Practically insoluble | [12] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.50 mg/mL | [1] |
| pH 1 - 7.5 | Minimum of 0.191 mg/mL at pH 7.5 | [5] |
Experimental Protocols
Protocol: Inhibition of IL-6-induced STAT3 Phosphorylation in a Cell-Based Assay
Objective: To determine the potency of Upadacitinib in inhibiting JAK1-mediated signaling in a cellular context.
Methodology:
-
Cell Culture:
-
Culture a human cell line known to express the IL-6 receptor and respond to IL-6 stimulation (e.g., TF-1 cells or primary human T-cells).
-
Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Ensure cells are in the logarithmic growth phase before the experiment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Starve the cells in a low-serum or serum-free medium for 4-6 hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of Upadacitinib or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-6 for 15-30 minutes at 37°C.
-
Immediately lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of Phosphorylated STAT3 (pSTAT3):
-
The levels of pSTAT3 can be quantified using various methods, including:
-
Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pSTAT3 and total STAT3.
-
ELISA: Use a commercially available ELISA kit to quantify pSTAT3 in the cell lysates.
-
Flow Cytometry (Phosflow): Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against pSTAT3.
-
-
-
Data Analysis:
-
Normalize the pSTAT3 signal to the total STAT3 signal (for Western blotting) or to the total protein concentration.
-
Plot the percentage of inhibition of pSTAT3 phosphorylation against the logarithm of the Upadacitinib concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
References
- 1. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Upadacitinib: The Ultimate Guide For Pharmaceutical Professionals | OCTAGONCHEM [octagonchem.com]
Troubleshooting Upadacitinib Tartrate solubility issues in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of upadacitinib (B560087) tartrate in experimental media.
Frequently Asked Questions (FAQs)
Q1: My upadacitinib tartrate is not dissolving in my aqueous buffer. What should I do?
A1: this compound is sparingly soluble in aqueous buffers.[1] For optimal dissolution, it is recommended to first create a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or dimethylformamide (DMF).[1] Once dissolved in the organic solvent, you can then dilute it with the aqueous buffer of your choice to the final desired concentration.[1] A common method involves creating a 1:1 solution of DMSO:PBS (pH 7.2), which yields a solubility of approximately 0.50 mg/mL.[1]
Q2: I observed precipitation after diluting my DMSO stock solution into my aqueous media. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate. To prevent this, consider the following strategies:
-
Reduce the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your experiment.
-
Perform Serial Dilutions: Instead of a single large dilution, perform gradual serial dilutions in your target medium. This slower change in solvent composition can help maintain solubility.
-
Increase Protein Content: If your experimental design allows, increasing the serum percentage in your cell culture media can aid solubility, as proteins like albumin can bind to the compound and keep it in solution.
-
Adjust pH: Upadacitinib's solubility is pH-dependent. Solubility is higher at lower pH values.[2]
Q3: What is the solubility of this compound in different solvents and pH conditions?
A3: Upadacitinib is considered a highly soluble compound, particularly at lower pH.[2] Its solubility in organic solvents like DMSO and DMF is approximately 30 mg/mL.[1] The aqueous solubility is pH-dependent, with significantly higher solubility in acidic conditions compared to neutral or basic conditions.[2] Please refer to the data tables below for specific values.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the crystalline solid upadacitinib in an organic solvent of your choice, such as DMSO or DMF.[1] The solubility in these solvents is approximately 30 mg/mL.[1] It is recommended to purge the solvent with an inert gas before preparing the solution.[1] For aqueous experiments, it is best practice to prepare fresh aqueous solutions daily and not to store them for more than one day.[1]
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various media.
Table 1: pH-Dependent Aqueous Solubility of Upadacitinib at 37 °C [2]
| Medium | Nominal pH | Final pH | Solubility (mg/mL) |
| 0.1 N HCl | 1.0 | 2.57 | 38.4 ± 1.5 |
| 50mM Phosphate Buffer | 2.1 | 3.08 | 10.5 ± 0.1 |
| Acetate Buffer | 4.5 | 4.51 | 1.06 ± 0.01 |
| Phosphate Buffer | 6.8 | 6.81 | 0.203 ± 0.001 |
| Phosphate Buffer | 7.5 | 7.51 | 0.191 ± 0.001 |
Table 2: Solubility in Organic and Mixed Solvents [1][3]
| Solvent | Temperature | Solubility |
| DMSO | Not Specified | ~30 mg/mL |
| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL |
| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.50 mg/mL |
| Acetonitrile | 25 °C | Freely Soluble |
| Methanol | 25 °C | Freely Soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the recommended method for preparing an aqueous working solution from a DMSO stock.
-
Prepare a High-Concentration Stock Solution: Weigh the required amount of this compound crystalline solid and dissolve it in pure DMSO to a high concentration (e.g., 10-30 mg/mL). Ensure the solid is completely dissolved by vortexing or gentle warming.
-
Perform Intermediate Dilution (Optional but Recommended): To minimize precipitation, perform an intermediate dilution of the DMSO stock into your target aqueous medium (e.g., PBS, cell culture media). For example, dilute the 10 mg/mL stock 1:10 in the medium.
-
Prepare Final Working Solution: Perform the final dilution of the intermediate solution into the aqueous medium to achieve the desired final concentration for your experiment.
-
Verify Solubility: After preparing the final solution, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to lower the final concentration or adjust the protocol.
Visualizations
Signaling Pathway
Upadacitinib is a selective Janus kinase (JAK) 1 inhibitor.[4][5][6][7] It functions by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of many pro-inflammatory cytokines involved in autoimmune diseases.[8][9]
Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow
This workflow provides a logical sequence of steps for troubleshooting solubility issues with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. scholars.nova.edu [scholars.nova.edu]
- 8. Upadacitinib: Uses; Mechanism of Action; Administration and Contraindications_Chemicalbook [chemicalbook.com]
- 9. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Upadacitinib Tartrate-Induced Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate Upadacitinib (B560087) tartrate-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Upadacitinib and how might it lead to cytotoxicity in primary cells?
Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor.[1][2][3] It functions by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of many pro-inflammatory cytokines.[1][2] By inhibiting JAK1, Upadacitinib prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn suppresses the transcription of genes involved in inflammation and immune responses. While this targeted inhibition is effective in treating various inflammatory diseases, the JAK-STAT pathway is also involved in normal cellular processes such as cell proliferation, differentiation, and survival. Disruption of these processes in sensitive primary cells can lead to off-target cytotoxic effects.
Q2: I am observing high levels of cytotoxicity in my primary cell cultures, even at concentrations reported to be therapeutic. Why is this happening?
Primary cells are known to be more sensitive to chemical compounds compared to immortalized cell lines. Several factors could contribute to the heightened cytotoxicity you are observing:
-
Suboptimal Culture Conditions: Primary cells are highly sensitive to their environment. Factors like media pH, nutrient depletion, or incorrect seeding density can induce stress and increase their susceptibility to drug-induced toxicity.
-
Solvent Toxicity: High concentrations of solvents like DMSO, used to dissolve Upadacitinib, can be toxic to primary cells. It is recommended to keep the final DMSO concentration at or below 0.1%.
-
High In Vitro Concentration: The effective concentration in vivo may not directly translate to in vitro experiments. The absence of systemic clearance mechanisms in cell culture can lead to prolonged and higher effective concentrations of the drug.
-
Cell Type Specificity: Different primary cell types exhibit varying sensitivities to JAK inhibition. For example, hematopoietic cells, which are highly dependent on cytokine signaling for survival and differentiation, may be more susceptible to Upadacitinib-induced cytotoxicity.
Q3: What are the typical signs of Upadacitinib-induced cytotoxicity in primary cells?
Signs of cytotoxicity can manifest in several ways, including:
-
Reduced Cell Viability and Proliferation: A dose-dependent decrease in the number of viable cells is a primary indicator. Studies have shown that Upadacitinib can inhibit the proliferation of lymphocytes in a dose-dependent manner.[4]
-
Induction of Apoptosis: At higher concentrations, Upadacitinib has been observed to induce apoptosis in peripheral blood mononuclear cells (PBMCs).[4] This can be identified by morphological changes (cell shrinkage, membrane blebbing) or through specific assays for caspase activation.
-
Changes in Cell Morphology: Stressed or dying cells may appear rounded, detached from the culture surface (for adherent cells), or fragmented.
-
Altered Cellular Metabolism: Assays like the MTT assay, which measure metabolic activity, can show a decrease in activity, indicating cellular stress or death.
Q4: Are there any known effects of Upadacitinib on specific primary cell populations?
Yes, clinical and in vitro studies have reported effects on specific primary cell populations:
-
Lymphocytes: Upadacitinib can cause a transient decrease in lymphocyte counts.[5][6] In vitro studies have demonstrated a dose-dependent inhibition of lymphocyte proliferation.[4]
-
Neutrophils: Decreases in neutrophil counts have also been observed in patients treated with Upadacitinib.[5][7] However, some research suggests that Upadacitinib may restore impaired neutrophil chemotaxis in certain conditions.[8]
-
Hepatocytes: Cases of mild, transient liver enzyme elevations have been reported, suggesting a potential for low-level, direct hepatotoxicity.[1][9]
Troubleshooting Guide
Issue 1: High levels of cell death observed at all tested concentrations of Upadacitinib.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Concentration Range | Perform a broad dose-response curve with logarithmic or half-log dilutions (e.g., 0.01 µM to 100 µM). | To identify the maximum non-toxic concentration and the precise IC50/LC50 for your specific primary cell type. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1%. Include a vehicle control (cells treated with the solvent alone) in your experiments. | High concentrations of solvents can be independently cytotoxic to sensitive primary cells. |
| Suboptimal Cell Health | Use low-passage primary cells with high viability (>95%) at the time of seeding. Ensure optimal and consistent cell culture conditions. | Unhealthy or stressed cells are more susceptible to drug-induced toxicity. |
| Prolonged Exposure Time | Optimize the incubation time. Shorter exposure may be sufficient to achieve the desired biological effect while minimizing toxicity. | Continuous exposure may lead to cumulative cytotoxic effects. |
Issue 2: Inconsistent or variable cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Seeding Density | Standardize the cell seeding density across all experiments and wells. | Variations in cell number can affect the per-cell drug concentration and the overall response. |
| "Edge Effect" in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental samples, or fill them with media to maintain humidity. | Evaporation from outer wells can concentrate the drug and affect cell growth, leading to variability. |
| Variability in Primary Cell Lots | If possible, use the same batch of primary cells for a set of comparative experiments. If not, characterize the response of each new lot. | Primary cells from different donors or lots can have inherent biological variability. |
| Inconsistent Compound Preparation | Prepare fresh dilutions of Upadacitinib from a stock solution for each experiment. Ensure thorough mixing. | Compound degradation or precipitation can lead to inconsistent effective concentrations. |
Issue 3: Unexpected cell behavior not consistent with cytotoxicity (e.g., changes in morphology without cell death).
| Possible Cause | Troubleshooting Step | Rationale |
| Induction of Senescence or Differentiation | Use specific assays to detect markers of senescence (e.g., β-galactosidase staining) or differentiation (cell-type-specific markers). | Some compounds can induce cell cycle arrest and differentiation rather than cell death, which can be misinterpreted by viability assays. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. | Precipitated compound is not bioavailable and can cause physical stress to cells. |
| Off-target Effects | Review literature for known off-target effects of Upadacitinib that might be relevant to your cell type. | The observed phenotype may be due to the inhibition of pathways other than the intended JAK-STAT pathway. |
Data Presentation
Table 1: In Vitro Inhibitory and Cytotoxic Concentrations of Upadacitinib
| Target/Cell Type | Assay | Parameter | Concentration | Reference |
| JAK1 (enzymatic) | Enzymatic Assay | IC50 | 0.043 µM | [2][3] |
| JAK2 (enzymatic) | Enzymatic Assay | IC50 | 0.12 µM | [2][3] |
| JAK3 (enzymatic) | Enzymatic Assay | IC50 | 2.3 µM | [2][3] |
| TYK2 (enzymatic) | Enzymatic Assay | IC50 | 4.7 µM | [2][3] |
| Murine Cytotoxic T-cell Line (CTLL-2) | Proliferation Assay | IC50 | 260 nM | [10] |
| RAW264.7 (macrophage-like cell line) | Cytotoxicity Assay | IC50 | 65.32 µg/mL | [11] |
| Human PBMCs | Proliferation Assay | - | Dose-dependent inhibition | [4] |
| Human PBMCs | Apoptosis Assay | - | Increased apoptosis at high concentrations | [4] |
Note: IC50 values for cytotoxicity in various primary human cell types are not extensively published. Researchers should empirically determine the cytotoxic concentration range for their specific primary cell model.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Upadacitinib tartrate
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of Upadacitinib in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add the medium containing different concentrations of Upadacitinib, a vehicle control (medium with DMSO), and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection using Caspase-3 Activity Assay
This protocol outlines a method to quantify apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Materials:
-
Primary cells treated with Upadacitinib
-
Lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment with Upadacitinib, harvest the cells and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate and assay buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in treated samples to the untreated control.
Visualizations
Caption: Workflow for assessing Upadacitinib-induced cytotoxicity.
Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.
Caption: A logical approach to troubleshooting high cytotoxicity.
References
- 1. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 4. Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Upadacitinib on Laboratory Parameters and Related Adverse Events in Patients with RA: Integrated Data Up to 6.5 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure–Response Analyses of Upadacitinib Efficacy and Safety in Phase II and III Studies to Support Benefit–Risk Assessment in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Combinatorial treatment with upadacitinib abrogates systemic toxicity of a tumor-targeted IL-2 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upadacitinib Attenuates Lipopolysaccharide- and Cecal Ligation and Puncture-Induced Inflammatory Responses by Inhibiting NF-κB and Its Downstream Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Upadacitinib Tartrate in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Upadacitinib Tartrate in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor.[1][2] It functions by competing with adenosine (B11128) triphosphate (ATP) for the binding site on the JAK1 enzyme, thereby preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] This blockage of the JAK-STAT signaling pathway downregulates the transcription of various pro-inflammatory cytokine genes.[3] Upadacitinib exhibits greater inhibitory potency for JAK1 compared to other JAK family members like JAK2, JAK3, and TYK2.[2][4][5]
Q2: My cell line is showing reduced sensitivity to Upadacitinib. How can I confirm the development of resistance?
Resistance to Upadacitinib is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value in your experimental cell line compared to the parental, sensitive cell line.[6] This is typically determined by performing a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of Upadacitinib concentrations. A several-fold increase in the IC50 value is a strong indicator of acquired resistance.[6]
Q3: What are the common mechanisms by which cell lines develop resistance to Upadacitinib?
Resistance to Upadacitinib, and other JAK inhibitors, can arise through several mechanisms, which primarily involve the reactivation of the JAK/STAT signaling pathway or the activation of bypass pathways.[6] Key mechanisms include:
-
Secondary Mutations in JAK1: Mutations within the kinase domain of JAK1 can alter the drug-binding site, preventing Upadacitinib from effectively inhibiting the enzyme's activity.
-
Activation of Parallel or Downstream Signaling Pathways: Cancer cells can circumvent JAK1 inhibition by activating alternative signaling pathways, such as the PI3K/AKT/mTOR or RAF/MEK/ERK pathways, that can also promote cell survival and proliferation.[7][8][9][10][11]
-
Upregulation of Pro-survival Proteins: Increased expression of anti-apoptotic proteins can counteract the desired cell death-inducing effects of Upadacitinib.
-
Heterodimerization of JAK Kinases: Resistance can be mediated by the formation of heterodimers between different JAK family members, potentially reactivating the JAK/STAT pathway despite the inhibition of JAK1.[6]
Q4: What are the general strategies to overcome Upadacitinib resistance in my cell culture experiments?
The most promising approach to overcome Upadacitinib resistance is through combination therapy.[6] By targeting a parallel or downstream component of the JAK/STAT pathway, or a completely different survival pathway, you can create a synergistic effect that circumvents the resistance mechanism. Potential combination strategies include:
-
Inhibition of other signaling nodes: Combining Upadacitinib with inhibitors of pathways like PI3K/AKT or MEK/ERK has shown efficacy in overcoming resistance to targeted therapies.[7][8][10]
-
Direct targeting of STAT3: As STAT3 is a key downstream effector of JAK1, inhibitors of STAT3 could be effective in overcoming resistance.[6]
-
Combination with other biologics or conventional chemotherapy: While much of the data is clinical, combining Upadacitinib with other therapeutic agents is a strategy being explored to treat refractory diseases.[12]
Troubleshooting Guides
Problem 1: Increased IC50 of Upadacitinib in Long-Term Culture
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 of Upadacitinib on both the suspected resistant and the parental cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo®). A significant rightward shift in the dose-response curve and a higher IC50 value in the resistant cell line will confirm resistance.[6]
-
Investigate the Mechanism:
-
Western Blot for Phospho-STAT3 and Phospho-JAK1: In resistant cells treated with Upadacitinib, you may observe persistent or reactivated phosphorylation of STAT3 (p-STAT3) and potentially JAK1 (p-JAK1) at concentrations that inhibit these phosphorylations in sensitive cells. This suggests a mechanism of pathway reactivation.[6]
-
Screen for Mutations in JAK1: Isolate RNA from resistant cells, reverse transcribe to cDNA, and sequence the kinase domain of JAK1 to identify potential resistance-conferring mutations.[6]
-
-
Strategies to Overcome Resistance:
-
Combination Therapy: Treat the resistant cells with a combination of Upadacitinib and a second inhibitor (e.g., a STAT3 inhibitor or a PI3K inhibitor) to identify synergistic effects.[6]
-
-
Problem 2: High Variability in Cell Viability Assay Results
-
Possible Causes: Inconsistent cell seeding, reagent issues, or assay interference.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating. Avoid using the outer wells of the plate, which are prone to evaporation, or fill them with sterile liquid.
-
Check Reagent Integrity: Use fresh assay reagents and avoid repeated freeze-thaw cycles. Ensure reagents are equilibrated to room temperature before use to prevent temperature gradients across the plate.
-
Run Appropriate Controls: Include cell-free controls (media and compound only) to check for direct compound interference with the assay reagents.
-
Consider Alternative Assays: If you suspect interference with a metabolic-based assay (like MTT), consider using an assay based on a different principle, such as the Sulforhodamine B (SRB) assay which measures total protein content.
-
Data Presentation
Table 1: Illustrative IC50 Values for Upadacitinib and Combination Therapies in Sensitive and Resistant Cell Lines.
Note: These are hypothetical values for illustrative purposes. Actual IC50 values will vary depending on the cell line and experimental conditions.
| Cell Line | Treatment | Hypothetical IC50 (nM) |
| Parental Sensitive | Upadacitinib | 50 |
| Resistant | Upadacitinib | 1500 |
| Resistant | Upadacitinib + STAT3 Inhibitor | 80 |
| Resistant | Upadacitinib + PI3K Inhibitor | 120 |
Table 2: Selectivity of Upadacitinib for JAK Family Kinases.
Source: Adapted from publicly available enzymatic and cellular assay data.[2][4][5]
| Kinase | Enzymatic IC50 (nM) | Cellular IC50 (µM) |
| JAK1 | 43 - 47 | 0.014 |
| JAK2 | 120 | 0.593 |
| JAK3 | 2300 | 1.86 |
| TYK2 | 4700 | 2.715 |
Experimental Protocols
Protocol 1: Generation of an Upadacitinib-Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of Upadacitinib for the parental cell line using a standard cell viability assay.
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in media containing Upadacitinib at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of Upadacitinib in a stepwise manner (e.g., 1.5-2 fold increments).[13] At each step, ensure the cell population has recovered and is actively dividing before the next concentration increase.[6]
-
Monitor Resistance: Periodically (e.g., every 2-4 weeks), determine the IC50 of the cell population to monitor the development of resistance.
-
Establishment of Resistant Line: A resistant cell line is considered established when a significant and stable increase in the IC50 is achieved (e.g., >10-fold higher than the parental line).
-
Maintenance of Resistant Line: Maintain the established resistant cell line in a medium containing a maintenance concentration of Upadacitinib (e.g., the final selection concentration) to ensure the stability of the resistant phenotype.[6][13]
Protocol 2: Western Blot for Phosphorylated Proteins (p-JAK1, p-STAT3)
-
Cell Lysis: Culture cells to 70-80% confluency and treat with Upadacitinib and/or other inhibitors for the desired time. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6] For phospho-antibodies, BSA is generally recommended over non-fat milk to reduce background.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK1, total JAK1, p-STAT3, and total STAT3 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Sanger Sequencing of the JAK1 Kinase Domain
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from both parental and Upadacitinib-resistant cells. Synthesize first-strand cDNA using a reverse transcription kit.
-
PCR Amplification: Amplify the JAK1 kinase domain from the cDNA using specific primers designed to flank the region of interest. The JAK1 kinase domain is encoded within specific exons of the JAK1 gene.
-
PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs, primers, and polymerase.[3]
-
Sequencing Reaction: Perform Sanger sequencing reactions using the purified PCR product as a template and appropriate sequencing primers.[3]
-
Sequence Analysis: Analyze the sequencing data to identify any mutations in the JAK1 kinase domain of the resistant cells compared to the parental cells.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Caption: Mechanisms of resistance to Upadacitinib via JAK1 mutation or bypass pathway activation.
Caption: Experimental workflow for generating and characterizing Upadacitinib-resistant cell lines.
References
- 1. drugs.com [drugs.com]
- 2. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 3. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Best practices for long-term storage of Upadacitinib Tartrate solutions
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the long-term storage and handling of Upadacitinib Tartrate solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, it is highly recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Upadacitinib is readily soluble in DMSO at concentrations of approximately 30 mg/mL.[1] For aqueous-based experiments, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -20°C for short-to-medium-term storage (months) or at -80°C for long-term storage (up to 6 months or longer).[2][3][4] This practice minimizes degradation from repeated freeze-thaw cycles and exposure to ambient temperature and humidity.[5][6][7]
Q3: How stable are aqueous solutions of this compound?
A3: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh aqueous solutions for each experiment. If temporary storage is necessary, it should not exceed 24 hours at 4°C.[1] The compound is susceptible to degradation in acidic and alkaline aqueous conditions.
Q4: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A4: It is a general best practice to minimize freeze-thaw cycles for any compound stored in DMSO, as they can lead to significant degradation.[5][7] Studies on various small molecules have shown compound loss after as few as 10 cycles.[7] We strongly recommend aliquoting the stock solution into volumes suitable for single experiments to avoid this issue.
Q5: Should I protect this compound solutions from light?
A5: While forced degradation studies indicate that Upadacitinib is relatively stable under photolytic stress, it is a general best practice to store all research compound solutions, including this compound, in light-protected vials (e.g., amber vials) or in a dark environment to prevent potential photodegradation over time.[5][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in DMSO stock solution upon thawing. | 1. The solution was not fully dissolved initially.2. The concentration exceeds the solubility limit at a lower temperature.3. Water has been absorbed by the DMSO, reducing solubility. | 1. Warm the vial gently in a water bath (not exceeding 37°C) and vortex to redissolve.2. Centrifuge the vial to pellet the precipitate and use the supernatant, noting the concentration may be lower.3. Use anhydrous DMSO for preparing stock solutions and ensure vials are tightly sealed. |
| Precipitation observed after diluting DMSO stock into aqueous buffer. | 1. The final concentration in the aqueous buffer exceeds the solubility limit.2. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Increase the ratio of DMSO to aqueous buffer. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.50 mg/ml.[1]2. Prepare a more dilute stock solution in DMSO before adding to the aqueous buffer.3. Ensure the final DMSO concentration in your experimental setup is compatible with your cells or assay (typically <0.5%).[2] |
| Inconsistent or poor results in experiments. | 1. Degradation of the compound due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature).2. Inaccurate concentration of the stock solution. | 1. Discard the old stock solution and prepare a fresh one from solid material.2. Always use single-use aliquots.3. Verify the concentration of your stock solution using a spectrophotometer if possible. |
Quantitative Data Summary
Forced degradation studies have shown that Upadacitinib is susceptible to degradation under certain stress conditions. The table below summarizes these findings.
| Stress Condition | Degradation (%) | Stability |
| Acidic | 15.75% | Susceptible |
| Alkaline | 22.14% | Susceptible |
| Oxidative | 11.79% | Susceptible |
| Thermal | Stable | Stable |
| Photolytic | Stable | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected, screw-cap vials
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the calculated mass of this compound).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected vials.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a generalized protocol based on published methods for analyzing Upadacitinib. Specific parameters may need to be optimized for your equipment.
-
Objective: To assess the stability of a this compound solution by comparing a stored sample to a freshly prepared standard.
-
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in water (e.g., 60:40, v/v)
-
Freshly prepared this compound standard solution of known concentration
-
Stored this compound solution sample
-
-
Procedure:
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a flow rate of approximately 0.8-1.0 mL/min.
-
Set the UV detector to a wavelength of 290 nm.
-
Inject a known volume of the freshly prepared standard solution and record the chromatogram. Note the retention time and peak area of the Upadacitinib peak.
-
Inject the same volume of the stored solution sample and record the chromatogram.
-
Analysis:
-
Compare the retention times of the main peak in both chromatograms to confirm identity.
-
Compare the peak area of the stored sample to the fresh standard to quantify the remaining Upadacitinib. A significant decrease in peak area suggests degradation.
-
Observe the chromatogram of the stored sample for the appearance of new peaks, which would indicate the presence of degradation products.
-
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Logical troubleshooting flow for common solution storage issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. gmpplastic.com [gmpplastic.com]
- 4. Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. globalresearchchem.com [globalresearchchem.com]
Interpreting unexpected results in Upadacitinib Tartrate studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Upadacitinib Tartrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and navigate challenges in your in vitro experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action for Upadacitinib?
A1: Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). It functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor, blocking the kinase activity of JAKs. This prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn downregulates the signaling of various pro-inflammatory cytokines.[1][2][3][4][5][6][7]
Q2: What is the in vitro selectivity profile of Upadacitinib against different JAK isoforms?
A2: Upadacitinib demonstrates greater selectivity for JAK1 over other JAK family members. The half-maximal inhibitory concentrations (IC50) from both enzymatic and cellular assays are summarized below.
| Assay Type | JAK1 | JAK2 | JAK3 | TYK2 |
| Enzymatic IC50 (μM) | 0.043[1][2] | 0.12[1][2] | 2.3[1][2] | 4.7[1][2] |
| Cellular IC50 (μM) | 0.014 | 0.593 | 1.860 | 2.715 |
Data compiled from multiple sources. Cellular IC50 values can vary depending on the cell line and assay conditions.
Experimental Design
Q3: What are the recommended starting concentrations for in vitro studies?
A3: Based on its in vitro potency, a good starting point for cell-based assays is to use a dose range that brackets the IC50 value for JAK1-dependent signaling (typically in the low nanomolar to low micromolar range). For initial experiments, a broad dose-response curve from 1 nM to 10 µM is recommended to capture the full inhibitory profile.
Q4: What is a suitable vehicle for dissolving this compound for in vitro use?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of Upadacitinib. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses common unexpected outcomes you might encounter during your in vitro experiments with Upadacitinib.
Issue 1: Weaker than Expected Inhibition or Shifted Dose-Response Curve
Q: My dose-response curve for STAT phosphorylation inhibition is shifted to the right (i.e., higher IC50) compared to published data, or I'm seeing weaker inhibition than expected.
A: Several factors could contribute to this observation. Consider the following troubleshooting steps:
-
ATP Concentration in Biochemical Assays: Upadacitinib is an ATP-competitive inhibitor.[1][2] If you are performing a cell-free enzymatic assay, a high concentration of ATP will require a higher concentration of Upadacitinib to achieve the same level of inhibition.
-
Recommendation: Ensure your ATP concentration is at or near the Km value for the specific JAK enzyme being tested.
-
-
Cellular ATP Levels: In cell-based assays, the intracellular ATP concentration can influence the apparent potency of Upadacitinib. Cells in different metabolic states may have varying ATP levels.
-
Recommendation: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, to ensure reproducible intracellular ATP levels.
-
-
High Cytokine Stimulation: The concentration of the cytokine used to stimulate the JAK-STAT pathway can impact the observed IC50. A very strong stimulus may require higher inhibitor concentrations for effective blockade.
-
Recommendation: Perform a dose-response of your cytokine to determine the EC50 or EC80 for STAT phosphorylation and use a consistent concentration in your inhibition assays.
-
-
Compound Integrity: Degradation of the Upadacitinib compound can lead to reduced activity.
-
Recommendation: Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: High Background Signal in pSTAT Assays (Flow Cytometry or ELISA)
Q: I'm observing a high background signal in my phosphorylated STAT (pSTAT) detection assay, even in the unstimulated or inhibitor-treated wells.
A: High background can obscure the true inhibitory effect of Upadacitinib. Here are some potential causes and solutions:
-
Basal JAK-STAT Pathway Activation: Some cell lines may exhibit high basal levels of JAK-STAT signaling due to autocrine or paracrine cytokine secretion or activating mutations in the pathway.
-
Recommendation: Before the experiment, consider serum-starving the cells for a few hours to reduce basal signaling. Ensure the cell line is appropriate and does not have known mutations that constitutively activate the pathway.
-
-
Non-Specific Antibody Binding: In flow cytometry or ELISA, non-specific binding of primary or secondary antibodies can lead to a high background.
-
Recommendation: Optimize antibody concentrations and include appropriate isotype controls (for flow cytometry) or "secondary antibody only" wells (for ELISA). Ensure adequate blocking steps are included in your protocol.
-
-
Issues with Fixation and Permeabilization (Flow Cytometry): Inadequate fixation or permeabilization can lead to poor antibody access to intracellular targets and increased non-specific binding.
-
Recommendation: Optimize your fixation and permeabilization protocol for the specific cell type and antibodies being used.
-
Issue 3: Paradoxical Increase in a Signaling Readout
Q: I'm observing a paradoxical increase in a specific cytokine or signaling molecule after treatment with Upadacitinib.
A: While Upadacitinib is a potent inhibitor of JAK1-mediated signaling, complex biological systems can sometimes respond in non-linear or unexpected ways.
-
Feedback Loops and Pathway Crosstalk: Inhibition of the JAK1 pathway may lead to the activation of compensatory signaling pathways. The cellular signaling network is highly interconnected, and blocking one node can sometimes lead to the upregulation of another.
-
Recommendation: Investigate other relevant signaling pathways that might be activated in response to JAK1 inhibition in your specific cellular model. A broader pathway analysis (e.g., phospho-kinase array) may provide insights.
-
-
"Rebound" Effect Upon Withdrawal: Some studies on JAK inhibitors have suggested a pro-inflammatory cascade upon withdrawal of the inhibitor.[8][9] While less likely to be observed during continuous treatment in vitro, consider this possibility if your experimental design involves washout steps.
-
Recommendation: If your protocol includes a washout, consider collecting samples at various time points post-washout to assess for any rebound signaling.
-
-
Off-Target Effects: Although Upadacitinib is highly selective for JAK1, at very high concentrations, it may inhibit other kinases.[1][2]
-
Recommendation: Ensure you are using concentrations that are within the selective range for JAK1. If you are using very high concentrations (e.g., >10 µM), consider the possibility of off-target effects and consult kinase profiling data if available.
-
Issue 4: Inconsistent Results in Cell Viability Assays
Q: My cell viability results (e.g., using MTT or MTS assays) are inconsistent or do not correlate with the inhibition of JAK-STAT signaling.
A: Cell viability assays that rely on metabolic activity can sometimes be confounded by the effects of the drug on cellular metabolism.
-
Metabolic Effects of JAK Inhibition: Inhibition of JAK signaling can alter the metabolic state of cells, which may not directly correlate with cell death. For example, a decrease in proliferation without an increase in cell death can lead to a reduction in the signal from assays like MTT.
-
Recommendation: Use a complementary method to assess cell viability that is not based on metabolic activity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).
-
-
Assay Interference: The compound itself may interfere with the assay chemistry.
-
Recommendation: Include a "compound only" control (without cells) to check for any direct interaction of Upadacitinib with the assay reagents.
-
Experimental Protocols
Protocol 1: In Vitro Phospho-STAT (pSTAT) Inhibition Assay by Flow Cytometry
Objective: To measure the dose-dependent inhibition of cytokine-induced STAT phosphorylation by Upadacitinib in peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
DMSO (for stock solution)
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Recombinant human cytokine (e.g., IL-6 for pSTAT3, IL-2 for pSTAT5)
-
Fixation/Permeabilization Buffer
-
Phospho-specific antibodies (e.g., anti-pSTAT3, anti-pSTAT5)
-
Cell surface marker antibodies (e.g., CD3, CD4)
-
Flow cytometer
Methodology:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of Upadacitinib in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Inhibition Step: Add the diluted Upadacitinib or vehicle control (DMSO) to the cell suspension and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-6 at 100 ng/mL) to stimulate the cells for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately after stimulation, fix the cells by adding a fixation buffer (e.g., 4% paraformaldehyde) for 10 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize them using a permeabilization buffer (e.g., ice-cold methanol (B129727) or a commercial saponin-based buffer).
-
Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers and intracellular pSTAT proteins.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal. Plot the percentage of inhibition relative to the cytokine-stimulated control against the Upadacitinib concentration to determine the IC50.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the effect of Upadacitinib on the metabolic activity of a cell line as an indicator of cell viability.
Materials:
-
This compound
-
DMSO
-
Cell line of interest (e.g., a cytokine-dependent cell line)
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Upadacitinib or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10][11][12]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and plot the percentage of viability relative to the vehicle-treated control against the Upadacitinib concentration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.pgkb.org [s3.pgkb.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Upadacitinib Tartrate Research: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Upadacitinib Tartrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Upadacitinib?
A1: Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1).[1][2] It functions by competing with adenosine (B11128) triphosphate (ATP) for the binding site on the JAK1 enzyme.[1][2] This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] The lack of STAT phosphorylation blocks their dimerization and translocation to the nucleus, which in turn downregulates the transcription of pro-inflammatory cytokine genes.[3]
Q2: How selective is Upadacitinib for JAK1 compared to other JAK family members?
A2: Upadacitinib exhibits greater inhibitory potency for JAK1 compared to JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][4] In cellular assays, Upadacitinib is approximately 60-fold more selective for JAK1 over JAK2 and over 100-fold more selective for JAK1 over JAK3.[4]
Quantitative Data Summary
The following table summarizes the in vitro potency of Upadacitinib against different JAK family kinases.
| Kinase | IC50 (nM) in Biochemical Assays | Fold Selectivity vs. JAK1 (Biochemical) | IC50 (nM) in Cellular Assays | Fold Selectivity vs. JAK1 (Cellular) |
| JAK1 | 43[1] | 1 | 14 | 1 |
| JAK2 | 120[5] | ~2.8 | 593 | ~42 |
| JAK3 | 2300[5] | ~53.5 | ~1820 | ~130 |
| TYK2 | 4700[5] | ~109.3 | ~2660 | ~190 |
Troubleshooting Guide
Q3: I am not observing the expected inhibition of STAT phosphorylation in my Western blot. What are the possible causes and solutions?
A3: Several factors could contribute to this issue. Here's a troubleshooting guide:
-
Suboptimal Upadacitinib Concentration:
-
Problem: The concentration of Upadacitinib may be too low to effectively inhibit JAK1 in your specific cell line or experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal IC50 in your system. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
-
-
Incorrect Timing of Treatment and Stimulation:
-
Problem: The pre-incubation time with Upadacitinib before cytokine stimulation might be insufficient, or the stimulation time might be too long, leading to signal recovery.
-
Solution: Optimize the pre-incubation time with Upadacitinib (typically 1-2 hours) and the cytokine stimulation time (usually 15-30 minutes).
-
-
Antibody Issues:
-
Problem: The primary antibody against phosphorylated STAT (p-STAT) may not be specific or sensitive enough. The total STAT antibody is also crucial as a loading control.
-
Solution: Validate your p-STAT and total STAT antibodies using positive and negative controls. Ensure you are using the recommended antibody dilutions and blocking buffers (5% BSA is often preferred over milk for phospho-antibodies to reduce background).[6]
-
-
Cell Health and Density:
-
Problem: Unhealthy or overly confluent cells may not respond appropriately to cytokine stimulation.
-
Solution: Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density.
-
Q4: My in vitro kinase assay results show high variability between replicates. How can I improve consistency?
A4: High variability in kinase assays can be frustrating. Consider the following to improve reproducibility:
-
Pipetting Technique:
-
Problem: Inconsistent pipetting of small volumes of the inhibitor, ATP, or enzyme can lead to significant errors.
-
Solution: Use calibrated pipettes and practice consistent pipetting techniques. For viscous solutions, consider reverse pipetting.
-
-
Reagent Preparation and Storage:
-
Problem: Improperly stored or prepared reagents, such as ATP and the kinase itself, can lose activity.
-
Solution: Aliquot reagents upon receipt and store them at the recommended temperatures. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Assay Plate Edge Effects:
-
Problem: The outer wells of a microplate are prone to evaporation, leading to changes in reagent concentrations.
-
Solution: Avoid using the outer wells of the plate for samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[7]
-
-
Incubation Times and Temperatures:
-
Problem: Inconsistent incubation times and temperature fluctuations can affect enzyme kinetics.
-
Solution: Use a calibrated incubator and ensure consistent timing for all incubation steps.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Assay
This protocol is designed to determine the selectivity of Upadacitinib against a panel of JAK kinases.
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase buffer (composition varies, but typically contains Tris-HCl, MgCl2, DTT, and BSA).
-
ATP.
-
Substrate peptide (a peptide that can be phosphorylated by the kinases).
-
This compound.
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Microplates.
-
-
Procedure:
-
Prepare a serial dilution of Upadacitinib in kinase buffer.
-
In a microplate, add the kinase, substrate peptide, and Upadacitinib (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log of the Upadacitinib concentration to determine the IC50 value for each kinase.
-
Protocol 2: Western Blot for STAT Phosphorylation
This protocol details the steps to assess the effect of Upadacitinib on cytokine-induced STAT phosphorylation in a cell-based assay.
-
Reagents and Materials:
-
Cell line responsive to a specific cytokine (e.g., TF-1 cells for IL-6).
-
Cell culture medium.
-
This compound.
-
Cytokine (e.g., recombinant human IL-6).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (anti-p-STAT and anti-total STAT).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours if necessary.
-
Pre-treat the cells with varying concentrations of Upadacitinib or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-STAT signal to the total STAT signal.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of Upadacitinib to JAK1 in a cellular context.
-
Reagents and Materials:
-
Cells expressing the target protein (JAK1).
-
This compound.
-
PBS.
-
Lysis buffer with protease inhibitors.
-
Primary antibody against JAK1.
-
-
Procedure:
-
Treat cells with Upadacitinib or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble JAK1 in each sample by Western blotting.
-
Plot the amount of soluble JAK1 against the temperature. A shift in the melting curve to a higher temperature in the presence of Upadacitinib indicates target engagement.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding and managing sources of variability in cell measurements [insights.bio]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Upadacitinib Tartrate and Filgotinib for Researchers
This guide offers a detailed comparative analysis of Upadacitinib (B560087) Tartrate and filgotinib (B607452), two prominent Janus kinase (JAK) inhibitors. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, presents comparative in vitro potency, summarizes clinical efficacy and safety data from key trials, and provides detailed experimental protocols for their evaluation.
Introduction and Mechanism of Action
Upadacitinib and filgotinib are both classified as selective JAK1 inhibitors, a class of small molecule drugs that modulate the inflammatory response by interfering with the JAK-STAT signaling pathway.[1][2][3][4] This pathway is crucial for the signaling of numerous cytokines and growth factors that are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][4][5] By preferentially inhibiting JAK1, both drugs aim to achieve therapeutic efficacy while potentially improving the safety profile compared to less selective pan-JAK inhibitors.[1][2][3][4][6] It is hypothesized that greater selectivity for JAK1 may reduce dose-related toxicities associated with the inhibition of other JAK isoforms, such as JAK2 and JAK3.[1][2][3][4]
Upadacitinib is described as a selective JAK1 inhibitor with a 74-fold greater selectivity for JAK1 over JAK2.[1] Filgotinib is also a selective JAK1 inhibitor, demonstrating an approximately 30-fold greater selectivity for JAK1 over JAK2 in cellular and whole blood assays.[1][7] Both compounds have been extensively evaluated in clinical trials for the treatment of rheumatoid arthritis (RA) and other inflammatory conditions.[1][8]
In Vitro Potency and Selectivity
The in vitro potency and selectivity of JAK inhibitors are critical determinants of their pharmacological profiles. These are typically assessed using enzymatic and cellular assays to determine the half-maximal inhibitory concentration (IC50) against different JAK isoforms.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK2/JAK1) | Selectivity (JAK3/JAK1) |
| Upadacitinib | 43 | 110 | 2300 | 4400 | ~2.6 | ~53.5 |
| Filgotinib | 10 | 28 | 810 | 116 | ~2.8 | ~81 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Filgotinib exhibits greater selectivity for JAK1 over other JAK isoforms compared to upadacitinib in in vitro assays.[9][10] It has been shown to inhibit JAK1-mediated signaling similarly to other JAK inhibitors, but with less inhibition of JAK2- and JAK3-dependent pathways.[9][10]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process for evaluating these inhibitors, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and points of inhibition by Upadacitinib and Filgotinib.
Caption: A typical experimental workflow for the in vitro comparison of JAK inhibitors.
Clinical Efficacy Comparison
Both upadacitinib and filgotinib have demonstrated efficacy in the treatment of rheumatoid arthritis and ulcerative colitis in numerous clinical trials.
Rheumatoid Arthritis
In the SELECT-BEYOND study, upadacitinib (15 mg and 30 mg) showed significantly higher ACR20 response rates at week 12 compared to placebo in patients with an inadequate response to biologic DMARDs.[1] Similarly, the FINCH 2 trial for filgotinib (100 mg and 200 mg) also demonstrated significantly higher ACR20 response rates at week 12 versus placebo in a similar patient population.[1]
| Trial | Drug (Dosage) | Patient Population | Primary Endpoint (Week 12) | Result vs. Placebo |
| SELECT-BEYOND | Upadacitinib (15mg/30mg) | bDMARD-IR RA | ACR20 Response | 65%/56% vs. 28% (p<0.0001)[1] |
| FINCH 2 | Filgotinib (100mg/200mg) | bDMARD-IR RA | ACR20 Response | 57.5%/66% vs. 31.1% (p<0.001)[1] |
A real-world study (ELECTRA-i) comparing four JAK inhibitors found that all treatments, including upadacitinib and filgotinib, led to a statistically significant decrease in DAS28 and CDAI scores over 12 months.[11][12] A network meta-analysis suggested that upadacitinib 15 mg had the highest probability of achieving remission in RA compared to other JAK inhibitors, including filgotinib 200 mg.[11]
Ulcerative Colitis
Real-world evidence suggests potential differences in the effectiveness of upadacitinib and filgotinib for ulcerative colitis. One retrospective study indicated that upadacitinib was associated with a significantly higher risk of clinical response and remission at week 8 compared to filgotinib.[13][14][15] Another real-world study reported clinical remission rates at the most recent follow-up to be 72.8% for upadacitinib and 50.6% for filgotinib.[16] However, it's important to note the absence of direct head-to-head randomized controlled trials.[13]
Safety and Tolerability Profile
The safety profiles of JAK1 selective inhibitors are of significant interest. In clinical trials for rheumatoid arthritis, the overall risk of serious infections with upadacitinib and filgotinib was comparable to that observed with other JAK inhibitors like tofacitinib (B832) and baricitinib (B560044).[1]
A real-world comparative study in ulcerative colitis found that adverse events were more frequent with upadacitinib (45.7%) than with filgotinib (24.5%).[13][14][15] The most common adverse events associated with upadacitinib in this study were skin rash and acne.[13] Another study in ulcerative colitis also reported a higher incidence of adverse events in the upadacitinib group (45.5%) compared to the filgotinib group (25.0%).[17] Importantly, no major adverse cardiovascular events or thrombosis were observed with either drug in one of these studies.[13]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of JAK inhibitors. Below are generalized protocols for key in vitro assays.
Enzymatic Kinase Inhibition Assay
Objective: To determine the IC50 value of an inhibitor against isolated JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate.
-
Test compounds (Upadacitinib Tartrate, filgotinib).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).[18]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).[18]
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the JAK enzyme, the peptide substrate, and varying concentrations of the inhibitor in the assay buffer.[18]
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature for a specified period.
-
Terminate the reaction and quantify the amount of product formed (e.g., phosphorylated peptide or ADP) using a suitable detection method.[18]
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[18]
Cellular Phospho-STAT (pSTAT) Inhibition Assay
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A cytokine-responsive cell line or primary cells (e.g., peripheral blood mononuclear cells).
-
Test compounds (this compound, filgotinib).
-
Cytokine for stimulation (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2).
-
Cell culture medium and supplements.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies specific for the phosphorylated form of the relevant STAT protein (e.g., anti-pSTAT1, anti-pSTAT3).[18]
-
Flow cytometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere or stabilize.
-
Pre-incubate the cells with serial dilutions of the test compounds for a defined period.
-
Stimulate the cells with the appropriate cytokine to induce JAK-STAT signaling.
-
After stimulation, fix and permeabilize the cells to allow intracellular antibody staining.[18]
-
Stain the cells with a fluorescently labeled anti-pSTAT antibody.[18]
-
Analyze the level of STAT phosphorylation in each sample using a flow cytometer.[18]
-
Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[18]
Conclusion
Upadacitinib and filgotinib are both effective JAK1-selective inhibitors with distinct pharmacological profiles. While both have demonstrated significant efficacy in treating inflammatory diseases like rheumatoid arthritis and ulcerative colitis, there are nuances in their in vitro selectivity, and emerging real-world data suggests potential differences in clinical effectiveness and safety profiles. The experimental protocols provided herein offer a framework for the direct, head-to-head comparison of these and other JAK inhibitors in a research setting. Further prospective, randomized controlled trials directly comparing these agents are needed to definitively establish their relative therapeutic positioning.
References
- 1. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 3. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - Drugs in Context [drugsincontext.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA- i Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Upadacitinib Versus Filgotinib in Ulcerative Colitis: Is the Evidence Sufficient to Inform Treatment Decisions? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Filgotinib vs upadacitinib in ulcerative colitis – which is better? | World Gastroenterology Organisation [worldgastroenterology.org]
- 15. researchgate.net [researchgate.net]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
Decoding Therapeutic Response: A Comparative Guide to Biomarkers for Upadacitinib Tartrate
For Immediate Release
[CITY, State] – December 21, 2025 – In the rapidly evolving landscape of targeted therapies for immune-mediated inflammatory diseases, identifying predictive biomarkers for therapeutic response is paramount for optimizing patient outcomes. This guide provides a comprehensive comparison of Upadacitinib (B560087) (a selective JAK1 inhibitor) against other key therapeutic alternatives, focusing on the modulation of biomarkers across rheumatoid arthritis, atopic dermatitis, and inflammatory bowel disease. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data to inform future research and clinical trial design.
Upadacitinib's Mechanism of Action: Targeting the JAK-STAT Pathway
Upadacitinib is an oral, selective Janus kinase (JAK) 1 inhibitor.[1][2][3] The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from numerous cytokines and growth factors involved in inflammation and immune responses.[4][5] By selectively inhibiting JAK1, Upadacitinib modulates the signaling of several pro-inflammatory cytokines, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), and others that are dependent on JAK1 for signal transduction.[2][3] This targeted approach aims to provide therapeutic benefits while potentially minimizing off-target effects associated with broader JAK inhibition.
Biomarker Comparison in Rheumatoid Arthritis (RA)
Upadacitinib has demonstrated efficacy in patients with RA who have had an inadequate response to conventional synthetic or biologic disease-modifying antirheumatic drugs (DMARDs).[6][7] Biomarker analysis from clinical trials provides insights into its immunomodulatory effects compared to other treatments like TNF inhibitors (e.g., Adalimumab) and other JAK inhibitors (e.g., Tofacitinib, Filgotinib).
A real-world evidence study comparing four JAK inhibitors in RA revealed that all treatments led to statistically significant decreases in circulating levels of calprotectin, TNFα, and IL-6 after 12 months.[8] However, only Upadacitinib and Filgotinib significantly reduced soluble urokinase plasminogen activator receptor (suPAR) levels.[8]
| Biomarker | Upadacitinib | Tofacitinib | Filgotinib | Baricitinib | Adalimumab |
| Calprotectin | ↓[8] | ↓[8] | ↓[8] | ↓[8] | ↓ |
| TNFα | ↓[8] | ↓[8] | ↓[8] | ↓[8] | ↓ |
| IL-6 | ↓[8] | ↓[8] | ↓[8] | ↓[8] | ↓ |
| suPAR | ↓[8] | No significant change[8] | ↓[8] | No significant change[8] | N/A |
| IFN-γ | - | - | - | - | No significant change[5] |
| Neopterin | - | - | - | - | No significant change[5] |
| Fas+ T cell subsets | Potential Target | Potential Target | Potential Target | Potential Target | - |
| Regulatory T cells (Tregs) | - | - | - | - | ↑ in responders[2] |
Arrow indicates change from baseline (↑ Increase, ↓ Decrease). Data for Adalimumab on some biomarkers is inferred from separate studies and not from direct head-to-head trials with Upadacitinib.
Proteomics analysis from the SELECT-COMPARE study showed that RA patients switching from Adalimumab to Upadacitinib experienced a robust reduction in inflammation-related biomarkers. This included significant decreases in levels of various chemokines (CCL7, CCL23) and cytokines (IL-6), which were correlated with disease activity.
Biomarker Comparison in Atopic Dermatitis (AD)
In moderate-to-severe atopic dermatitis, Upadacitinib has been compared with Dupilumab, a monoclonal antibody that inhibits IL-4 and IL-13 signaling. A retrospective cohort study revealed that at week 12, the decrease in serum levels of IL-4, IL-13, and IL-31 was significantly greater in patients treated with Upadacitinib compared to those in the Dupilumab group.[9] Conversely, total IgE levels decreased significantly in the Dupilumab group, with no significant change observed in the Upadacitinib group.[9]
| Biomarker | Upadacitinib | Dupilumab |
| Serum IL-4 | ↓↓[9] | ↓[9] |
| Serum IL-13 | ↓↓[9] | ↓[9] |
| Serum IL-31 | ↓↓[9] | ↓[9] |
| Total IgE | No significant change[9] | ↓[9] |
| Eosinophil Count | ↓ | ↓ |
Double arrows (↓↓) indicate a significantly greater decrease compared to the alternative treatment.
Biomarker Comparison in Inflammatory Bowel Disease (IBD)
For ulcerative colitis (UC) and Crohn's disease (CD), fecal calprotectin and C-reactive protein (CRP) are key inflammatory biomarkers. In a retrospective cohort study comparing Upadacitinib and Ustekinumab (an IL-12/23 inhibitor) in biologically experienced UC patients, both treatments led to a marked reduction in fecal calprotectin and CRP levels.[10][11] The study found a statistically significant difference in the change from baseline for both biomarkers at week 24, favoring Upadacitinib.[10]
| Biomarker | Upadacitinib | Ustekinumab |
| Fecal Calprotectin | ↓↓[10] | ↓[10] |
| C-Reactive Protein (CRP) | ↓↓[10] | ↓[10] |
Double arrows (↓↓) indicate a significantly greater decrease compared to the alternative treatment.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of common protocols for the analysis of the discussed biomarkers.
Olink Proteomics (e.g., Target 96 Inflammation Panel)
The Olink Target 96 Inflammation panel utilizes Proximity Extension Assay (PEA) technology to quantify 92 inflammation-related protein biomarkers from a small sample volume (typically 1µL of serum or plasma).[12][13][14][15]
Protocol Summary:
-
Sample Incubation: Samples are incubated overnight with pairs of antibodies linked to DNA oligonucleotides. These antibody pairs bind to their specific target proteins.[12]
-
Proximity Extension: When the two antibodies bind to the same protein, their attached DNA oligonucleotides are brought into close proximity, allowing them to hybridize. A DNA polymerase then extends the hybridized strands, creating a unique DNA barcode for that specific protein.[12]
-
Amplification and Detection: The newly created DNA barcodes are quantified using real-time PCR. The amount of DNA detected is proportional to the initial concentration of the target protein.[16]
Flow Cytometry for T Cell Subset Analysis
Flow cytometry is employed to identify and quantify different T cell populations, such as Fas+ T cells or various T helper subsets, based on their expression of specific cell surface and intracellular markers.[17][18][19]
Protocol Summary:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples.
-
Antibody Staining: The cells are incubated with a cocktail of fluorescently labeled monoclonal antibodies specific for the markers of interest (e.g., CD3, CD4, CD8, Fas/CD95).
-
Data Acquisition: The stained cells are run through a flow cytometer, where lasers excite the fluorochromes, and detectors measure the emitted light.
-
Data Analysis: Software is used to "gate" on specific cell populations based on their fluorescence patterns, allowing for the quantification of different T cell subsets.[17][18]
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble Biomarkers
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as cytokines (IL-6, TNFα), chemokines, and calprotectin in biological fluids like serum, plasma, or stool extracts. The sandwich ELISA is a common format.
Protocol Summary for Fecal Calprotectin ELISA:
-
Sample Extraction: A defined amount of stool is homogenized in an extraction buffer.[1]
-
Coating: A microplate is pre-coated with a capture antibody specific for calprotectin.
-
Incubation: The stool extract, along with standards and controls, is added to the wells and incubated. Calprotectin in the sample binds to the capture antibody.
-
Detection: A second, enzyme-conjugated antibody (detection antibody) that also binds to calprotectin is added.
-
Substrate Addition: A substrate is added, which is converted by the enzyme into a colored product.
-
Measurement: The intensity of the color, which is proportional to the amount of calprotectin, is measured using a microplate reader.[2][3]
Conclusion
The identification of reliable biomarkers is crucial for advancing personalized medicine in the treatment of immune-mediated inflammatory diseases. Upadacitinib, with its selective JAK1 inhibition, demonstrates a distinct pattern of biomarker modulation when compared to other therapeutic agents. This guide summarizes key comparative data, highlighting the differential effects on various inflammatory pathways. Further head-to-head clinical trials with comprehensive biomarker analysis are needed to fully elucidate the predictive value of these markers and to guide optimal treatment strategies for individual patients.
References
- 1. buhlmannlabs.com [buhlmannlabs.com]
- 2. diasource-diagnostics.com [diasource-diagnostics.com]
- 3. epitopediagnostics.com [epitopediagnostics.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. demeditec.com [demeditec.com]
- 6. Upadacitinib Proves Superiority to Adalimumab in Phase 3 RA Study - The Rheumatologist [the-rheumatologist.org]
- 7. Upadacitinib Versus Placebo or Adalimumab in Patients With Rheumatoid Arthritis and an Inadequate Response to Methotrexate: Results of a Phase III, Double-Blind, Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative effectiveness of upadacitinib versus dupilumab for moderate-to-severe atopic dermatitis: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. psomagen.com [psomagen.com]
- 13. Olink Target 96 Inflammatory Panel - Creative Proteomics [olinkpanel.creative-proteomics.com]
- 14. Olink Target 96 — Olink® [olink.com]
- 15. selectscience.net [selectscience.net]
- 16. m.youtube.com [m.youtube.com]
- 17. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 18. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 19. researchgate.net [researchgate.net]
Head-to-head comparison of Upadacitinib Tartrate and adalimumab in preclinical models
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Upadacitinib (B560087), a selective Janus kinase (JAK) inhibitor, and Adalimumab, a tumor necrosis factor-alpha (TNF-α) inhibitor, within the context of preclinical research. While extensive clinical data exists comparing these two therapeutics, direct head-to-head preclinical studies in animal models are not widely available in published literature. Therefore, this comparison focuses on their distinct mechanisms of action, supported by data from individual preclinical evaluations and established experimental protocols relevant to inflammatory diseases.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between Upadacitinib and Adalimumab lies in their targets within the inflammatory cascade. Adalimumab acts extracellularly by neutralizing a key cytokine, while Upadacitinib works intracellularly to block the signaling pathways of multiple cytokines.
Upadacitinib: Intracellular JAK1 Inhibition
Upadacitinib is a small molecule that selectively inhibits Janus Kinase 1 (JAK1).[1] JAKs are intracellular enzymes crucial for transducing signals from cytokine and growth factor receptors on the cell membrane to the nucleus.[2] By binding to the ATP-binding site of JAK1, Upadacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This disruption of the JAK-STAT pathway effectively blocks the signaling of numerous pro-inflammatory cytokines implicated in autoimmune diseases.[2]
Adalimumab: Extracellular TNF-α Neutralization
Adalimumab is a recombinant human monoclonal antibody that specifically targets and neutralizes TNF-α, a key pro-inflammatory cytokine. It binds with high affinity to both soluble and transmembrane forms of TNF-α, preventing them from interacting with their cell surface receptors, TNFR1 and TNFR2. This blockade inhibits the downstream activation of signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) and mitogen-activated protein kinase (MAPK), which are responsible for the transcription of numerous pro-inflammatory genes.
Preclinical Efficacy in Arthritis Models
While direct comparative data is limited, both drugs have been independently shown to be effective in rodent models of rheumatoid arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA). These models share key pathological features with human RA, including synovitis, cartilage degradation, and bone erosion.
| Feature | Upadacitinib | Adalimumab | Data Source Context |
| Model | Rat Adjuvant-Induced Arthritis (AIA) & Collagen-Induced Arthritis (CIA) | Not specified in provided results, but widely documented in RA models. | Data for each drug comes from separate preclinical studies. |
| Primary Effect | Dose-dependent suppression of paw swelling and bone destruction.[3] | Reduction of inflammation and prevention of joint damage. | Inferred from mechanism and individual study outcomes. |
| Histology | Improved synovial hypertrophy, inflammation, cartilage damage, and bone erosion.[3] | Reduction in synovial inflammation and bone erosion. | Inferred from mechanism and individual study outcomes. |
| Key Cytokine Inhibition | Blocks signaling of multiple cytokines including IL-6 and IFN-γ.[3] | Specifically neutralizes TNF-α. | Based on established mechanisms of action. |
Note: The data presented in this table is derived from non-comparative preclinical studies. The efficacy of these compounds has not been assessed in a head-to-head manner in these specific reports.
Experimental Protocols: Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a gold standard for evaluating the efficacy of anti-arthritic therapeutics. It involves an autoimmune response directed against type II collagen, a primary component of cartilage.
Key Methodologies
-
Animal Model : DBA/1 mice, which are genetically susceptible to CIA, are typically used.[4]
-
Induction :
-
Primary Immunization (Day 0) : Mice are immunized with an emulsion of type II collagen (e.g., from chicken or bovine) and Complete Freund's Adjuvant (CFA). The injection is typically administered intradermally at the base of the tail.
-
Booster Immunization (Day 21) : A second immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered to boost the immune response.
-
-
Disease Monitoring and Scoring :
-
Following the booster, mice are monitored daily or every other day for signs of arthritis.
-
Clinical signs such as paw swelling (measured by caliper) and erythema are scored. A common scoring system ranges from 0 (no signs) to 4 (severe swelling and ankylosis) for each paw, for a maximum score of 16 per animal.
-
-
Therapeutic Intervention :
-
Treatment with test compounds (e.g., Upadacitinib administered orally, Adalimumab via subcutaneous injection) typically begins at the onset of disease or prophylactically before onset.
-
A vehicle control group and often a positive control group (e.g., methotrexate) are included.
-
-
Endpoint Analysis :
-
Blood samples may be collected to measure serum levels of inflammatory cytokines and anti-collagen antibodies.
Conclusion
Upadacitinib and Adalimumab represent two distinct and highly effective strategies for modulating the inflammatory response in autoimmune diseases. Adalimumab offers a targeted, extracellular approach by neutralizing TNF-α, a critical upstream cytokine. In contrast, Upadacitinib provides a broader, intracellular approach by inhibiting JAK1, a convergence point for multiple pro-inflammatory cytokine signaling pathways.
The absence of direct head-to-head preclinical data necessitates reliance on mechanistic understanding and results from independent studies. Both agents have demonstrated robust efficacy in established animal models of arthritis. The choice between a JAK inhibitor and a TNF-α blocker in a preclinical research setting may depend on the specific scientific question being addressed, such as investigating the roles of specific cytokine pathways or evaluating different modes of administration. Further preclinical studies directly comparing these and other targeted therapies would be invaluable to the research community for delineating their relative efficacy and impact on disease pathology.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Upadacitnib for RA: Researchers Compared Upadacitinib with Placebo & Adalimumab in Patients with RA & an Inadequate Response to Methotrexate - The Rheumatologist [the-rheumatologist.org]
- 3. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of JAK Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment of numerous inflammatory and autoimmune diseases. However, their nuanced safety profiles necessitate a thorough understanding for informed clinical and developmental decision-making. This guide provides a comparative analysis of the safety profiles of several prominent JAK inhibitors: tofacitinib, baricitinib, upadacitinib, filgotinib, peficitinib, and deucravacitinib, supported by data from pivotal clinical trials and meta-analyses.
Comparative Safety Profile of JAK Inhibitors
The following table summarizes the incidence rates of key adverse events of special interest (AESIs) across various JAK inhibitors. Data are presented as events per 100 patient-years (PY) to facilitate comparison. It is crucial to note that these rates are derived from different clinical trial programs with varying patient populations, disease severities, and follow-up durations; therefore, direct cross-trial comparisons should be interpreted with caution.
| Adverse Event of Special Interest | Tofacitinib | Baricitinib | Upadacitinib | Filgotinib | Peficitinib | Deucravacitinib |
| Serious Infections | 2.4 - 3.0 | 2.6 - 3.0 | 2.5 - 3.9 | ~3.1 | Incidence increased vs. placebo | 0.9 - 2.5 |
| Major Adverse Cardiovascular Events (MACE) | 0.4 - 0.91 | ~0.5 | 0.3 - 0.4 | ~0.4 | Data not prominent | 0.3 |
| Venous Thromboembolism (VTE) | 0.2 - 1.26 | ~0.5 | 0.1 - 0.4 | ~0.1 | Data not prominent | 0.1 |
| Malignancies (excluding NMSC) | 0.9 - 1.4 | 0.6 - 1.0 | ~1.4 | ~0.5-0.6 | Data not prominent | 0.3 - 0.9 |
| Herpes Zoster | Higher risk vs. bDMARDs | 3.0 - 3.8 | Higher risk vs. comparators | 1.1 - 1.5 | 17.3% of patients (long-term) | 0.6 |
Note: NMSC = Non-Melanoma Skin Cancer; bDMARDs = biologic Disease-Modifying Antirheumatic Drugs. The data presented are aggregated from multiple sources and represent a range of reported incidences.
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanism of action and the process of safety evaluation, the following diagrams are provided.
Statistical methods for comparing the efficacy of Upadacitinib Tartrate to other drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical comparison of the efficacy of Upadacitinib (B560087) Tartrate against other prominent drugs in the treatment of several inflammatory diseases, including Rheumatoid Arthritis (RA), Psoriatic Arthritis (PsA), and Crohn's Disease (CD). The data presented is compiled from a range of pivotal clinical trials and meta-analyses, offering a detailed overview for researchers and professionals in drug development.
Executive Summary
Upadacitinib, a selective Janus kinase (JAK) 1 inhibitor, has demonstrated significant efficacy in treating multiple immune-mediated inflammatory diseases.[1][2] Clinical trial data consistently shows that Upadacitinib, as a monotherapy or in combination with other treatments, achieves superior or comparable efficacy outcomes when compared to placebo, other JAK inhibitors such as Tofacitinib and Baricitinib, and TNF inhibitors like Adalimumab. Key efficacy endpoints such as the American College of Rheumatology (ACR) response criteria and Disease Activity Score 28 using C-reactive protein (DAS28-CRP) are consistently met across major studies.
Mechanism of Action: The JAK-STAT Signaling Pathway
Upadacitinib selectively inhibits JAK1, an enzyme crucial for the signaling of various pro-inflammatory cytokines.[3][4] By blocking JAK1, Upadacitinib disrupts the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the inflammatory cascade.[3] This targeted approach is believed to contribute to its efficacy profile across different inflammatory conditions.
Efficacy in Rheumatoid Arthritis (RA)
Upadacitinib has been extensively studied in patients with moderately to severely active RA. The SELECT-COMPARE trial, a pivotal Phase 3 study, evaluated the efficacy and safety of Upadacitinib in patients with an inadequate response to methotrexate (B535133).[1][5][6]
Data Presentation: SELECT-COMPARE Trial Efficacy Outcomes at Week 12
| Efficacy Endpoint | Upadacitinib 15 mg + MTX (n=651) | Adalimumab 40 mg + MTX (n=327) | Placebo + MTX (n=651) |
| ACR20 | 71% | 63% | 36% |
| ACR50 | 45% | 29% | 15% |
| ACR70 | 25% | 13% | 5% |
| DAS28-CRP <2.6 (Remission) | 29% | 18% | 6% |
| Data sourced from the SELECT-COMPARE clinical trial.[6] |
Experimental Protocols: SELECT-COMPARE Trial
Objective: To assess the efficacy and safety of Upadacitinib compared to placebo and Adalimumab in adult patients with moderately to severely active RA who had an inadequate response to methotrexate (MTX).[1][5][6]
Study Design: A Phase 3, randomized, double-blind, placebo- and active-controlled study. Patients were randomized in a 2:2:1 ratio to receive Upadacitinib (15 mg once daily), placebo, or Adalimumab (40 mg every other week) while continuing their background MTX treatment.[1][6]
Key Inclusion Criteria:
-
Adults (≥18 years) with a diagnosis of RA for at least 3 months.
-
Active disease defined as ≥6 swollen joints (out of 66) and ≥6 tender joints (out of 68), and high-sensitivity C-reactive protein (hsCRP) ≥3 mg/L.
-
Inadequate response to a stable dose of MTX.
Primary Efficacy Endpoints:
-
Proportion of patients achieving ACR20 response at Week 12.
-
Proportion of patients achieving a DAS28-CRP of less than 2.6 at Week 12.
Statistical Analysis: Efficacy endpoints were analyzed using the Cochran-Mantel-Haenszel (CMH) test, stratified by randomization factors. For continuous endpoints, analysis of covariance (ANCOVA) was used. Non-responder imputation was used for missing data for binary endpoints.
Efficacy in Psoriatic Arthritis (PsA)
The SELECT-PsA 1 trial evaluated the efficacy of Upadacitinib in adult patients with active PsA who had an inadequate response to non-biologic disease-modifying antirheumatic drugs (DMARDs).[2][7][8]
Data Presentation: SELECT-PsA 1 Trial Efficacy Outcomes at Week 12
| Efficacy Endpoint | Upadacitinib 15 mg (n=429) | Adalimumab 40 mg (n=429) | Placebo (n=423) |
| ACR20 | 71% | 65% | 36% |
| ACR50 | 38% | 33% | 13% |
| ACR70 | 16% | 11% | 2% |
| PASI 75 | 63% | 52% | 21% |
| Data sourced from the SELECT-PsA 1 clinical trial.[8] |
Experimental Protocols: SELECT-PsA 1 Trial
Objective: To assess the efficacy and safety of two dose regimens of Upadacitinib compared to placebo and Adalimumab in patients with active PsA and an inadequate response to at least one non-biologic DMARD.[2][7]
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled study. Patients were randomized to receive Upadacitinib (15 mg or 30 mg once daily), Adalimumab (40 mg every other week), or placebo.[2]
Key Inclusion Criteria:
-
Adults with a diagnosis of PsA for at least 6 months.
-
Active disease, including ≥3 tender and ≥3 swollen joints, and at least one psoriatic skin lesion.
-
Inadequate response or intolerance to at least one non-biologic DMARD.
Primary Efficacy Endpoint:
-
Proportion of patients achieving ACR20 response at Week 12.
Statistical Analysis: The primary efficacy endpoint was analyzed using a CMH test. Continuous endpoints were analyzed using a mixed-effect model for repeated measures. Non-responder imputation was used for missing binary data.[2]
Efficacy in Crohn's Disease (CD)
The U-EXCEL and U-EXCEED induction trials evaluated the efficacy of Upadacitinib in patients with moderately to severely active Crohn's disease.[9][10][11]
Data Presentation: U-EXCEL Trial Efficacy Outcomes at Week 12
| Efficacy Endpoint | Upadacitinib 45 mg (n=350) | Placebo (n=176) |
| Clinical Remission (CDAI <150) | 49.5% | 29.1% |
| Endoscopic Response | 45.5% | 13.1% |
| Data sourced from the U-EXCEL clinical trial.[9][11] |
Experimental Protocols: U-EXCEL Trial
Objective: To evaluate the efficacy and safety of Upadacitinib for inducing clinical remission in patients with moderately to severely active Crohn's disease.[10][11]
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled induction study. Patients were randomized in a 2:1 ratio to receive Upadacitinib 45 mg once daily or placebo for 12 weeks.[9][10]
Key Inclusion Criteria:
-
Adults with a diagnosis of moderately to severely active CD.
-
Inadequate response or intolerance to conventional or biologic therapies.
Co-Primary Efficacy Endpoints:
-
Clinical remission, defined as a Crohn's Disease Activity Index (CDAI) score of less than 150 at Week 12.
-
Endoscopic response, defined as a decrease from baseline in the Simple Endoscopic Score for Crohn's Disease (SES-CD) of more than 50% (or at least a 2-point reduction for patients with a baseline score of 4) at Week 12.
Statistical Analysis: The co-primary endpoints were analyzed using a CMH test, stratified by randomization factors.[10]
Conclusion
The presented data from key clinical trials demonstrate the robust efficacy of Upadacitinib Tartrate across a spectrum of inflammatory diseases. Its performance in achieving stringent clinical endpoints, often superior to placebo and comparable or superior to established biologics and other JAK inhibitors, underscores its significant therapeutic potential. The detailed methodologies provided for each trial offer a transparent foundation for the interpretation of these findings. Researchers and drug development professionals are encouraged to consult the full clinical trial publications for a more in-depth understanding of the study designs and results.
References
- 1. rmdopen.bmj.com [rmdopen.bmj.com]
- 2. rmdopen.bmj.com [rmdopen.bmj.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term safety and efficacy of upadacitinib versus adalimumab in patients with rheumatoid arthritis: 5-year data from the phase 3, randomised SELECT-COMPARE study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SELECT-COMPARE – Upadacitinib for Rheumatoid Arthritis [52in52.goodybedside.georgetown.domains]
- 7. Improvement in Patient-Reported Outcomes in Patients with Psoriatic Arthritis Treated with Upadacitinib Versus Placebo or Adalimumab: Results from SELECT-PsA 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upadacitinib in patients with psoriatic arthritis and an inadequate response to non-biological therapy: 56-week data from the phase 3 SELECT-PsA 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Upadacitinib Induction and Maintenance Therapy for Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eomifne.gr [eomifne.gr]
- 11. Second Phase 3 Induction Study Confirms Upadacitinib (RINVOQ®) Improved Clinical and Endoscopic Outcomes in Patients with Crohn's Disease [prnewswire.com]
A Comparative Benchmark: Upadacitinib Tartrate Versus Next-Generation JAK Inhibitors
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Upadacitinib tartrate, a selective Janus kinase (JAK) 1 inhibitor, against other next-generation JAK inhibitors, including Filgotinib and Peficitinib (B612040). The focus is on providing quantitative performance data, detailed experimental methodologies, and a clear visualization of the underlying biological pathways and experimental processes.
The JAK-STAT Signaling Pathway and Mechanism of Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade used by numerous cytokines and growth factors to regulate cellular processes involved in immunity and inflammation.[1][2] The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT family members.[1] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate one another.[3] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[3] Recruited STATs are subsequently phosphorylated, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[2][3]
JAK inhibitors are small molecules that function as ATP-competitive inhibitors, blocking the kinase activity of JAK enzymes and thereby interrupting the downstream signaling cascade.[4] The evolution of JAK inhibitors has moved from first-generation, less selective compounds to second-generation inhibitors designed for greater selectivity towards specific JAK family members, aiming to optimize efficacy and improve safety profiles.[5] Upadacitinib and Filgotinib are considered second-generation, JAK1-selective inhibitors, whereas Peficitinib is a pan-JAK inhibitor.[1][5][6]
Caption: The JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.
Comparative Performance Data
The selectivity and potency of JAK inhibitors are critical determinants of their efficacy and safety. These are typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological or biochemical function by 50%.
This table summarizes the inhibitory activity of Upadacitinib, Filgotinib, and Peficitinib against the catalytic activity of isolated JAK enzymes. Lower values indicate greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| Upadacitinib | 43[4][7] | 120[4][7] | 2,300[4][7] | 4,700[4][7] | JAK1 |
| Filgotinib | 10[8] | 28[8] | 810[8] | 116[8] | JAK1 > JAK2 |
| Peficitinib | 0.7 - 5.0[9] | 0.7 - 5.0[9] | 0.7 - 5.0[9] | 0.7 - 5.0[9] | Pan-JAK |
Note: IC50 values can vary based on specific assay conditions.
Cell-based assays provide insights into a drug's activity in a more physiologically relevant context. Selectivity is often expressed as a fold-difference in potency against different JAK-dependent signaling pathways.
| Inhibitor | Cellular Selectivity Profile |
| Upadacitinib | >40-fold greater selectivity for JAK1 vs. JAK2.[4][7]>130-fold greater selectivity for JAK1 vs. JAK3.[4][7]>190-fold greater selectivity for JAK1 vs. TYK2.[4][7] |
| Filgotinib | >30-fold selectivity for JAK1- over JAK2-dependent signaling in human whole blood assays.[10] |
| Peficitinib | Functions as a pan-JAK inhibitor, suppressing signaling pathways dependent on all JAK family members.[9][11] |
This table presents key efficacy endpoints from pivotal Phase 3 clinical trials in patients with moderate to severe RA who had an inadequate response to methotrexate (B535133) (MTX).
| Trial (Inhibitor) | Treatment Arm | ACR20 Response | ACR50 Response | ACR70 Response | Clinical Remission (DAS28-CRP <2.6) |
| SELECT-MONOTHERAPY (Upadacitinib)[12][13] | Upadacitinib 15 mg (Week 14) | 68% | 42% | 23% | 28% |
| Continue MTX (Week 14) | 41% | 15% | 3% | 8% | |
| SELECT-COMPARE (Upadacitinib)[14] | Upadacitinib 15 mg + MTX (Wk 12) | 71% | 45% | 25% | 29% |
| Adalimumab + MTX (Week 12) | 63% | 29% | 13% | 18% | |
| Placebo + MTX (Week 12) | 36% | 14% | 5% | 6% |
ACR20/50/70 represents a 20%, 50%, or 70% improvement in the American College of Rheumatology criteria.
Experimental Protocols & Workflows
Accurate benchmarking requires standardized and reproducible experimental methods. Below are detailed protocols for key assays used to characterize JAK inhibitors.
This protocol is a representative method for determining the IC50 values of inhibitors against purified kinase enzymes.[15]
Objective: To determine the concentration of a test compound required to inhibit the activity of a specific JAK kinase by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP).
-
Test inhibitor (e.g., Upadacitinib) dissolved in DMSO.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[8]
-
Detection reagent (e.g., fluorescently labeled antibody that recognizes the phosphorylated substrate).
-
Stop solution (e.g., EDTA-containing buffer).
-
384-well microplates.
-
Microplate reader capable of detecting fluorescence.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Reaction Setup: In a microplate, add the kinase, substrate, and kinase assay buffer to each well.
-
Inhibitor Addition: Add the serially diluted inhibitor or DMSO (as a vehicle control) to the appropriate wells.
-
Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Detection: Add the detection reagent to each well and incubate to allow binding to the phosphorylated substrate.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
This protocol assesses the functional inhibition of a specific JAK-dependent signaling pathway within whole blood cells.[16][17]
Objective: To measure the dose-dependent inhibition of cytokine-induced STAT phosphorylation by a JAK inhibitor in immune cells.
Materials:
-
Freshly collected human whole blood (e.g., in sodium heparin tubes).
-
Test inhibitor (e.g., Upadacitinib) dissolved in DMSO.
-
Cytokine stimulant (e.g., IL-6 to assess JAK1/JAK2, or IFN-α to assess JAK1/TYK2).[17]
-
Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III).
-
Fluorescently labeled antibodies (e.g., anti-pSTAT3-PE, anti-CD4-FITC).
-
Wash buffer (e.g., PBS with 1% BSA).
-
Flow cytometer.
Procedure:
-
Inhibitor Incubation: Aliquot whole blood into tubes. Add serially diluted inhibitor or DMSO (vehicle control) and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Cytokine Stimulation: Add the chosen cytokine stimulant to all tubes (except for the unstimulated control) and incubate at 37°C for a short period (e.g., 15 minutes).
-
Fixation and Lysis: Immediately stop the stimulation by adding pre-warmed fixation buffer to lyse red blood cells and fix the remaining leukocytes. Incubate at 37°C.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold permeabilization buffer to allow antibody access to intracellular targets. Incubate on ice.
-
Staining: Wash the cells and then add a cocktail of fluorescently labeled antibodies (e.g., anti-pSTAT3 and cell surface markers like anti-CD4) to identify the cell population of interest and the phosphorylation status of the target STAT protein. Incubate in the dark.
-
Acquisition: Wash the cells again and resuspend in wash buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the specific cell population (e.g., CD4+ T-cells). Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition. Calculate the percent inhibition based on the MFI of stimulated vs. unstimulated controls and plot against inhibitor concentration to determine the IC50.
Caption: Workflow for a cell-based phospho-STAT flow cytometry assay.
Conclusion
This guide provides a comparative benchmark of Upadacitinib against other next-generation JAK inhibitors.
-
Upadacitinib demonstrates high selectivity for JAK1 over other JAK family members in both enzymatic and cellular assays.[4][7] This selectivity is hypothesized to contribute to its therapeutic effect while potentially minimizing off-target effects associated with broader JAK inhibition.[6]
-
Filgotinib also shows a preference for JAK1, exhibiting strong potency against JAK1 and a favorable selectivity ratio over JAK2 in cellular assays.[8][10]
-
Peficitinib acts as a pan-JAK inhibitor, potently inhibiting all four JAK family members, which results in a broader blockade of cytokine signaling pathways.[9]
The choice of a JAK inhibitor for research or therapeutic development depends on the specific application and the desired balance between broad-spectrum immunosuppression and targeted pathway inhibition. The quantitative data and detailed protocols provided herein serve as a valuable resource for making informed decisions in the field of JAK inhibitor research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 8. Filgotinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 9. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. AbbVie's Upadacitinib Shows Positive Results as Monotherapy in Phase 3 Rheumatoid Arthritis Study, Meeting All Primary and Key Secondary Endpoints [prnewswire.com]
- 14. Upadacitinib Proves Superiority to Adalimumab in Phase 3 RA Study - The Rheumatologist [the-rheumatologist.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Upadacitinib Tartrate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Upadacitinib Tartrate in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, adhering to standard chemical safety protocols.
Pre-Disposal Handling and Storage
Proper handling and storage are critical first steps in the waste management process. Always handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]
Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep it separate from foodstuff containers and incompatible materials.[1]
Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][2]
| Personal Protective Equipment (PPE) | Specifications & Guidelines |
| Hand Protection | Chemical-impermeable gloves. Must be inspected prior to use. Wash and dry hands after handling.[1][2] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Body Protection | Wear suitable protective clothing. Fire/flame resistant and impervious clothing is recommended.[1][2] |
| Respiratory Protection | In case of insufficient ventilation, wear a suitable respiratory device. |
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Cleanup Protocol:
-
Ensure Adequate Ventilation: Evacuate unnecessary personnel from the area to a safe location.[1]
-
Remove Ignition Sources: Eliminate all sources of ignition and use non-sparking tools for cleanup.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains.[1]
-
Cleanup: Carefully sweep up or vacuum the spilled material, avoiding dust generation.[2] Collect the material and place it into a suitable, closed container for disposal.[1]
-
Decontamination: Thoroughly clean the surface to remove any residual contamination.[2]
Disposal of this compound Waste
Discharge of this compound into the environment, including sewer systems, must be strictly avoided.[1] All disposal methods must comply with federal, state, and local regulations.[2]
Primary Disposal Method:
-
Licensed Chemical Destruction: The recommended method for disposal is through a licensed chemical destruction plant or a licensed hazardous material disposal company.[1][2]
-
Controlled Incineration: The material may be burned in a chemical incinerator equipped with an afterburner and flue gas scrubbing.[1][2]
Disposal of Contaminated Packaging:
-
Rinsing and Recycling: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then be disposed of in a sanitary landfill, in accordance with local regulations.[1]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Upadacitinib Tartrate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Upadacitinib Tartrate. Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to maintain a safe working environment. Upadacitinib is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), necessitating stringent handling protocols.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in solid (powder) or liquid form.
Summary of Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Hand Protection | Double gloving with chemotherapy-rated gloves is required. Gloves must meet the American Society for Testing and Materials (ASTM) D6978-05 standard.[2][3][4][5][6] Nitrile or neoprene gloves are recommended.[2][4] Regularly inspect gloves for tears or punctures and change them frequently. |
| Eye Protection | Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles. |
| Body Protection | A disposable, solid-front, back-closing protective gown made of a low-lint, impervious material should be worn. |
| Respiratory Protection | For handling the powder form or when there is a risk of aerosolization, a NIOSH-approved respirator is required.[2] A fit-tested N95 or higher-rated respirator is recommended to minimize inhalation exposure. A powered air-purifying respirator (PAPR) may be necessary for procedures with a high potential for aerosol generation.[7] Surgical masks do not provide adequate respiratory protection.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step process should be followed:
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated handling area, which should be a controlled space with adequate ventilation, such as a chemical fume hood or a biological safety cabinet.
-
Have spill containment and cleanup materials readily accessible.
-
-
Handling the Compound :
-
Don all required PPE before entering the designated handling area.
-
When weighing or manipulating the powder, perform these tasks within a ventilated enclosure to prevent the generation and dispersal of dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Post-Handling :
-
Carefully remove and dispose of all contaminated PPE in designated hazardous waste containers.
-
Thoroughly wash hands and any potentially exposed skin with soap and water immediately after handling.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Step-by-Step Disposal Procedure
-
Segregation of Waste :
-
Waste Containment :
-
Place all contaminated solid waste into a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[9]
-
For liquid waste, use a dedicated, sealed, and labeled hazardous waste container.
-
-
Final Disposal :
-
Hazardous waste containing this compound must be disposed of through a licensed hazardous waste management company.[10][11]
-
The primary method of disposal for this type of waste is incineration at a permitted facility.[10][11]
-
Follow all federal, state, and local regulations for the disposal of hazardous pharmaceutical waste.[10]
-
Visual Guides
To further clarify the procedural flow, the following diagrams illustrate the key processes for handling and disposal.
Caption: Workflow for safe handling of this compound.
Caption: Step-by-step process for the disposal of this compound.
References
- 1. albertahealthservices.ca [albertahealthservices.ca]
- 2. ashp.org [ashp.org]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. Handling chemotherapy drugs-Do medical gloves really protect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publichealthontario.ca [publichealthontario.ca]
- 6. Choosing the Right Glove for Protecting Yourself and the Product [shieldscientific.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. ph.health.mil [ph.health.mil]
- 9. health.uconn.edu [health.uconn.edu]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices [gicmd.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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